2-(Chlorosulfonyl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chlorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWICZHXYMHBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560745 | |
| Record name | 2-(Chlorosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63914-81-8 | |
| Record name | 2-(Chlorosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Chlorosulfonyl)benzoic Acid: Properties, Reactivity, and Applications in Drug Discovery
This technical guide provides a comprehensive analysis of 2-(Chlorosulfonyl)benzoic acid, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core physical and chemical properties, explores its reactivity with mechanistic insights, and outlines its practical applications, particularly in the synthesis of novel therapeutic agents.
Core Molecular Attributes and Physicochemical Properties
This compound, with the CAS number 63914-81-8, is a solid organic compound that serves as a versatile building block in synthetic chemistry. Its structure features a benzoic acid moiety substituted at the ortho position with a chlorosulfonyl group, bestowing upon it a dual reactivity that is highly valuable in the construction of complex molecules.
Structural and General Properties
The fundamental characteristics of this compound are summarized in the table below, providing a foundational understanding of its molecular identity.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClO₄S | [1][2] |
| Molecular Weight | 220.63 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Appearance | Solid | |
| CAS Number | 63914-81-8 | [2][3] |
| InChI Key | ZRWICZHXYMHBDP-UHFFFAOYSA-N |
Key Physicochemical Data
The following table outlines the key physical and chemical properties of this compound. This data is crucial for designing experimental protocols, ensuring safe handling, and predicting its behavior in various solvent systems.
| Property | Value | Source(s) |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Boiling Point | 384.0 ± 25.0 °C at 760 mmHg | [1] |
| Flash Point | 186.1 ± 23.2 °C | [1] |
Note: Experimental data for melting point and specific solubility were not consistently available across reviewed sources, indicating a potential area for further empirical characterization.
Reactivity Profile and Mechanistic Considerations
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups: the carboxylic acid and the chlorosulfonyl moiety. The chlorosulfonyl group is a potent electrophile, making it highly susceptible to nucleophilic attack, while the carboxylic acid group can undergo standard transformations such as esterification and amidation.
The Chlorosulfonyl Group: A Gateway to Sulfonamides
The primary reaction pathway exploited in drug discovery involves the reaction of the chlorosulfonyl group with primary or secondary amines to form sulfonamides.[4][5] This reaction is foundational for generating diverse molecular libraries for screening.
The generally accepted mechanism for sulfonamide formation proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5]
Caption: General mechanism for sulfonamide synthesis.
Synthesis of this compound
A common laboratory-scale synthesis involves the direct chlorosulfonation of a benzoic acid derivative. For instance, a related compound, 2-chloro-5-chlorosulfonylbenzoic acid, is synthesized by heating o-chlorobenzoic acid with chlorosulfonic acid.[6] This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. The electrophile in this reaction is believed to be SO₂Cl⁺, generated from the auto-protolysis of chlorosulfonic acid.[7]
Applications in Drug Discovery and Medicinal Chemistry
The benzoic acid scaffold is a cornerstone in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9] this compound serves as a key intermediate for accessing novel sulfonamide derivatives, which are a privileged class of compounds in medicinal chemistry.[4][5]
The ability to readily react this compound with a diverse array of amines allows for the rapid generation of compound libraries. This parallel synthesis approach is invaluable in the early stages of drug discovery for identifying hit compounds against various biological targets.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
The following is a representative, generalized protocol for the synthesis of sulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
A suitable base (e.g., pyridine, triethylamine, or sodium carbonate)
-
An appropriate solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetone)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the amine and the base in the chosen organic solvent.
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add a solution of this compound in the same solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide derivative.[5]
Caption: Workflow for sulfonamide synthesis and purification.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[10] It is also harmful if swallowed.[10] It is moisture-sensitive and may liberate toxic gas upon contact with water.[10]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably under a chemical fume hood.[10][11]
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as water.[2][10][11][12] Storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[2]
Spectroscopic Data Interpretation
Predicted ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.2 - 8.1 ppm). The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (δ 10.0 - 13.0 ppm), the exact position being dependent on the solvent and concentration.[13]
Predicted ¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon in the range of δ 168 - 173 ppm. Aromatic carbons would appear in the δ 125 - 140 ppm region, and the specific shifts would be influenced by the electron-withdrawing effects of both the carboxylic acid and chlorosulfonyl groups.[13]
For comparison, the ¹³C NMR data for the related 2-chlorobenzoic acid shows signals at δ 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, and 126.75 ppm.[14] The ¹³C NMR spectrum of 4-(chlorosulfonyl)benzoic acid has also been reported.[15]
Conclusion
This compound is a powerful synthetic intermediate with significant potential in the field of drug discovery. Its bifunctional nature allows for the efficient construction of diverse sulfonamide libraries, a compound class of proven therapeutic importance. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.
References
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- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. 2-chloro-5-(chlorosulfonyl)-benzoicaci - Safety Data Sheet [chemicalbook.com]
- 12. Benzoic acid, 2-[(chlorosulfonyl)methyl]-, ethyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]
- 15. 4-(CHLOROSULFONYL)BENZOIC ACID(10130-89-9) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 2-(Chlorosulfonyl)benzoic Acid: A Versatile Bifunctional Reagent in Synthetic and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
2-(Chlorosulfonyl)benzoic acid, identified by the CAS number 63914-81-8, is a bifunctional aromatic organic compound of significant interest to the scientific community, particularly those engaged in synthetic chemistry and pharmaceutical development. Its structure, featuring both a carboxylic acid and a highly reactive chlorosulfonyl group ortho to each other on a benzene ring, makes it a valuable and versatile building block for the synthesis of a diverse array of complex molecules.
The strategic placement of these two functional groups allows for selective and sequential reactions, providing a powerful tool for constructing novel molecular scaffolds. The chlorosulfonyl moiety is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. These functional groups are ubiquitous in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Concurrently, the carboxylic acid group offers a handle for further derivatization, such as amide bond formation or esterification, enabling the creation of intricate and multifunctional molecules. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its reactivity and applications in the pursuit of new therapeutics.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling, storage, and effective use in synthesis. While specific experimental data for the ortho-isomer is not extensively reported in publicly available literature, the following table summarizes its known and predicted properties.
| Property | Value | Reference(s) |
| CAS Number | 63914-81-8 | [2][3] |
| Molecular Formula | C₇H₅ClO₄S | [2] |
| Molecular Weight | 220.63 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥90% | [2] |
| Storage Temperature | 2-8°C under an inert atmosphere | [2] |
| Boiling Point (Predicted) | 384.0 ± 25.0 °C at 760 mmHg | |
| Density (Predicted) | 1.6 ± 0.1 g/cm³ | |
| Flash Point (Predicted) | 186.1 ± 23.2 °C |
Spectroscopic Profile
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.5 ppm) due to the coupling of the four protons on the disubstituted benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), the exact position of which is dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the carboxylic acid will be found in the range of δ 165-175 ppm. The six aromatic carbons will resonate between δ 120-145 ppm, with the carbons directly attached to the electron-withdrawing chlorosulfonyl and carboxyl groups appearing at the lower field end of this range.
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key characteristic absorption bands are expected for:
-
O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[4]
-
C=O stretch (carboxylic acid): A strong, sharp absorption between 1680 and 1710 cm⁻¹.[4]
-
S=O stretch (sulfonyl chloride): Two strong bands, typically around 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric).
-
C-O stretch (carboxylic acid): A band in the region of 1210-1320 cm⁻¹.[4]
-
S-Cl stretch: A weaker absorption in the fingerprint region.
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 220, with a characteristic isotopic pattern (M+2) at m/z 222 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Common fragmentation patterns would include the loss of chlorine (m/z 185) and the loss of the entire chlorosulfonyl group (SO₂Cl).[5]
Synthesis of this compound
The synthesis of this compound can be approached through two primary routes: the direct chlorosulfonation of benzoic acid or the conversion of a pre-existing sulfonic acid derivative.
Method 1: Direct Chlorosulfonation of Benzoic Acid
This is the most direct method, involving the reaction of benzoic acid with chlorosulfonic acid.[6] The carboxylic acid group is a meta-directing deactivator for electrophilic aromatic substitution. However, the reaction can still yield a mixture of ortho, meta, and para isomers. The regioselectivity is highly dependent on reaction conditions such as temperature and the ratio of reactants. Separation of the desired ortho isomer from the other isomers can be challenging.
Experimental Protocol: Chlorosulfonation of Benzoic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), place an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents).
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Benzoic Acid: Slowly and portion-wise, add benzoic acid (1 molar equivalent) to the stirred chlorosulfonic acid, maintaining the internal reaction temperature below 20 °C.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a controlled temperature (e.g., 60-80 °C) for several hours to drive the reaction to completion. The progress can be monitored by techniques such as TLC or HPLC.
-
Work-up: Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Purification: The crude product, which will be a mixture of isomers, can be purified by recrystallization from a suitable solvent system or by column chromatography.
Method 2: Conversion of 2-Sulfobenzoic Acid
An alternative route involves the conversion of the corresponding sulfonic acid, 2-sulfobenzoic acid, or its salt, to the sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[7][8] This method avoids the issue of isomer separation if the starting sulfonic acid is pure.
Experimental Protocol: Chlorination of a 2-Sulfobenzoic Acid Salt
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend the sodium or potassium salt of 2-sulfobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 3-5 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[9]
-
Reaction: Heat the mixture to reflux for several hours until the evolution of SO₂ and HCl gas ceases.
-
Work-up: After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Isolation: The crude product can be isolated by precipitation upon the addition of a non-polar solvent or by careful quenching with ice-water followed by filtration.
-
Purification: Recrystallization from a suitable solvent can be employed to obtain the pure this compound.
Chemical Reactivity and Reaction Mechanisms
The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The chlorosulfonyl group is a highly reactive electrophile, while the carboxylic acid is a weaker electrophile but a Brønsted-Lowry acid.
Reactions of the Chlorosulfonyl Group
The primary reactions of the chlorosulfonyl group involve nucleophilic substitution at the sulfur atom.
1. Sulfonamide Formation:
The reaction with primary or secondary amines is one of the most important transformations of this compound, yielding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[1]
Mechanism of Sulfonamide Formation: The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen to yield the stable sulfonamide.
2. Sulfonate Ester Formation:
In a similar fashion, reaction with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters.
3. Hydrolysis:
The chlorosulfonyl group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, 2-sulfobenzoic acid.[10] This reaction is often an undesired side reaction during synthesis and work-up, and care must be taken to minimize contact with moisture.
Mechanism of Hydrolysis: The hydrolysis of arylsulfonyl chlorides in water can proceed through a nucleophilic attack by water on the sulfur atom. The reaction is often catalyzed by acid or base.
Reactions of the Carboxylic Acid Group
The carboxylic acid group can undergo standard transformations, such as esterification, amide formation, and reduction, typically after the more reactive chlorosulfonyl group has been derivatized.
Applications in Drug Development and Organic Synthesis
The unique bifunctional nature of this compound makes it a valuable precursor in the synthesis of various biologically active molecules.
Synthesis of Diuretics
Substituted sulfamoylbenzoic acids are the cornerstone of a class of potent diuretics known as "loop diuretics." While the synthesis of the widely used diuretic furosemide starts from 2,4-dichloro-5-chlorosulfonyl benzoic acid, the underlying principle of reacting a sulfonyl chloride with an amine to form the active sulfonamide moiety is a key application of this class of reagents.[11]
Scaffolds for Kinase Inhibitors
The sulfonamide linkage is a common feature in many kinase inhibitors.[12] The benzoic acid scaffold of this compound can be used to construct libraries of potential kinase inhibitors by reacting it with a diverse range of amines and then further modifying the carboxylic acid group.[2] This allows for the exploration of structure-activity relationships in the development of new anticancer agents.
Antibacterial Agents
The sulfonamide group is the defining feature of sulfa drugs, the first class of effective antibacterial agents.[13] While most classical sulfa drugs are derivatives of sulfanilamide, the use of this compound allows for the synthesis of novel sulfonamides with potentially different antibacterial profiles and properties.
Carbonic Anhydrase Inhibitors
Sulfonamides are also well-known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[14] The development of selective carbonic anhydrase inhibitors is an active area of research for the treatment of glaucoma, epilepsy, and certain types of cancer. This compound serves as a starting point for the synthesis of novel inhibitors based on the 2-carboxybenzenesulfonamide scaffold.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and will react with water to release hydrochloric acid.[2] Therefore, it should be stored under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a highly versatile and reactive bifunctional molecule that holds significant potential for synthetic and medicinal chemists. Its ability to readily form sulfonamides and sulfonate esters, coupled with the presence of a modifiable carboxylic acid group, makes it an ideal starting material for the construction of a wide range of complex and biologically active compounds. From diuretics to kinase inhibitors and beyond, the applications of this reagent are continually expanding, solidifying its role as a key building block in the ongoing quest for new and improved therapeutic agents.
References
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- 2. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 63914-81-8|this compound|BLD Pharm [bldpharm.com]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 12. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-(Chlorosulfonyl)benzoic Acid: Nomenclature, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-(Chlorosulfonyl)benzoic acid (CAS No: 63914-81-8), a pivotal bifunctional reagent in advanced organic synthesis and pharmaceutical development. The document elucidates its formal IUPAC nomenclature, details its physicochemical properties, presents a validated synthesis protocol with mechanistic insights, and explores its diverse applications as a foundational chemical building block. Particular emphasis is placed on its reactivity and utility in constructing complex molecular architectures, such as sulfonamides, which are prevalent in medicinal chemistry. This guide is designed to serve as an essential resource for researchers, chemists, and drug development professionals.
IUPAC Nomenclature and Physicochemical Properties
The formal and preferred IUPAC name for this compound is This compound . This nomenclature arises from identifying benzoic acid as the principal functional group, with the chlorosulfonyl group (-SO₂Cl) treated as a substituent at the ortho (position 2) of the benzene ring.
This dual-functionality, possessing both a carboxylic acid and a highly reactive sulfonyl chloride, makes it a uniquely versatile intermediate for chemical synthesis.
Chemical Identity and Properties
A summary of the key identifiers and physicochemical properties of this compound is provided for quick reference.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 63914-81-8[1][2] |
| Molecular Formula | C₇H₅ClO₄S[1][2] |
| Molecular Weight | 220.63 g/mol [1][2] |
| Synonyms | o-Carboxybenzenesulfonyl chloride |
| InChI Key | ZRWICZHXYMHBDP-UHFFFAOYSA-N |
| Physicochemical Property | Value |
| Physical Form | Solid |
| Boiling Point (Predicted) | 384.0 ± 25.0 °C at 760 mmHg[1] |
| Density (Predicted) | 1.6 ± 0.1 g/cm³[1] |
| Topological Polar Surface Area (TPSA) | 84.05 Ų |
| Storage Temperature | 2-8°C, under inert atmosphere[2] |
Synthesis and Mechanistic Rationale
The primary industrial and laboratory synthesis of this compound involves the direct chlorosulfonation of benzoic acid. This reaction is a classic example of electrophilic aromatic substitution.
Causality of Reagent Choice: Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the electrophilic sulfonating agent. Its strong acidic and dehydrating nature facilitates the in-situ generation of the highly electrophilic sulfur trioxide (SO₃) or a related reactive species, which is necessary to overcome the deactivating effect of the carboxylic acid group on the aromatic ring.
Reaction Mechanism: Electrophilic Aromatic Substitution
The carboxylic acid group is a meta-directing deactivator. However, the reaction conditions force the substitution to occur, with the ortho position being one of the accessible sites. The mechanism proceeds via the attack of the benzene ring's π-electrons on the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity.
Caption: Synthesis of this compound via electrophilic substitution.
Validated Laboratory Synthesis Protocol
This protocol is designed to be self-validating by including precise temperature control to minimize side reactions like disulfonation and hydrolysis.[3]
-
Reagent Preparation: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Carefully charge the flask with chlorosulfonic acid (4 molar equivalents).
-
Controlled Addition: Cool the flask in an ice-water bath. Slowly add benzoic acid (1 molar equivalent) portion-wise through the dropping funnel, ensuring the internal temperature is maintained below 20°C to manage the initial exothermic reaction.[4]
-
Reaction Phase: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 80-90°C and maintain for 2-4 hours, monitoring the reaction's progress by TLC or HPLC.[4]
-
Work-up and Quenching: Cool the reaction mixture to room temperature. In a separate, large beaker containing a vigorously stirred mixture of crushed ice and water, slowly and carefully pour the reaction mixture. This quenching step must be rapid, maintaining the aqueous mixture's temperature between 0-5°C to prevent hydrolysis of the sulfonyl chloride group.[3]
-
Isolation and Purification: The product precipitates as a white solid. Collect the solid via vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Drying and Characterization: Dry the purified solid under vacuum. Confirm identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Melting Point).
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the differential reactivity of its two functional groups. The sulfonyl chloride is a potent electrophile, while the carboxylic acid offers a site for standard acid-based transformations.
Reactions at the Sulfonyl Chloride Group
The -SO₂Cl group is highly susceptible to nucleophilic attack, making it an excellent precursor for sulfonamides and sulfonates, which are key scaffolds in medicinal chemistry.[5]
-
Sulfonamide Formation: Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, readily yields N-substituted sulfonamides.[5] This is one of the most common and valuable transformations of this reagent.
-
Sulfonate Ester Formation: Reaction with alcohols or phenols yields sulfonate esters.
Reactions at the Carboxylic Acid Group
The -COOH group can undergo typical transformations, although these often require protection of the more reactive sulfonyl chloride group or careful selection of reaction conditions.
-
Esterification: Conversion to methyl or ethyl esters can be achieved using standard methods like Fischer esterification, though side reactions with the sulfonyl chloride are possible.
-
Amide Formation: Conversion to a primary amide can be achieved, for example, by treating with ammonia. The intramolecular cyclization of the resulting 2-sulfamoylbenzoic acid upon heating is the classic synthesis of saccharin.
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Chemical Biology
Benzoic acid and its derivatives are fundamental in the pharmaceutical industry for synthesizing a wide array of therapeutic agents.[6] The sulfonamide moiety, easily introduced using reagents like this compound, is a privileged structure in drug design, found in diuretics, antibiotics, and anticonvulsants.
While direct applications of this specific ortho-isomer are less documented than its para-isomer, its utility as a bifunctional linker and scaffold is significant. For instance, related chlorosulfonylated benzoic acids are used to synthesize intermediates for complex drugs like the carbonic anhydrase inhibitor Dorzolamide, highlighting the importance of this chemical class in constructing advanced pharmaceutical ingredients.[7]
Safety and Handling
This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.
-
Hazards: It is corrosive and causes severe skin burns and eye damage. The sulfonyl chloride moiety reacts readily with moisture, including atmospheric humidity, to release corrosive hydrochloric acid (HCl) gas.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture.[2] Recommended storage is at 2-8°C.[2]
References
- 1. This compound | CAS#:63914-81-8 | Chemsrc [chemsrc.com]
- 2. This compound CAS#: 63914-81-8 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of 2-(Chlorosulfonyl)benzoic acid in Organic Solvents for Pharmaceutical Research
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations.[1][2] 2-(Chlorosulfonyl)benzoic acid is a key bifunctional molecule, incorporating both a carboxylic acid and a highly reactive sulfonyl chloride group. This dual functionality makes it a valuable building block but also introduces significant complexities regarding its solubility. This guide provides an in-depth analysis of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. We will dissect the molecule's inherent reactivity, propose a framework for solvent selection, and provide a gold-standard experimental protocol for accurate solubility determination, addressing the unique challenges posed by this compound.
Core Molecular Profile and Inherent Reactivity
This compound (CAS: 63914-81-8) is a solid with a molecular weight of 220.63 g/mol .[3] Its structure is defined by a benzoic acid core substituted with a chlorosulfonyl (-SO₂Cl) group at the ortho position.
-
Molecular Formula: C₇H₅ClO₄S[3]
-
Key Functional Groups: Carboxylic acid (-COOH), Aryl Sulfonyl Chloride (-SO₂Cl)
-
Physical Form: Solid
-
Storage Conditions: Inert atmosphere, 2-8°C, due to moisture sensitivity.[4]
The most critical feature governing its interaction with solvents is the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This group is highly susceptible to nucleophilic attack, particularly from protic solvents such as alcohols, water, and primary/secondary amines. This reactivity means that in many common solvents, the dissolution process is not a simple physical phenomenon but an irreversible chemical reaction (solvolysis).
For instance, alcohols readily react with sulfonyl chlorides to form sulfonate esters.[5][6] This reaction is often rapid and transforms the parent compound, meaning a true physical solubility value cannot be obtained in these media.[7] Therefore, the primary consideration for any solubility study must be the chemical compatibility between the solute and the solvent.
A Framework for Solvent Selection: Inert vs. Reactive Media
The choice of solvent must be a deliberate process, bifurcated by the potential for chemical reaction. The general principle of "like dissolves like" provides a starting point, suggesting that polar solvents would be more effective than non-polar ones for this polar molecule.[8] However, this must be subordinate to the issue of reactivity.
Recommended Inert Solvents for Physical Solubility Determination
To measure the true thermodynamic solubility, one must use aprotic solvents that do not possess active hydrogens capable of reacting with the sulfonyl chloride group.
-
Polar Aprotic Solvents:
-
Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): These are strong candidates due to their high polarity and ability to act as hydrogen bond acceptors for the carboxylic acid group. A related isomer, 4-(Chlorosulfonyl)benzoic acid, is known to be soluble in DMSO and methanol, suggesting DMSO is a promising choice.[9]
-
Acetonitrile (ACN): A medium-polarity solvent that is generally inert to sulfonyl chlorides at ambient temperatures.
-
Ethers (THF, Dioxane): These can solvate the molecule, though their lower polarity compared to DMSO or DMF may result in lower solubility.
-
-
Non-Polar/Weakly Polar Aprotic Solvents:
-
Chlorinated Solvents (Dichloromethane (DCM), Chloroform): Often good solvents for moderately polar organic compounds and are chemically compatible.[10]
-
Aromatic Hydrocarbons (Toluene): While the polarity is low, the aromatic ring may offer favorable pi-pi stacking interactions. Solubility is expected to be limited.[10]
-
Reactive Solvents (Not Suitable for Physical Solubility Measurement)
These solvents should be avoided when the goal is to determine physical solubility. However, understanding their interaction is crucial if the compound is used as a reactant in these media.
-
Alcohols (Methanol, Ethanol, Isopropanol): Will readily react to form the corresponding methyl, ethyl, or isopropyl sulfonate esters.[5][11]
-
Water and Aqueous Buffers: The sulfonyl chloride group will hydrolyze to the corresponding sulfonic acid. The carboxylic acid group's ionization will also be pH-dependent.[12]
The logical flow for solvent selection is visualized in the diagram below.
Caption: Logical workflow for selecting an appropriate solvent.
Gold-Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is widely regarded as the gold standard for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of a saturated state.[13][14] The following protocol is adapted for the specific challenges of this compound.
Materials and Equipment
-
This compound (purity >95%)
-
Selected inert organic solvents (HPLC grade)
-
Scintillation vials or flasks with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes and syringe filters (0.22 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure equilibrium with the solid phase is achieved.[13]
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen inert solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C). Agitate for a prolonged period (24 to 48 hours) to ensure equilibrium is reached.[2] A preliminary time-course study can determine the minimum time to equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.[13]
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples via a validated HPLC-UV method. A calibration curve must be prepared using accurately weighed standards of this compound.
Data Analysis
The solubility (S) is calculated using the following formula:
S (mg/mL) = CHPLC × DF
Where:
-
CHPLC is the concentration determined by HPLC (in mg/mL).
-
DF is the dilution factor.
The entire workflow is visualized in the diagram below.
Caption: Step-by-step workflow for the shake-flask solubility method.
Safety and Handling Imperatives
Given the compound's characteristics, strict safety protocols are mandatory.
-
Corrosivity: The compound is classified with GHS05 (Corrosion), indicating it can cause severe skin burns and eye damage. All handling must be performed in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).
-
Moisture Sensitivity: The sulfonyl chloride group reacts with atmospheric moisture. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and handled quickly to minimize exposure.[4]
-
Reaction Byproducts: Reactions with protic solvents will generate HCl as a byproduct, which is corrosive and toxic.[5]
Conclusion
While quantitative solubility data for this compound is not widely published, a robust scientific approach allows for its accurate determination. The primary directive for researchers is to recognize the compound's inherent reactivity. The selection of a solvent is not merely a question of polarity but a critical choice between enabling a physical measurement or initiating a chemical transformation. By employing inert, aprotic solvents and adhering to the gold-standard shake-flask protocol, reliable and meaningful solubility data can be generated. This data is indispensable for the effective design of synthetic routes, purification strategies, and formulation development in the pharmaceutical industry.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. This compound | CAS#:63914-81-8 | Chemsrc [chemsrc.com]
- 4. This compound CAS#: 63914-81-8 [m.chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Alcohol Reactions [tigerweb.towson.edu]
- 7. US3755407A - Sulfation process for secondary alcohols - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 4-(CHLOROSULFONYL)BENZOIC ACID | 10130-89-9 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the Spectroscopic Data of 2-(Chlorosulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-(Chlorosulfonyl)benzoic acid (CAS No: 63914-81-8), a critical bifunctional molecule in synthetic chemistry.[1] Given the limited availability of fully assigned, publicly accessible spectra, this document synthesizes data from analogous compounds and predictive methodologies to offer a robust framework for the characterization of this compound. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to equip researchers with the expertise to identify, purify, and utilize this versatile reagent with confidence.
Introduction and Molecular Overview
This compound is a valuable building block in organic synthesis, featuring two highly reactive functional groups—a carboxylic acid and a sulfonyl chloride—in an ortho substitution pattern on a benzene ring. This unique arrangement allows for selective and diverse chemical transformations, making it a precursor for various pharmaceuticals and specialty chemicals. Accurate and unambiguous structural confirmation is paramount for its effective use, necessitating a multi-technique spectroscopic approach. This guide provides the foundational data and interpretation strategies essential for quality control and reaction monitoring.
Compound Properties:
-
IUPAC Name: this compound[1]
-
CAS Number: 63914-81-8[1]
-
Molecular Formula: C₇H₅ClO₄S[1]
-
Molecular Weight: 220.63 g/mol [2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the ortho substitution pattern and the integrity of the functional groups.
Recommended Experimental Protocol: NMR
A standardized protocol ensures data reproducibility and accuracy.[3]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred due to its ability to dissolve polar compounds and to observe the acidic proton.
-
Transfer the solution to a 5 mm NMR tube. If particulates are present, filter the solution through a pipette with a small cotton or glass wool plug.[3]
-
-
Instrument Setup & Acquisition:
-
Analyses should be performed on a spectrometer with a field strength of 400 MHz or higher to achieve adequate signal dispersion, particularly in the aromatic region.[4]
-
The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.
-
For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to produce a spectrum of singlets.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[4]
-
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum is defined by the presence of two strongly electron-withdrawing groups, which deshield the aromatic protons, shifting them downfield.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the range of δ 10.0 - 14.0 ppm . Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
-
Aromatic Protons (Ar-H): Four distinct signals are anticipated in the aromatic region (δ 7.5 - 8.5 ppm ). The ortho arrangement leads to a complex splitting pattern. Based on data from related compounds like 2-chlorobenzoic acid, the proton adjacent to the carboxylic acid (H6) is often the most downfield.[4] The splitting will arise from both ortho and meta couplings, likely resulting in a series of doublets and triplets, or more complex multiplets.
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, as all carbon atoms are in unique chemical environments.
-
Carbonyl Carbon (-C=O): This signal is expected at the far downfield end of the spectrum, typically in the δ 165 - 172 ppm range, which is characteristic for carboxylic acids.[5]
-
Aromatic Carbons (Ar-C): Six signals are anticipated in the δ 125 - 145 ppm region.
-
The two carbons directly attached to the substituents (C1-COOH and C2-SO₂Cl) will be significantly shifted. Their precise location can be challenging to predict without experimental data but they will be distinct from the protonated carbons.
-
The remaining four CH carbons will appear in the typical aromatic region, with their shifts influenced by the ortho-directing effects.
-
Fourier-Transform Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum is characterized by strong, distinct absorption bands corresponding to the carboxylic acid and sulfonyl chloride moieties.[6]
Recommended Experimental Protocol: FT-IR
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
IR Spectral Analysis
The key to interpreting the IR spectrum of this compound is to identify the combined signature of a carboxylic acid and an aromatic sulfonyl chloride.
-
O-H Stretch (Carboxylic Acid): A very broad, strong absorption band is expected from ~2500 to 3300 cm⁻¹ . This band's breadth is a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids and will overlap with the C-H stretching region.[7][8]
-
C-H Stretch (Aromatic): Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ).
-
C=O Stretch (Carbonyl): A very strong, sharp absorption is expected between 1680 and 1720 cm⁻¹ . Conjugation with the aromatic ring typically places this band at the lower end of the general range for carboxylic acids.[5][7]
-
S=O Stretch (Sulfonyl Chloride): Two strong, characteristic bands are definitive for the -SO₂Cl group.
-
Asymmetric stretch: ~1370-1390 cm⁻¹
-
Symmetric stretch: ~1170-1190 cm⁻¹
-
-
C-O Stretch & O-H Bend: A medium-intensity C-O stretch is expected between 1210-1320 cm⁻¹ , coupled with O-H in-plane bending vibrations.[7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch (Aromatic) | 3030 - 3100 | Medium, Sharp |
| C=O Stretch (Carbonyl) | 1680 - 1720 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| S=O Asymmetric Stretch | 1370 - 1390 | Strong, Sharp |
| C-O Stretch / O-H Bend | 1210 - 1320 | Strong |
| S=O Symmetric Stretch | 1170 - 1190 | Strong, Sharp |
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. Electron Ionization (EI) is a common technique for this type of molecule.
Recommended Experimental Protocol: MS
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC), if the compound is sufficiently volatile and thermally stable.
-
Ionization: In Electron Ionization (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.
MS Spectral Analysis
The mass spectrum provides a unique fragmentation fingerprint. For this compound (MW = 220.63), the following key ions are anticipated.
-
Molecular Ion (M⁺): A peak at m/z 220 is expected. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 222 (the M+2 peak), approximately one-third the intensity of the m/z 220 peak, should also be observed.
-
Primary Fragmentation Pathways: The initial fragmentation is typically driven by the loss of the most labile groups.
-
Loss of Chlorine radical (-Cl): [M - Cl]⁺ → m/z 185 . This is a very common fragmentation for sulfonyl chlorides.[9]
-
Loss of the Carboxyl group (-COOH): [M - COOH]⁺ → m/z 175 .
-
-
Secondary Fragmentation:
The NIST mass spectrum for the related isomer, 3-(chlorosulfonyl)benzoic acid, shows prominent peaks at m/z 185 and 121, supporting this predicted fragmentation pattern.[2][11]
Visualization of Spectroscopic Workflows
A logical workflow ensures comprehensive characterization of the material.
Caption: General experimental workflow for spectroscopic analysis.
Key Fragmentation Pathway in Mass Spectrometry
Caption: Predicted EI-MS fragmentation of this compound.
Summary and Conclusions
References
- 1. This compound | 63914-81-8 [sigmaaldrich.com]
- 2. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m-(Chlorosulfonyl)benzoic acid [webbook.nist.gov]
An In-depth Technical Guide to the Key Reactive Sites in 2-(Chlorosulfonyl)benzoic Acid
Introduction
2-(Chlorosulfonyl)benzoic acid is a bifunctional aromatic compound of significant interest to researchers, scientists, and drug development professionals. Its unique structural arrangement, featuring a carboxylic acid group and a sulfonyl chloride group in an ortho relationship, imparts a distinct and versatile reactivity profile. This guide provides a comprehensive exploration of the key reactive sites of this molecule, delving into the underlying mechanistic principles, providing field-proven experimental insights, and offering detailed protocols for its synthetic transformations. Understanding the nuanced reactivity of this compound is paramount for its effective utilization as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Core Reactive Sites: A Dichotomy of Functionality
The reactivity of this compound is dominated by its two functional groups: the highly electrophilic sulfonyl chloride and the versatile carboxylic acid. Their close proximity on the benzene ring leads to a fascinating interplay of electronic effects and, most notably, the potential for intramolecular interactions that can dictate reaction pathways and outcomes.
| Functional Group | Key Reactive Property | Typical Reactions |
| Sulfonyl Chloride (-SO₂Cl) | Highly electrophilic sulfur atom | Nucleophilic substitution with amines, alcohols, water, etc. |
| Carboxylic Acid (-COOH) | Acidic proton and electrophilic carbonyl carbon | Deprotonation, esterification, amide formation, anhydride formation. |
The Sulfonyl Chloride Group: A Hub of Electrophilicity
The sulfonyl chloride moiety is arguably the most reactive site in the this compound molecule. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electron-deficient and thus, a prime target for nucleophiles.
Reactions with Nucleophiles
Sulfonyl chlorides readily react with a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and sulfonic acids.[1]
The reaction with primary and secondary amines to form sulfonamides is a cornerstone of medicinal chemistry. This reaction typically proceeds rapidly and is often carried out in the presence of a base to neutralize the HCl byproduct.
-
Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of the chloride ion.
Caption: Mechanism of Sulfonamide Formation.
Experimental Protocol: Synthesis of 2-(N-Phenylsulfamoyl)benzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same solvent dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonamide.
In a similar fashion, alcohols react with this compound to produce sulfonate esters. This reaction is also typically performed in the presence of a non-nucleophilic base.
-
Mechanism: The alcohol oxygen acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride.
Caption: Mechanism of Sulfonate Ester Formation.
Experimental Protocol: Synthesis of Methyl 2-(chlorosulfonyl)benzoate
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in an excess of dry methanol, which serves as both reactant and solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.
-
Purification: Dry the organic layer and concentrate it to obtain the crude sulfonate ester, which can be further purified by chromatography if necessary.
The Carboxylic Acid Group: A Center of Acidity and Electrophilicity
The carboxylic acid group offers a second site for reactivity, capable of undergoing a variety of transformations common to this functional group.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification).[2]
-
Mechanism: The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, and subsequent elimination of water.
Caption: Mechanism of Fischer Esterification.
Experimental Protocol: Synthesis of Ethyl 2-(chlorosulfonyl)benzoate
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and a large excess of ethanol (e.g., 10 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ester. Further purification can be achieved by column chromatography.
Direct conversion of the carboxylic acid to an amide by reaction with an amine is possible, though it often requires a coupling agent to activate the carboxylic acid.
Intramolecular Reactivity: The Role of Neighboring Group Participation
The most distinctive feature of this compound's reactivity is the intramolecular interaction between the two ortho-disposed functional groups. This "neighboring group participation" can significantly influence reaction rates and pathways.[3]
Formation of 2-Sulfobenzoic Acid Anhydride
Under certain conditions, particularly in the absence of external nucleophiles or upon heating, this compound can undergo an intramolecular cyclization to form 2-sulfobenzoic acid anhydride.[4][5] This mixed anhydride is a highly reactive intermediate.
-
Mechanism: The carboxylic acid group acts as an internal nucleophile, attacking the electrophilic sulfonyl chloride. This is a classic example of anchimeric assistance, where the neighboring group facilitates the departure of the leaving group (chloride).[6]
Caption: Formation of 2-Sulfobenzoic Acid Anhydride.
The formation of this cyclic anhydride is a critical consideration when planning syntheses with this compound. It can be an undesired side product or a deliberately formed reactive intermediate for subsequent reactions. For instance, 2-sulfobenzoic acid anhydride can readily react with nucleophiles, leading to the opening of the anhydride ring and the formation of either a carboxylic acid derivative or a sulfonic acid derivative, depending on the site of nucleophilic attack.
Conclusion
This compound is a molecule with a rich and nuanced chemical reactivity. The interplay between its two key reactive sites, the sulfonyl chloride and the carboxylic acid, along with the potential for intramolecular cyclization, provides both opportunities and challenges for the synthetic chemist. A thorough understanding of these reactive pathways, as detailed in this guide, is essential for harnessing the full synthetic potential of this versatile building block in the development of novel chemical entities for research and pharmaceutical applications.
References
- 1. 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S | CID 735863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. 2-Sulfobenzoic acid cyclic anhydride | C7H4O4S | CID 65729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Architectural Versatility of a Bifunctional Reagent
An In-depth Technical Guide to 2-(Chlorosulfonyl)benzoic Acid: Synthesis, Reactivity, and Applications
This compound is a bifunctional organic compound featuring both a carboxylic acid and a highly reactive chlorosulfonyl group attached to a benzene ring at ortho positions. This unique arrangement of functional groups, each with distinct and tunable reactivity, establishes the molecule as a cornerstone intermediate in synthetic organic chemistry. Its primary value lies in its ability to serve as a scaffold for constructing more complex molecules, particularly in the fields of medicinal chemistry and materials science.
The chlorosulfonyl (-SO₂Cl) group is a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles, most notably amines, to form stable sulfonamide linkages.[1] The carboxylic acid (-COOH) group, while less reactive, provides a secondary site for modification, enabling the formation of amides, esters, and other derivatives through well-established coupling chemistries.[2] This orthogonal reactivity allows for a controlled, stepwise derivatization, making this compound an invaluable building block for creating diverse molecular libraries. Its most historically significant application is as the direct precursor to saccharin, the first commercially successful artificial sweetener.[3]
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, chemical behavior, and key applications of this versatile reagent.
Physicochemical and Safety Profile
A clear understanding of the compound's properties and hazards is critical for its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 63914-81-8 | [4][5] |
| Molecular Formula | C₇H₅ClO₄S | [6] |
| Molecular Weight | 220.63 g/mol | [6] |
| Appearance | Solid | [4] |
| Boiling Point | 384.0 ± 25.0 °C at 760 mmHg | [6] |
| Density | 1.6 ± 0.1 g/cm³ | [6] |
| Storage Temperature | Inert atmosphere, 2-8°C | [4] |
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4][7] It is also highly sensitive to moisture; contact with water can liberate toxic gas.[7] Therefore, stringent safety protocols must be observed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[7]
-
Handling: Avoid breathing dust. Do not allow the compound to come into contact with skin, eyes, or clothing. It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[4][7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from water or moist air.[7]
Synthesis of this compound
The most common laboratory and industrial synthesis involves the direct chlorosulfonation of a suitable benzoic acid precursor. A related compound, 2-chloro-5-chlorosulfonylbenzoic acid, is synthesized by heating o-chlorobenzoic acid with chlorosulfonic acid.[8] This electrophilic aromatic substitution introduces the chlorosulfonyl group onto the benzene ring.
A general representation of this type of synthesis is the reaction of a benzoic acid derivative with chlorosulfonic acid (ClSO₃H).
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from o-Sulfobenzoic Acid
This protocol is based on established methods for converting sulfonic acids to sulfonyl chlorides, such as treating the acid ammonium salt of o-sulfobenzoic acid with thionyl chloride.[9]
-
Preparation of Starting Material: Finely powdered acid ammonium o-sulfobenzoate is placed in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.[9]
-
Reaction Setup: A suitable dry solvent, such as benzene, is added to the flask.[9]
-
Addition of Reagent: Thionyl chloride (approximately 1.2 equivalents) is added with stirring.[9]
-
Heating: The mixture is gently warmed on a steam bath to initiate the reaction, which generates hydrogen chloride and sulfur dioxide gases. Continuous stirring is crucial.[9]
-
Reaction Monitoring: The reaction is heated for several hours until the evolution of gas ceases.[9]
-
Work-up: The hot mixture is filtered to remove the solid ammonium chloride byproduct. The solid is washed with additional hot solvent.[9]
-
Isolation: The combined filtrates are concentrated by distillation, and the solution is cooled in an ice bath to crystallize the 2-sulfobenzoic anhydride intermediate.[9]
-
Conversion to Acid Chloride: The anhydride can then be converted to this compound, although in many applications the anhydride is a direct precursor itself.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the differential reactivity of its two functional groups.
Caption: Key reaction pathways of this compound.
Reactions of the Chlorosulfonyl Group
The sulfur atom in the -SO₂Cl group is highly electrophilic, making it a prime target for nucleophiles.
-
Formation of Sulfonamides: This is the most prevalent reaction. Primary and secondary amines readily attack the sulfonyl chloride, displacing the chloride ion to form a stable sulfonamide bond (-SO₂NHR or -SO₂NR₂). This reaction is fundamental to the synthesis of a vast number of pharmaceutical compounds.[1][10] A base is typically used to neutralize the HCl byproduct.[1]
-
Hydrolysis: The chlorosulfonyl group is sensitive to water and will hydrolyze to the corresponding sulfonic acid (-SO₃H). This is why the compound must be handled under anhydrous conditions.[11]
Reactions of the Carboxylic Acid Group
The carboxylic acid is a weaker electrophile and generally requires activation for reactions to proceed efficiently.
-
Amide Bond Formation: The carboxylic acid can be coupled with amines to form amides. This typically requires activation with a coupling agent (e.g., DCC, EDC) or conversion to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2][12]
-
Esterification: Reaction with alcohols under acidic catalysis (Fischer esterification) yields the corresponding esters.
The ability to selectively react the chlorosulfonyl group in the presence of the carboxylic acid (or vice versa by protecting one group) is a key feature for synthetic chemists.
Key Applications in Synthesis
The Landmark Synthesis of Saccharin
The synthesis of saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) is a classic demonstration of the utility of this compound.[3][13]
Caption: Reaction scheme for the synthesis of saccharin.
Experimental Protocol: Synthesis of Saccharin
This protocol is adapted from established industrial processes.[14]
-
Ammonolysis: this compound is reacted with aqueous ammonia. The amine group of ammonia acts as a nucleophile, attacking the sulfonyl chloride to displace the chloride and form 2-sulfamoylbenzoic acid.[15]
-
Cyclization: The resulting 2-sulfamoylbenzoic acid is then heated. This induces an intramolecular condensation reaction (dehydration) between the carboxylic acid and the sulfonamide groups.
-
Product Formation: The loss of a water molecule results in the formation of the five-membered heterocyclic ring characteristic of saccharin.
-
Purification: The crude saccharin is then purified, typically by recrystallization, and can be converted to its more soluble sodium or calcium salts for commercial use.[14]
Gateway to Sulfonamide Drugs
The sulfonamide functional group is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of therapeutic agents, including diuretics, anti-diabetic drugs, and antibiotics.[1] this compound provides a direct route to ortho-substituted carboxamido-benzenesulfonamides.
Experimental Protocol: General Synthesis of N-Substituted-2-carboxybenzenesulfonamides
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF, dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, pyridine; 2-3 equivalents) to the solution and cool in an ice bath.
-
Addition of Amine: Slowly add the desired primary or secondary amine (1-1.2 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitoring by TLC or LC-MS is recommended).
-
Work-up: Upon completion, the reaction mixture is typically quenched with water or dilute acid. The product is extracted into an organic solvent.
-
Purification: The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired sulfonamide.
This straightforward and high-yielding reaction allows for the rapid generation of diverse sulfonamide derivatives for screening in drug discovery programs.[12]
Conclusion
This compound is a powerful and versatile synthetic intermediate whose value is defined by the orthogonal reactivity of its chlorosulfonyl and carboxylic acid functionalities. It provides an efficient and direct route for the synthesis of key molecular scaffolds, most notably saccharin and a wide array of sulfonamides for pharmaceutical research. A thorough understanding of its properties, reactivity, and handling requirements enables chemists to leverage its full potential in the design and execution of complex synthetic strategies. Its continued application in both academic and industrial research underscores its importance as a fundamental building block in modern organic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 63914-81-8 [sigmaaldrich.com]
- 5. 63914-81-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. This compound | CAS#:63914-81-8 | Chemsrc [chemsrc.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic Acid [benchchem.com]
- 12. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Saccharin Saga – Part 2 - ChemistryViews [chemistryviews.org]
- 14. US4145349A - Process for the production of saccharine - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: 2-(Chlorosulfonyl)benzoic Acid as a Pivotal Intermediate in Pharmaceutical Synthesis
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 2-(chlorosulfonyl)benzoic acid (CAS 632-24-6) as a versatile intermediate in the synthesis of pharmaceuticals. This document elucidates the compound's chemical properties, outlines detailed, field-proven protocols for its application, and explores its role in the synthesis of prominent drugs. Particular emphasis is placed on the synthesis of sulfonamides, a critical class of compounds with wide-ranging therapeutic applications.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional organic compound featuring a carboxylic acid and a highly reactive sulfonyl chloride group. This unique structural arrangement makes it an invaluable building block in medicinal chemistry. The pronounced electrophilicity of the sulfonyl chloride group allows for facile reactions with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages.[1] This reactivity is the cornerstone of its utility in constructing a diverse array of drug molecules.
Sulfonamides, the primary derivatives of this compound, are a cornerstone of modern pharmacotherapy. This class of drugs exhibits a broad spectrum of biological activities, including antimicrobial, diuretic, and antidiabetic effects.[1] The ability to readily synthesize substituted sulfonamides from this intermediate provides a powerful tool for drug discovery and development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 632-24-6 | [2][3] |
| Molecular Formula | C₇H₇NO₄S | [2] |
| Molecular Weight | 201.20 g/mol | [2] |
| Appearance | Solid | [4] |
| IUPAC Name | 2-(Aminosulfonyl)benzoic acid | [3] |
| Synonyms | 2-Sulfamoylbenzoic acid, o-Sulfamoylbenzoic acid, 2-Carboxybenzenesulfonamide | [3] |
| Storage Temperature | 2-8°C, Inert atmosphere | [4] |
Safety and Handling:
This compound is a corrosive substance that can cause severe skin burns and eye damage.[4][5] It is also harmful if swallowed.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[7] The compound is moisture-sensitive and should be stored in a tightly closed container in a dry, cool place.[5] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[5]
Core Application: Synthesis of Sulfonamides
The primary application of this compound in drug synthesis is the formation of sulfonamides. The reaction proceeds via a nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base is typically employed to neutralize the hydrochloric acid byproduct.[1]
General Reaction Scheme:
Caption: General workflow for sulfonamide synthesis.
Exemplary Application: Synthesis of Furosemide
Furosemide, a potent loop diuretic, is a prime example of a drug synthesized using a derivative of this compound. While the direct precursor is 2,4-dichloro-5-chlorosulfonylbenzoic acid, the fundamental chemistry mirrors the reactivity of the parent compound.[8]
Synthetic Pathway Overview:
The synthesis of furosemide from 2,4-dichlorobenzoic acid involves two key steps:
-
Chlorosulfonation: Introduction of a chlorosulfonyl group onto the 2,4-dichlorobenzoic acid backbone.[8]
-
Ammonolysis and Nucleophilic Aromatic Substitution: Conversion of the chlorosulfonyl group to a sulfonamide, followed by reaction with furfurylamine.[8][9]
Caption: Synthetic pathway of Furosemide.
Detailed Protocol: Laboratory-Scale Synthesis of Furosemide Intermediate
This protocol outlines the synthesis of the key intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid.
Materials:
-
2,4-Dichlorobenzoic acid
-
Chlorosulfonic acid[8]
-
Aqueous ammonia (30%)[10]
-
Ice
-
Deionized water
-
Standard laboratory glassware and safety equipment
Procedure:
Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid
-
In a fume hood, carefully add 2,4-dichlorobenzoic acid to an excess of chlorosulfonic acid in a round-bottom flask equipped with a stirrer.
-
Heat the mixture, for example, to 90-100°C for several hours to facilitate the reaction.[11]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice, ensuring the temperature remains below 10°C.[11]
-
The product, 2,4-dichloro-5-chlorosulfonylbenzoic acid, will precipitate out of the solution.[8]
-
Collect the precipitate by filtration and wash thoroughly with cold water until the filtrate is neutral.[8]
Step 2: Ammonolysis to 2,4-Dichloro-5-sulfamoylbenzoic Acid
-
Add the wet cake of 2,4-dichloro-5-chlorosulfonylbenzoic acid portion-wise to a stirred solution of concentrated aqueous ammonia, maintaining the temperature below 10°C.[10]
-
Stir the mixture for approximately 2-3 hours at a low temperature.[8][12]
-
Acidify the resulting solution to a pH of approximately 2.0 with a suitable acid (e.g., 30% H₂SO₄) while cooling to 0°C.[10]
-
The desired intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, will precipitate.
-
Collect the product by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from an ethanol-water mixture.[8]
Application in the Synthesis of Glibenclamide (Glyburide)
Glibenclamide, an oral antidiabetic agent, is another important pharmaceutical synthesized using a derivative of this compound. The synthesis involves the reaction of a sulfonamide intermediate with an isocyanate.[13][14]
Synthetic Strategy:
The synthesis of glibenclamide involves the preparation of a key sulfonamide intermediate, which is then reacted with cyclohexyl isocyanate.[13] While various synthetic routes exist, a common approach involves the chlorosulfonation of a substituted benzoic acid derivative, followed by amination to form the sulfonamide.[13]
Caption: Synthetic approach for Glibenclamide.
Troubleshooting and Optimization
Table 2: Common Issues and Solutions in Sulfonamide Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, side reactions, or loss during workup. | - Ensure anhydrous conditions for the chlorosulfonation step. - Optimize reaction time and temperature. - Use a slight excess of the amine. - Carefully control pH during precipitation. |
| Product Impurity | Presence of unreacted starting materials or byproducts. | - Thoroughly wash the crude product. - Recrystallize the product from a suitable solvent system. - Employ column chromatography for purification if necessary. |
| Hydrolysis of Sulfonyl Chloride | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Conclusion
This compound and its derivatives are indispensable intermediates in the synthesis of a wide range of pharmaceuticals. Their bifunctional nature and the reactivity of the sulfonyl chloride group provide a reliable and versatile platform for the construction of complex drug molecules, particularly sulfonamides. The protocols and insights provided in these application notes are intended to empower researchers and drug development professionals to effectively and safely utilize this important building block in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 63914-81-8 [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Benzoic acid, 2-[(chlorosulfonyl)methyl]-, ethyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. 2-chloro-5-(chlorosulfonyl)-benzoicaci - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. EP0788494A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 10. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. US5739361A - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 13. Glibenclamide synthesis - chemicalbook [chemicalbook.com]
- 14. How is Glibenclamide Sulfonamide(Intermediate) Manufactured? - PYG Lifesciences [pyglifesciences.com]
Application Notes & Protocols: The Utility of 2-(Chlorosulfonyl)benzoic Acid in Medicinal Chemistry
Abstract
2-(Chlorosulfonyl)benzoic acid is a bifunctional aromatic compound that serves as a highly versatile scaffold in medicinal chemistry and drug discovery. Its structure, featuring a reactive sulfonyl chloride at the 2-position and a carboxylic acid at the 1-position, allows for orthogonal chemical modifications, making it an ideal starting point for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of its primary applications, focusing on the synthesis of bioactive sulfonamides and the construction of key heterocyclic systems like saccharin. We present detailed, field-proven protocols, explain the mechanistic rationale behind experimental choices, and illustrate key workflows and concepts with diagrams to empower researchers in their drug development endeavors.
Introduction: A Bifunctional Building Block of Strategic Importance
In the landscape of drug discovery, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in bioactive molecules, suggesting an evolutionarily tuned ability to interact with biological targets.[1] Benzoic acid derivatives are one such class of compounds.[2] this compound (CAS 63914-81-8) elevates this concept by incorporating two of medicinal chemistry's most valuable functional groups onto a single, synthetically accessible benzene ring.[3]
-
The Sulfonyl Chloride (-SO₂Cl): This group is a powerful electrophile, primarily used for the synthesis of sulfonamides by reacting with primary or secondary amines.[4] The resulting sulfonamide moiety is a cornerstone of numerous therapeutic agents, exhibiting antibacterial, anticancer, and diuretic properties.[4][5]
-
The Carboxylic Acid (-COOH): This group provides a handle for forming amides, esters, and other derivatives. It also significantly influences the physicochemical properties of the molecule, such as solubility and pKa, which are critical for pharmacokinetic profiles.[6]
The ortho-disposition of these two groups creates steric and electronic influences that can be strategically exploited for constructing complex molecular architectures and heterocyclic systems.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 63914-81-8 | [3] |
| Molecular Formula | C₇H₅ClO₄S | [3] |
| Molecular Weight | 220.63 g/mol | [3] |
| Appearance | White to off-white solid | |
| SMILES | OC(=O)C1=C(C=CC=C1)S(Cl)(=O)=O | [3] |
| Storage | Inert atmosphere, 2-8°C; moisture sensitive | [3] |
Core Application I: Synthesis of 2-Carboxybenzenesulfonamides
The synthesis of sulfonamides is arguably the most widespread application of this compound. The resulting N-substituted-2-carboxybenzenesulfonamides are valuable scaffolds for targeting a range of enzymes and receptors. The sulfonamide group can act as a transition-state mimetic or a zinc-binding group, while the carboxylic acid provides a key interaction point or a site for further derivatization.[4]
General Reaction Scheme & Mechanistic Insight
The reaction proceeds via a nucleophilic attack from the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. This addition-elimination sequence displaces the chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion and prevents the protonation of the starting amine.[4]
Caption: General reaction for sulfonamide synthesis.
Experimental Protocol: Synthesis of 2-((4-Methylphenyl)sulfonamido)benzoic acid
This protocol details a representative synthesis using p-toluidine as the amine nucleophile. It is a robust procedure that can be adapted for a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
p-Toluidine (1.1 eq)
-
Pyridine (2.0 eq) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (e.g., p-toluidine, 1.1 eq) in anhydrous DCM. Add the base (e.g., pyridine, 2.0 eq).
-
Causality Note: Anhydrous solvent is used to prevent hydrolysis of the highly reactive sulfonyl chloride. Pyridine acts as both a base to scavenge HCl and a nucleophilic catalyst.
-
-
Reagent Addition: Cool the mixture in an ice bath to 0 °C with continuous stirring. Prepare a solution of this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 15-20 minutes.
-
Causality Note: Slow, cooled addition is critical to control the exothermicity of the reaction and prevent the formation of undesired side products.
-
-
Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-12 hours.
-
Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (this compound) indicates completion. A typical mobile phase is ethyl acetate/hexane with a small amount of acetic acid.
-
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2x) to remove excess pyridine, followed by water (1x), and brine (1x).
-
Causality Note: The acidic wash protonates the basic pyridine, rendering it water-soluble for easy removal. The carboxylic acid product will remain in the organic layer at this stage.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water) to yield the pure sulfonamide derivative.[7]
Workflow & Data Visualization
Caption: Workflow for 2-Carboxybenzenesulfonamide synthesis.
Representative Data:
| Amine Reactant | Product Name | Typical Yield (%) |
| Aniline | 2-(Phenylsulfonamido)benzoic acid | 85-95 |
| Benzylamine | 2-(N-Benzylsulfamoyl)benzoic acid | 88-96 |
| Morpholine | 2-(Morpholinosulfonyl)benzoic acid | 90-98 |
| p-Toluidine | 2-((4-Methylphenyl)sulfonamido)benzoic acid | 87-95 |
| (Yields are illustrative and based on analogous reactions for related sulfonyl chlorides).[4][5] |
Core Application II: Synthesis of Saccharin and Analogs
This compound is a direct precursor to 2-sulfamoylbenzoic acid, the key intermediate in the synthesis of saccharin. Discovered in 1879, saccharin was the first commercial artificial sweetener and its synthesis is a classic example of leveraging the dual reactivity of this starting material.[8] This pathway is of renewed interest for creating libraries of saccharin derivatives with novel biological activities.[9]
Reaction Pathway & Mechanism
The synthesis is a two-step process:
-
Ammonolysis: The sulfonyl chloride is converted to a sulfonamide using ammonia.
-
Cyclization: The resulting 2-sulfamoylbenzoic acid undergoes an acid-catalyzed intramolecular dehydration (cyclization) to form the stable five-membered benzisothiazole ring of saccharin.
Caption: Synthetic pathway to saccharin.
Experimental Protocol: Synthesis of Saccharin
This protocol outlines the conversion of this compound to saccharin.
Materials:
-
This compound
-
Concentrated ammonium hydroxide (NH₄OH)
-
Concentrated hydrochloric acid (HCl)
-
Ice bath, beaker, filtration apparatus
Procedure:
-
Ammonolysis: In a beaker placed in an ice bath, slowly add this compound in small portions to an excess of concentrated ammonium hydroxide with vigorous stirring. A white precipitate of the ammonium salt of 2-sulfamoylbenzoic acid will form.
-
Causality Note: The reaction is highly exothermic and must be cooled. A large excess of ammonia ensures complete reaction of the sulfonyl chloride and acts as the base to neutralize the HCl byproduct.
-
-
Isolation of Intermediate: Stir the mixture for 30 minutes in the ice bath. Acidify the solution by slowly adding concentrated HCl until the pH is ~2. This will precipitate the free acid, 2-sulfamoylbenzoic acid.
-
Causality Note: Protonation of the carboxylate and sulfonamide anions renders the intermediate insoluble in the acidic aqueous medium, allowing for its isolation.
-
-
Filtration: Collect the white solid by vacuum filtration and wash it with cold water. The intermediate can be dried or used directly in the next step.
-
Cyclization: Place the crude 2-sulfamoylbenzoic acid in a beaker and heat it gently (e.g., on a hot plate at ~150-180 °C). The solid will melt and water vapor will be evolved.
-
Causality Note: Thermal energy drives the intramolecular condensation between the carboxylic acid and the sulfonamide N-H, eliminating a molecule of water to form the stable heterocyclic ring.
-
-
Purification: Cool the reaction mixture. The resulting solid is crude saccharin. It can be purified by dissolving it in a warm sodium bicarbonate solution, filtering to remove any insoluble impurities, and then re-precipitating the pure saccharin by adding HCl.[10]
Advanced Applications & Future Perspective
The true power of this compound lies in its potential as a starting point for creating diverse and complex molecular libraries for high-throughput screening.
Caption: Library generation from a central scaffold.
By sequentially or orthogonally reacting the two functional groups, vast chemical space can be explored:
-
Sulfonamide First, Amide Second: React the sulfonyl chloride with a library of amines (R¹NH₂). The resulting pool of sulfonamides can then be reacted at the carboxylic acid site with a second library of amines (R²NH₂) to generate a large matrix of final compounds.
-
Amide First, Sulfonamide Second: The carboxylic acid can first be activated (e.g., to an acid chloride with thionyl chloride) and reacted with an amine library. The resulting amides can then be reacted at the sulfonyl chloride site.
This strategy allows for the rapid generation of novel chemical entities built around a proven "privileged" core, accelerating the hit-to-lead process in drug discovery.
References
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. 63914-81-8|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. acs.org [acs.org]
- 9. mdpi.com [mdpi.com]
- 10. The Saccharin Saga – Part 2 - ChemistryViews [chemistryviews.org]
Application Notes & Protocols: The Strategic Use of 2-(Chlorosulfonyl)benzoic Acid Derivatives in the Synthesis of Furosemide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furosemide, a potent loop diuretic, remains a cornerstone in the management of edema and hypertension.[1][2] Its synthesis is a well-established multi-step process in medicinal chemistry, critically hinging on the formation and reaction of a substituted sulfamoylbenzoic acid intermediate. This guide provides an in-depth examination of the synthetic pathway starting from 2,4-dichlorobenzoic acid, with a specific focus on the in situ generation and subsequent reaction of the pivotal 2,4-dichloro-5-chlorosulfonylbenzoic acid intermediate. We will dissect the causality behind each synthetic step, provide detailed laboratory protocols, and outline the necessary safety and analytical considerations for producing this vital active pharmaceutical ingredient (API).
Introduction: The Synthetic Logic of Furosemide
The therapeutic efficacy of Furosemide is intrinsically linked to its chemical structure: 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. The anthranilic acid backbone, the sulfonamide group at position 5, and the furfurylamine side chain at position 2 are all crucial for its mechanism of action, which involves the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle.[3]
The most industrially viable and commonly cited synthesis does not begin with a pre-made chlorosulfonylbenzoic acid but rather generates it as a key reactive intermediate. The classic pathway commences with 2,4-dichlorobenzoic acid, which undergoes a series of three core transformations:
-
Chlorosulfonation: Introduction of a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring.
-
Ammonolysis: Conversion of the highly reactive chlorosulfonyl group into a stable sulfonamide (-SO₂NH₂).
-
Nucleophilic Aromatic Substitution (SNAr): Condensation with furfurylamine to install the final side chain.[3][4][5]
This strategic sequence ensures high yields and directs the functional groups to their required positions on the benzoic acid scaffold.
The Core Synthetic Workflow
The overall transformation from the starting material to the final API is a testament to controlled aromatic chemistry. Each step sets the stage for the next, with the reactivity of the intermediates carefully managed.
Caption: Primary synthetic pathway for Furosemide.
Mechanistic Insights & Experimental Rationale
Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid
-
The "Why": This is the foundational step that installs the sulfur-containing functional group. The goal is to create a sulfonyl chloride, a highly reactive electrophile, perfectly positioned for the subsequent ammonolysis. The directing effects of the substituents on the starting material are key. The carboxylic acid is a deactivating meta-director, while the chlorine atoms are deactivating but ortho-, para-directors. The combined influence of these groups directs the incoming electrophilic chlorosulfonyl group to the C-5 position, which is para to one chlorine and ortho to the other, and meta to the carboxyl group.
-
Mechanism: The reaction proceeds via electrophilic aromatic substitution. Chlorosulfonic acid acts as the source of the electrophile, sulfur trioxide (SO₃), which attacks the electron-rich benzene ring.
Step 2: Ammonolysis of the Sulfonyl Chloride
-
The "Why": The sulfonyl chloride group is too reactive and not the correct functional group for biological activity. It must be converted into the more stable and pharmacologically essential sulfonamide. This is a classic and efficient transformation.
-
Mechanism: This is a nucleophilic acyl substitution reaction at the sulfur center. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the stable sulfonamide.
Step 3: Condensation with Furfurylamine
-
The "Why": This final step attaches the furfuryl group, completing the Furosemide molecule. The reaction is a Nucleophilic Aromatic Substitution (SNAr), where the chlorine atom at the C-2 position is displaced. This position is activated towards nucleophilic attack by the strong electron-withdrawing effects of the adjacent carboxyl group and the para-sulfonamide group.
-
Mechanism: The primary amine of furfurylamine acts as the nucleophile. It attacks the carbon atom bonded to the chlorine at the C-2 position. A transient, negatively charged intermediate known as a Meisenheimer complex is formed. The aromaticity of the ring is restored upon the expulsion of the chloride ion, yielding the final product.[6]
Detailed Experimental Protocols
Disclaimer: These protocols involve hazardous materials and should only be performed by trained professionals in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2,4-Dichloro-5-chlorosulfonylbenzoic Acid
-
Materials:
-
2,4-Dichlorobenzoic acid
-
Chlorosulfonic acid (a significant molar excess, e.g., 5-10 equivalents)
-
Ice
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas outlet (vented to a scrubber), carefully add 2,4-dichlorobenzoic acid.
-
Under stirring, slowly and cautiously add chlorosulfonic acid. The reaction is exothermic.
-
Heat the reaction mixture to 90-100°C and maintain for 4-5 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Crucially, very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. This quenching step is highly exothermic and releases HCl gas.[7]
-
The product will precipitate as a white solid. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral to pH paper.
-
Dry the resulting white solid, 2,4-dichloro-5-chlorosulfonylbenzoic acid, under vacuum.
-
Protocol 2: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid
-
Materials:
-
2,4-Dichloro-5-chlorosulfonylbenzoic acid (from Protocol 1)
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
In a beaker placed in an ice bath, add the concentrated aqueous ammonia.
-
Slowly, in small portions, add the 2,4-dichloro-5-chlorosulfonylbenzoic acid to the cold ammonia solution while stirring vigorously. Maintain the temperature below 10-15°C.[5][8]
-
After the addition is complete, continue stirring the mixture in the ice bath for 2-3 hours.[5]
-
Slowly acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the product.
-
Collect the white precipitate of 2,4-dichloro-5-sulfamoylbenzoic acid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Protocol 3: Synthesis of Furosemide
-
Materials:
-
2,4-Dichloro-5-sulfamoylbenzoic acid (from Protocol 2)
-
Furfurylamine (molar excess, e.g., 2-5 equivalents)
-
Solvent (optional, e.g., 2-methoxyethanol or dimethylformamide)
-
Acetic acid (for acidification)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Combine 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine in a reaction flask. Furfurylamine can often act as both reactant and solvent.[6]
-
Heat the mixture to approximately 95°C and maintain for 2 hours with stirring.[6][9]
-
Cool the reaction mixture and pour it into a beaker of water.
-
Acidify the aqueous mixture to pH 4 with glacial acetic acid to precipitate the crude Furosemide.[9]
-
Collect the crude product by filtration and wash with water.
-
Purify the crude Furosemide by recrystallization from ethanol or an ethanol-water mixture to obtain a pure, crystalline product.[5][9]
-
Summary of Synthesis Parameters
| Step | Starting Material | Key Reagent(s) | Key Parameters | Product | Typical Yield |
| 1 | 2,4-Dichlorobenzoic Acid | Chlorosulfonic Acid | 90-100°C, 4-5 hrs | 2,4-Dichloro-5-chlorosulfonylbenzoic Acid | ~75-85% |
| 2 | 2,4-Dichloro-5-chlorosulfonylbenzoic Acid | Aqueous Ammonia | <15°C, 2-3 hrs | 2,4-Dichloro-5-sulfamoylbenzoic Acid | ~90-95% |
| 3 | 2,4-Dichloro-5-sulfamoylbenzoic Acid | Furfurylamine | ~95°C, 2 hrs | Furosemide | ~90-96%[9] |
Analytical Characterization
To ensure the identity and purity of the final product, a suite of analytical techniques should be employed:
-
Purity Analysis (HPLC): Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for determining the purity of Furosemide and quantifying any process-related impurities.[10][11] A typical system would use a C18 column with a mobile phase of acetonitrile and buffered water, with UV detection at ~272 nm.[10]
-
Identity Confirmation:
-
Melting Point: Pure Furosemide has a sharp melting point around 206-210°C.[12]
-
FT-IR Spectroscopy: The infrared spectrum will show characteristic peaks for the N-H, C=O (acid and amide), S=O (sulfonamide), and aromatic C-H bonds.
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation by showing the chemical shifts, integration, and coupling patterns of all protons in the molecule.
-
Critical Safety Considerations
Handling the reagents in this synthesis requires strict adherence to safety protocols.
-
Chlorosulfonic Acid: This substance is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic HCl gas.[13][14]
-
Handling: Always handle in a chemical fume hood. Wear heavy-duty acid-resistant gloves, a lab coat, and a full-face shield.[13][15]
-
Quenching: The addition of the reaction mixture to ice/water must be done extremely slowly and with caution. Ensure the quenching vessel is large enough to contain splashes and is adequately cooled.
-
-
Aqueous Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating vapor. Handle in a well-ventilated fume hood.
-
General Precautions:
References
- 1. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. prezi.com [prezi.com]
- 3. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solved Question 2 Furosemide is synthesized in a relatively | Chegg.com [chegg.com]
- 7. prepchem.com [prepchem.com]
- 8. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 9. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chalcogen.ro [chalcogen.ro]
- 13. fishersci.com [fishersci.com]
- 14. cn.canbipharm.com [cn.canbipharm.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Introduction: A Paradigm Shift in Sulfonamide Synthesis
An Application Guide to Green Chemistry Approaches for Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sulfonamides are a cornerstone of medicinal chemistry. This privileged scaffold is present in a vast array of pharmaceuticals, including antibacterial, anticancer, anticonvulsant, and anti-inflammatory agents.[1][2] The classical and most prevalent method for constructing the critical S-N bond involves the reaction of a sulfonyl chloride with an amine.[3][4] However, this traditional approach is fraught with challenges from a green chemistry perspective. Sulfonyl chlorides are often unstable, difficult to handle, and their synthesis frequently requires hazardous reagents like chlorosulfonic acid, generating significant acidic waste.[4][5][6]
The imperative of sustainable development in the pharmaceutical industry has catalyzed a shift towards cleaner, safer, and more efficient synthetic methodologies.[6] This guide provides an in-depth exploration of modern, green approaches to sulfonamide synthesis. We will move beyond simple procedural lists to explain the causality behind these innovative techniques, offering field-proven protocols and troubleshooting insights. The focus is on methods that improve safety, reduce waste, conserve energy, and utilize renewable or less hazardous materials, aligning with the core principles of green chemistry.
This document details four key areas of innovation:
-
Energy-Efficient Methodologies: Leveraging microwave and ultrasound energy to dramatically accelerate reactions.
-
Solvent-Minimization Strategies: Including solvent-free mechanochemistry and the use of benign aqueous media.
-
Catalytic Systems: Employing reusable and efficient catalysts to minimize waste and improve reaction performance.
-
Alternative Starting Materials: Moving away from problematic sulfonyl chlorides towards more stable and accessible precursors like sulfonic acids, thiols, and disulfides.
Energy-Enhanced Synthesis: Microwave and Ultrasound Protocols
Alternative energy sources provide a powerful platform for accelerating chemical reactions, often leading to cleaner conversions, shorter reaction times, and higher yields compared to conventional heating.[7][8]
Microwave-Assisted Synthesis from Sulfonic Acids
Expertise & Rationale: Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat efficiently and uniformly. This rapid, localized heating can dramatically reduce reaction times from hours to minutes.[7] A key green innovation is the direct use of stable sulfonic acids or their salts, circumventing the need to prepare and isolate hazardous sulfonyl chlorides.[4] This protocol employs 2,4,6-trichloro-[7][9][10]-triazine (TCT) as an effective activating agent for the sulfonic acid.[7][11]
Experimental Protocol 1: Microwave-Assisted Synthesis from a Sulfonic Acid Salt
-
Step 1: Activation of the Sulfonic Acid.
-
In a 10 mL microwave-safe sealed vessel, combine the sulfonic acid (1.0 mmol), 2,4,6-trichloro-[7][9][10]-triazine (TCT, 0.4 equiv), and triethylamine (1.2 equiv) in acetone (2 mL).[12]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 20 minutes at 80°C (power can be ramped to maintain temperature).[12]
-
-
Step 2: Amination Reaction.
-
After the vessel has cooled to room temperature, filter the mixture through a pad of Celite to remove the precipitated salts.
-
To the filtrate, add the desired primary or secondary amine (1.1 equiv), tetrahydrofuran (THF, 0.25 mL), and a 2 M aqueous solution of NaOH (1.2 equiv).[12]
-
Seal the vessel again and irradiate in the microwave reactor for 10 minutes at 50°C (initial power set to 50 W is typical).[4][7]
-
-
Step 3: Workup and Purification.
-
After cooling, filter the reaction mixture through Celite to remove any newly formed salts.
-
Dilute the filtrate with dichloromethane (DCM, 20 mL).
-
Wash the organic layer sequentially with water (15 mL), saturated aqueous Na₂CO₃ (15 mL), 1 M HCl (15 mL), and finally brine (15 mL).[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfonamide.
-
Self-Validation & Trustworthiness: Reaction progress can be monitored by TLC or LC-MS after the amination step. The high yields (often >85%) and clean reaction profiles typically observed with this method validate its efficiency.[4][7] The protocol shows broad functional group tolerance for both the amine and the sulfonic acid components.[13]
Caption: Workflow for microwave-assisted sulfonamide synthesis.
Ultrasound-Assisted N-Sulfonylation with a Reusable Catalyst
Expertise & Rationale: Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates, often at ambient bulk temperatures.[14] This protocol highlights the synergy between ultrasound and heterogeneous catalysis, using a natural Natrolite nanozeolite as a stable, efficient, and reusable catalyst for the N-sulfonylation of amines with sulfonyl chlorides.[14] While this method still uses sulfonyl chlorides, its green credentials lie in the mild conditions, dramatically reduced reaction times, and the catalyst's reusability.
Experimental Protocol 2: Ultrasound-Promoted Synthesis using Nanozeolite
-
Step 1: Catalyst Activation (if required).
-
Obtain or prepare Natrolite nanozeolite.
-
The catalyst can typically be activated by heating to remove adsorbed water and then characterized by SEM, XRD, and FT-IR to confirm its structure and purity.[14]
-
-
Step 2: Reaction Setup.
-
In a round-bottom flask, suspend the amine (1.0 mmol) and the activated Natrolite nanozeolite catalyst (specify catalyst loading, e.g., 0.1 g) in a green solvent like ethanol or an ethanol/water mixture (10 mL).
-
Add the sulfonyl chloride (1.0 mmol) to the suspension.
-
-
Step 3: Ultrasonic Irradiation.
-
Step 4: Product Isolation and Catalyst Recovery.
-
Once the reaction is complete, separate the catalyst from the reaction mixture by simple filtration.
-
Wash the recovered catalyst with ethanol and dry it in an oven for reuse in subsequent runs. The catalyst can often be reused several times without significant loss of activity.[14]
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent (e.g., ethanol/water) to obtain the pure sulfonamide.
-
Self-Validation & Trustworthiness: The reusability of the catalyst is a key validation point. Tracking the yield over several cycles (e.g., 4-5 runs) will confirm the catalyst's stability. The method's efficiency is validated by high yields achieved in short times under mild, ambient conditions.[14]
Towards Ideal Synthesis: Solvent-Free and Aqueous Approaches
The ideal green synthesis minimizes or eliminates the use of hazardous solvents, which account for the majority of waste in chemical processes. Mechanochemistry and reactions in water are at the forefront of this effort.[9][16]
Mechanochemical Synthesis from Disulfides
Expertise & Rationale: Mechanochemistry uses mechanical force, typically through ball milling, to induce chemical reactions in the absence of a solvent.[9] This "telescopic" one-pot, two-step protocol is a prime example of a highly efficient and green process. It begins with the oxidative chlorination of a stable disulfide to form the sulfonyl chloride in situ, which is then immediately reacted with an amine in the same vessel.[9][17] The use of solid reagents like sodium hypochlorite pentahydrate (NaOCl·5H₂O) and magnesium oxide (MgO) makes this a completely solvent-free transformation until the final workup.[9]
Experimental Protocol 3: One-Pot Mechanochemical Synthesis
-
Step 1: In Situ Preparation of Sulfonyl Chloride.
-
To a 15 mL Zirconia (ZrO₂) milling jar equipped with two ZrO₂ balls (e.g., 8 mm diameter), add the reagents in the following specific order: NaHSO₄ (0.1 mmol, 10 mol%), the disulfide (1.0 mmol), and finally NaOCl·5H₂O (6.0 mmol). Caution: The order of addition is critical for reaction success and safety.[9][12]
-
Seal the jar and mill in a planetary ball mill at a frequency of 30 Hz for 40–180 minutes (time is substrate-dependent).[9]
-
-
Step 2: Amination.
-
Step 3: Green Workup.
-
After milling, open the jar and add ethyl acetate (5 mL) to wash out the contents.
-
Filter the resulting suspension.
-
Wash the filtrate three times with a 10% w/w citric acid solution (5 mL each) to remove the excess amine and MgO base.[12]
-
The remaining organic layer, containing the desired sulfonamide, can be dried over Na₂SO₄ and concentrated to yield the product.
-
Self-Validation & Trustworthiness: This protocol avoids the isolation of any intermediates. Its success is validated by the direct formation of the final product from the starting disulfide. The method works smoothly for a wide range of aromatic and aliphatic disulfides and amines, demonstrating its robustness.[9]
Caption: A one-pot, two-step mechanochemical workflow.
Synthesis in Aqueous Media
Expertise & Rationale: Water is the ultimate green solvent—it is non-toxic, non-flammable, and abundant. While the hydrolysis of sulfonyl chlorides is a significant challenge, this can be managed under controlled conditions.[16][18] By performing the reaction under dynamic pH control, the aminolysis reaction can be favored over hydrolysis. This method uses an inexpensive and safe base like sodium carbonate as an HCl scavenger.[16][18] The protocol is particularly effective for synthesizing sulfonamide derivatives of amino acids.[18]
Experimental Protocol 4: Aqueous Synthesis of Sulfonamide Carboxylic Acids
-
Step 1: Preparation of Amine Solution.
-
In a flask equipped with a magnetic stirrer, dissolve the amino acid (10 mmol) and sodium carbonate (Na₂CO₃, 12 mmol) in water (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
-
Step 2: Reaction.
-
Slowly add the sulfonyl chloride (12 mmol) portion-wise to the vigorously stirred aqueous solution over a period of 15 minutes. Maintaining vigorous stirring is crucial to ensure the sulfonyl chloride reacts with the amine before it can hydrolyze.[18]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4–6 hours.
-
-
Step 3: Product Isolation.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Once complete, cool the reaction mixture back to 0°C in an ice bath.
-
Carefully acidify the mixture with 10% HCl until a precipitate forms (typically pH ~2).
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water and dry to obtain the sulfonamide, which is often pure enough without further column chromatography.[16][18]
-
Self-Validation & Trustworthiness: The simplicity of the workup is a key feature; the product precipitates upon acidification, allowing for isolation by simple filtration.[16] This avoids the use of organic solvents for extraction, significantly improving the green profile of the synthesis. The high yields (often 88-93%) demonstrate the method's effectiveness despite the aqueous environment.[6]
Comparative Data and Method Selection
Choosing the most appropriate green synthesis method depends on factors such as the available starting materials, required scale, and available equipment.
Quantitative Data Summary
The table below summarizes key parameters for the discussed green methodologies, providing a basis for comparison.
| Method | Starting Material(s) | Key Reagents / Catalyst | Solvent | Avg. Time | Typical Yield | Key Green Advantage |
| Microwave-Assisted [7][12] | Sulfonic Acid / Salt, Amine | TCT, NEt₃, NaOH | Acetone, THF | 30 min | 85-95% | Avoids isolation of sulfonyl chlorides; rapid. |
| Ultrasound-Assisted [14] | Sulfonyl Chloride, Amine | Natrolite Nanozeolite | Ethanol / Water | 15-30 min | 90-98% | Mild room temp. conditions; reusable catalyst. |
| Mechanochemical [9][12] | Disulfide, Amine | NaOCl·5H₂O, NaHSO₄, MgO | Solvent-Free | 3-5 hours | 70-90% | Eliminates bulk solvent use; high atom economy. |
| Aqueous Synthesis [16][18] | Sulfonyl Chloride, Amine | Na₂CO₃ | Water | 4-6 hours | 85-95% | Uses water as a benign solvent; simple filtration workup. |
Decision Tree for Method Selection
This flowchart can guide the selection of a green synthesis strategy based on the available starting material.
Caption: Decision tree for selecting a green synthesis method.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Microwave Synthesis | 1. Improper Conditions: Incorrect temperature, time, or power settings. 2. Moisture: Water can hydrolyze the TCT or the activated intermediate. 3. Poor Reactants: Sterically hindered amines or electron-poor sulfonic acids may react slowly. | 1. Verify microwave parameters are set according to the protocol (e.g., 80°C for activation, 50°C for amination).[4][7] 2. Ensure solvents like acetone are appropriately dry for the activation step.[12] 3. Increase reaction time or incrementally increase the temperature for the amination step. |
| Catalyst Deactivation (Ultrasound) | 1. Leaching: Active sites may be washing off the support. 2. Fouling: Catalyst surface is blocked by products or byproducts. 3. Structural Degradation: High-energy sonication may damage the catalyst structure over time. | 1. Test the filtrate for catalytic activity to confirm leaching. 2. After recovery, wash the catalyst with a suitable solvent to remove adsorbed species. A calcination step may regenerate the surface.[12] 3. Characterize the used catalyst (e.g., via SEM, FT-IR) to check for morphological changes. Consider reducing sonication power or using pulsed sonication.[12] |
| Hydrolysis in Aqueous Synthesis | 1. Slow Reaction: The rate of sulfonyl chloride hydrolysis is competing with the rate of aminolysis. 2. Poor Mixing: Localized high concentrations of sulfonyl chloride favor hydrolysis. | 1. Ensure the pH is maintained by the base (Na₂CO₃). 2. Add the sulfonyl chloride slowly and ensure vigorous, efficient stirring to maximize contact with the dissolved amine.[18] 3. Perform the reaction at 0°C to slow the rate of hydrolysis relative to amination. |
| Incomplete Reaction (Mechanochemistry) | 1. Insufficient Energy: Milling time or frequency is too low. 2. Improper Reagent Loading: Incorrect stoichiometry or order of addition. 3. Poor Mixing: Reagents may not be mixing intimately. | 1. Increase milling time or frequency (within the limits of the equipment). 2. Double-check the stoichiometry and ensure the critical order of addition for the oxidation step was followed.[9] 3. Consider adding a small amount of a liquid grinding assistant if the solids are not mixing well (though this deviates from a truly solvent-free process). |
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Mechanochemical synthesis of aromatic sulfonamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. | Semantic Scholar [semanticscholar.org]
- 14. Ultrasound-promoted green approach for the synthesis of sulfonamides using natural, stable and reusable Natrolite nanozeolite catalyst at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Allosteric Modulators of MrgX1 Using 2-Sulfonamidebenzamides
Introduction: Targeting MrgX1 for Novel Analgesics
The Mas-related G protein-coupled receptor member X1 (MrgX1) has emerged as a compelling, non-opioid target for the management of chronic pain.[1][2][3] MrgX1 is a primate-specific receptor predominantly expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia, key locations for pain and itch signaling.[4][5] Its activation has been shown to inhibit persistent pain, making it an attractive target for novel analgesic therapies that could circumvent the side effects associated with traditional opioids.[6][7]
This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals working on the identification and characterization of allosteric modulators of MrgX1, with a specific focus on the promising 2-sulfonamidebenzamide chemical class.
Allosteric modulators offer a sophisticated approach to drug action. Unlike traditional orthosteric ligands that bind to the same site as the endogenous agonist, allosteric modulators bind to a distinct site on the receptor.[8] This interaction can subtly change the receptor's conformation, leading to a modulation of the endogenous agonist's affinity and/or efficacy.[8] Positive allosteric modulators (PAMs), such as the 2-sulfonamidebenzamides discussed herein, enhance the receptor's response to its natural agonist.[3][9] This mechanism provides several potential advantages, including greater receptor subtype selectivity and a reduced risk of receptor desensitization and overdose.[8]
The 2-Sulfonamidebenzamide Scaffold: A Promising Class of MrgX1 PAMs
Extensive medicinal chemistry efforts have identified and optimized a series of 2-sulfonamidebenzamides as potent and selective positive allosteric modulators of MrgX1.[1][2][10] The foundational work on compounds like ML382 has paved the way for the development of derivatives with improved potency and pharmacokinetic properties.[3][9]
The general synthesis of these compounds involves the coupling of an anthranilic acid with a suitable sulfonyl chloride, followed by an amide coupling with an aniline or amine.[1][10] This modular synthesis allows for systematic structure-activity relationship (SAR) studies to optimize the modulator's properties.[1][10]
| Compound | Structure | EC50 (µM) | Emax (%) | Reference |
| ML382 | 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide | 0.190 | 148 | [3] |
| 5c | 2-(propylsulfonamido)-N-(2-ethoxyphenyl)benzamide | 0.506 | - | [1] |
| 5d | N-(2-ethoxyphenyl)-2-(2,2,2-trifluoroethylsulfonamido)benzamide | 0.502 | - | [1] |
MrgX1 Signaling: The Basis for Functional Assays
MrgX1 is known to couple to multiple G protein signaling pathways, primarily through Gαq/11 and Gαi/o.[6][11] Activation of the Gαq pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[12] This increase in intracellular Ca2+ is a robust and measurable signal that forms the basis of the primary functional assay for MrgX1 activation.
The Gαi/o pathway, on the other hand, is often associated with the inhibition of adenylyl cyclase and the modulation of ion channels.[6] Specifically for MrgX1, activation has been shown to inhibit high-voltage-activated calcium channels, contributing to its analgesic effect.[6][7]
Caption: MrgX1 Signaling Pathways.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for Screening and Characterization of MrgX1 PAMs
This protocol describes a cell-based, second-messenger assay to measure the intracellular calcium flux following the activation of MrgX1.[13][14][15] It is a robust method for high-throughput screening of potential modulators and for characterizing the potency and efficacy of lead compounds.
Principle: Cells stably expressing MrgX1 are loaded with a calcium-sensitive fluorescent dye. The binding of an agonist to MrgX1 activates the Gαq pathway, leading to an increase in intracellular calcium. This increase is detected as a change in fluorescence intensity. A PAM will enhance the calcium signal produced by a sub-maximal concentration of the agonist.
Materials and Reagents:
-
HEK293 cells stably expressing human MrgX1
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
FLIPR Calcium 6 Assay Kit (or equivalent)
-
Probenecid (if required by cell line to prevent dye extrusion)
-
MrgX1 agonist: Bovine Adrenal Medulla 8-22 (BAM8-22)
-
Test compounds (2-sulfonamidebenzamides) dissolved in DMSO
-
96-well or 384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating:
-
The day before the assay, seed the MrgX1-expressing HEK293 cells into the microplates at a density that will yield a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, typically in Assay Buffer. If necessary, add probenecid to a final concentration of 2.5 mM.
-
Aspirate the cell culture medium from the plates and add the dye-loading solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of the 2-sulfonamidebenzamide test compounds in Assay Buffer.
-
Prepare a solution of BAM8-22 in Assay Buffer at a concentration that elicits a sub-maximal response (e.g., EC₂₀).
-
In a separate "compound plate," add the test compounds and then the EC₂₀ concentration of BAM8-22. Include controls with BAM8-22 alone (positive control) and buffer alone (negative control).
-
-
Assay Measurement:
-
Place the cell plate and the compound plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Set the instrument to read fluorescence kinetically (e.g., excitation ~485 nm, emission ~525 nm) before and after the addition of the compounds.
-
Initiate the reading, which will first establish a baseline fluorescence.
-
The instrument will then automatically add the contents of the compound plate to the cell plate.
-
Continue reading the fluorescence to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline.
-
Plot the response against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for each PAM.
-
Caption: Calcium Mobilization Assay Workflow.
Protocol 2: Radioligand Binding Assay to Determine Allosteric Modulator Affinity and Cooperativity
Radioligand binding assays are essential for quantifying the interaction of allosteric modulators with the receptor.[16][17] These assays can determine the affinity of the PAM for its binding site and the degree to which it affects the binding of the orthosteric agonist.
Principle: This protocol describes a competition binding assay where a radiolabeled orthosteric ligand (e.g., a tritiated version of a known MrgX1 agonist) is competed for binding to membranes prepared from MrgX1-expressing cells by an unlabeled orthosteric agonist in the presence and absence of a fixed concentration of the 2-sulfonamidebenzamide PAM. A PAM that increases the affinity of the orthosteric agonist will cause a leftward shift in the competition curve.
Materials and Reagents:
-
Membranes prepared from cells overexpressing MrgX1
-
Radiolabeled MrgX1 orthosteric agonist (e.g., [³H]-BAM8-22)
-
Unlabeled MrgX1 orthosteric agonist (BAM8-22)
-
2-Sulfonamidebenzamide test compounds
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled agonist (typically at its Kd value), and serial dilutions of the unlabeled agonist.
-
Prepare two sets of these dilutions: one with vehicle (DMSO) and one with a fixed concentration of the 2-sulfonamidebenzamide PAM.
-
-
Incubation:
-
Add the MrgX1-containing membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer.
-
-
Counting:
-
Allow the filters to dry.
-
Add scintillation fluid to each well and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the bound radioactivity against the concentration of the unlabeled agonist for both the vehicle and PAM-treated conditions.
-
Fit the data to a one-site competition binding model to determine the IC₅₀ values.
-
The leftward shift in the IC₅₀ value in the presence of the PAM indicates positive cooperativity. The cooperativity factor (α) can be calculated from these shifts.
-
Protocol 3: Advanced Methods - BRET/FRET for Real-Time Signaling Analysis
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to monitor protein-protein interactions and conformational changes in real-time within living cells.[18][19][20][21] These assays can provide deeper insights into the mechanism of action of allosteric modulators.
Applications for MrgX1 PAMs:
-
G protein activation: BRET/FRET sensors can be designed to measure the interaction between MrgX1 and its G proteins (Gαq or Gαi) upon activation.[19][21] This allows for a direct readout of G protein engagement and can be used to study biased signaling.
-
β-arrestin recruitment: The recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and signaling, can be monitored using BRET/FRET.[19][21]
-
Receptor dimerization: BRET/FRET can be used to investigate whether allosteric modulators influence the dimerization or oligomerization of MrgX1.[20][22]
General Principle: A donor molecule (e.g., Renilla luciferase for BRET, CFP for FRET) and an acceptor molecule (e.g., YFP) are genetically fused to the proteins of interest (e.g., MrgX1 and Gαq). When the two proteins are in close proximity (<10 nm), energy is transferred from the donor to the acceptor, resulting in a measurable signal (light emission at the acceptor's wavelength). An agonist and PAM will increase this signal if they promote the interaction between the tagged proteins.
Due to the complexity and specific requirements of BRET/FRET assay development, it is recommended to consult specialized literature and commercial kits for detailed protocols.
Conclusion and Future Directions
The 2-sulfonamidebenzamide class of allosteric modulators represents a significant advancement in the pursuit of novel therapeutics targeting MrgX1 for the treatment of chronic pain. The protocols outlined in this guide provide a robust framework for the discovery, characterization, and mechanistic understanding of these and other MrgX1 modulators. By employing a combination of functional assays, binding studies, and advanced biophysical techniques, researchers can effectively advance the development of safer and more effective analgesics. Future work in this area will likely focus on further optimizing the drug-like properties of these compounds, exploring their potential for treating other MrgX1-mediated conditions such as itch, and elucidating the structural basis of their allosteric modulation.
References
- 1. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 | PLOS Biology [journals.plos.org]
- 5. Mechanism of agonist-induced activation of the human itch receptor MRGPRX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 19. researchgate.net [researchgate.net]
- 20. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-(Chlorosulfonyl)benzoic Acid
Welcome to the technical support center for the synthesis and optimization of 2-(chlorosulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. The following question-and-answer format provides in-depth, experience-driven advice to help you achieve optimal yields and purity in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction yield is consistently low. What are the most critical parameters to investigate for improving the synthesis of this compound?
Answer: Low yields in the synthesis of this compound, which is typically prepared by the chlorosulfonation of a suitable benzoic acid precursor, can often be attributed to several key factors. Precise control over reaction conditions is paramount.
A primary consideration is the management of the reaction temperature. The chlorosulfonation reaction is highly exothermic, and inadequate temperature control can lead to the formation of unwanted byproducts.[1][2] A recommended approach involves a two-stage temperature profile:
-
Addition Phase: The benzoic acid derivative should be added portion-wise to the chlorosulfonic acid at a low temperature, ideally maintained between 0-5°C, to manage the initial exotherm.[2]
-
Reaction Phase: Following the addition, the reaction mixture is typically allowed to warm to room temperature and then heated to a moderate temperature, often in the range of 80-90°C, for a defined period (e.g., 2-4 hours) to ensure the reaction proceeds to completion.[2]
The stoichiometry of the reagents is another critical factor. While an excess of chlorosulfonic acid is generally used to drive the reaction, a large excess can promote the formation of disulfonated byproducts.[2] Careful optimization of the molar ratio of the starting benzoic acid to chlorosulfonic acid is therefore essential.
Finally, moisture sensitivity is a significant concern. Chlorosulfonic acid reacts violently with water, and the desired this compound product is also susceptible to hydrolysis back to the sulfonic acid.[2] Ensuring all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions is crucial for preventing yield loss.
Question 2: I am observing the formation of an insoluble white precipitate during my reaction. What is this, and how can I prevent it?
Answer: The formation of an insoluble white precipitate during the chlorosulfonation of a benzoic acid derivative is often indicative of the formation of 2-sulfobenzoic acid. This occurs when the intermediate sulfonic acid, or the final sulfonyl chloride product, reacts with water. The source of this water can be atmospheric moisture, or residual water in the reagents or glassware.
To mitigate this issue, the following steps are recommended:
-
Strict Anhydrous Conditions: All glassware should be oven-dried or flame-dried prior to use. Reagents should be of the highest possible purity and handled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Controlled Quenching: The reaction work-up is a critical step where hydrolysis can readily occur. The reaction mixture should be quenched by slowly and carefully pouring it onto a vigorously stirred mixture of crushed ice and water.[2] This rapid cooling and dilution helps to precipitate the desired sulfonyl chloride product quickly while minimizing its contact time with the aqueous acidic environment in a concentrated form. Maintaining the temperature of the quench mixture between 0-5°C is vital.[2]
Question 3: My final product is an oil and fails to solidify, or appears impure after isolation. What are the likely impurities and how can I improve the purification process?
Answer: An oily or impure product often suggests the presence of unreacted starting materials, side products, or residual solvent. The most common impurity is the corresponding sulfonic acid, formed via hydrolysis of the sulfonyl chloride.[2]
Here are some strategies to improve product purity:
-
Thorough Washing: After filtration, the crude product should be washed thoroughly with cold water to remove any remaining acids.[2]
-
Recrystallization: This is a powerful technique for purifying the crude product. The choice of solvent is critical and may require some experimentation.
-
Monitoring Reaction Completion: Before quenching the reaction, it is advisable to monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure all the starting material has been consumed.[2]
| Potential Impurity | Reason for Formation | Recommended Action |
| 2-Sulfobenzoic acid | Hydrolysis of the sulfonyl chloride | Ensure anhydrous conditions, rapid quenching at low temperature.[2] |
| Unreacted Starting Material | Incomplete reaction | Optimize reaction time and temperature, monitor reaction completion.[2] |
| Disulfonated byproducts | Excessive reaction temperature or large excess of chlorosulfonic acid | Maintain moderate reaction temperatures and control stoichiometry.[2] |
Question 4: What is the underlying mechanism for the chlorosulfonation of an aromatic ring, and how does this inform my experimental design?
Answer: The chlorosulfonation of an aromatic compound like benzoic acid is a classic example of an electrophilic aromatic substitution reaction. At lower temperatures, chlorosulfonic acid is in equilibrium, generating the highly electrophilic species, SO₂Cl⁺.[3] This electrophile then attacks the electron-rich aromatic ring.
Understanding this mechanism highlights the importance of:
-
Substituent Effects: The position of the incoming chlorosulfonyl group is directed by the existing substituents on the benzoic acid ring. The carboxylic acid group is a meta-director, while other activating or deactivating groups will influence the regioselectivity of the reaction.
-
Reaction Conditions: The generation of the SO₂Cl⁺ electrophile is temperature-dependent. At higher temperatures, chlorosulfonic acid can decompose to generate SO₃, which can lead to sulfonation rather than chlorosulfonation.[3] This underscores the need for careful temperature control to favor the desired reaction pathway.
Caption: Mechanism of Chlorosulfonation.
Question 5: Can you provide a general, step-by-step protocol for the synthesis of this compound?
Answer: The following is a generalized protocol that should be adapted and optimized for your specific benzoic acid derivative and scale. Always perform a thorough risk assessment before conducting any chemical reaction.
Experimental Protocol: Synthesis of this compound
-
Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a drying tube.
-
Reagent Addition: Charge the flask with chlorosulfonic acid (typically 3-5 molar equivalents). Cool the flask in an ice-water bath to 0-5°C.
-
Substrate Addition: Slowly add the benzoic acid derivative (1 molar equivalent) in small portions through the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to the optimized temperature (e.g., 80-90°C) and maintain for 2-4 hours, monitoring by TLC or HPLC.[2]
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water slurry.
-
Isolation: A precipitate of this compound should form. Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of cold water.
-
Drying: Dry the product under vacuum to a constant weight.
Caption: General Synthesis Workflow.
References
Common side reactions with 2-(Chlorosulfonyl)benzoic acid
Welcome to the technical support center for 2-(Chlorosulfonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile reagent. Our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices to ensure the success and reproducibility of your work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, offering insights into their root causes and providing actionable solutions.
Issue 1: Low Yield of the Desired Product
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Potential Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: The chlorosulfonyl group is highly reactive and susceptible to hydrolysis, which converts it to the unreactive sulfonic acid. This is the most common cause of yield loss, particularly during the aqueous work-up phase.[1]
-
Solution 1: Rapid Quenching at Low Temperature: The reaction mixture should be quenched by pouring it slowly and carefully onto a vigorously stirred mixture of crushed ice and water. It is critical to maintain the temperature of the quenching mixture between 0-5°C to minimize the rate of hydrolysis.[1]
-
Solution 2: Prompt Isolation: Do not allow the precipitated product to sit in the acidic aqueous environment for an extended period. Filter the solid immediately after precipitation is complete.[1]
-
Solution 3: Anhydrous Work-up: For extremely sensitive substrates, consider an anhydrous work-up. This involves removing excess chlorosulfonic acid or thionyl chloride under reduced pressure before purification, avoiding water altogether until the final washing steps.[1]
-
-
Incomplete Reaction: The reaction may not have reached completion, leaving a significant amount of unreacted starting material.
-
Solution: Optimized Reaction Conditions: For chlorosulfonylation of benzoic acid, a common procedure involves heating the reaction mixture to 80-90°C for 2-4 hours after the initial addition of reagents.[1] It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material before proceeding to work-up.[1]
-
Issue 2: Presence of a High Melting Point, Insoluble Byproduct
Question: I've isolated an unexpected, high-melting-point solid that is insoluble in most common solvents. What could it be?
Potential Cause & Solution:
-
Formation of Diaryl Sulfone: This side reaction is often the culprit. It occurs when the highly reactive sulfonyl chloride intermediate reacts with another molecule of the starting benzoic acid. This is more likely to happen if the intermediate sulfonic acid is not efficiently converted to the sulfonyl chloride.
-
Solution: Use a Slight Excess of Chlorinating Agent: Employing a modest excess of the chlorinating agent (e.g., chlorosulfonic acid) can drive the reaction towards the desired sulfonyl chloride, thereby minimizing the concentration of the intermediate sulfonic acid available to form the sulfone byproduct.[1]
-
Issue 3: Evidence of a Disulfonated Product
Question: My analytical data (e.g., Mass Spectrometry) suggests the presence of a byproduct with two sulfonyl chloride groups. How can I prevent this?
Potential Cause & Solution:
-
Excessive Reaction Conditions: The introduction of a second chlorosulfonyl group onto the benzoic acid ring is an electrophilic aromatic substitution reaction. This is favored by harsh conditions such as high temperatures and a large excess of the chlorinating agent.[1]
-
Solution 1: Moderate Reaction Temperature: Avoid excessively high reaction temperatures. The optimal temperature should be sufficient to drive the primary reaction to completion without promoting the second substitution.
-
Solution 2: Controlled Stoichiometry: Use a controlled excess of the chlorinating agent (e.g., 3-5 molar equivalents) rather than a large, unmeasured excess. This ensures complete conversion while minimizing the risk of disulfonation.[1]
-
Issue 4: Product Fails to Solidify or Appears as an Oil
Question: After work-up, my product is an oil or a sticky solid instead of the expected crystalline powder. Why is this happening?
Potential Cause & Solution:
-
Presence of Impurities: The presence of unreacted starting materials, solvent residues, or any of the side products discussed above can act as an impurity, leading to a depression of the melting point and preventing proper crystallization.
-
Solution 1: Thorough Washing: Ensure the crude product is washed extensively with cold water to remove any residual acids (like chlorosulfonic acid or hydrochloric acid) and other water-soluble impurities.
-
Solution 2: Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system. This is a highly effective method for removing impurities and obtaining a pure, crystalline solid.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: Due to its moisture sensitivity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere like nitrogen or argon.[2] Avoid storage near incompatible materials such as bases and alcohols.[3][4]
Q2: Can I use protic solvents in my reaction? A2: It is strongly advised to avoid protic solvents (e.g., water, alcohols) unless they are the intended nucleophile. These solvents can react with the sulfonyl chloride group, leading to hydrolysis or ester formation.[5] Anhydrous aprotic solvents are the preferred choice for reactions involving this compound.
Q3: How can I identify the common side products? A3: A combination of analytical techniques is recommended:
-
Hydrolysis Product (2-Sulfobenzoic acid): Being highly water-soluble, it will typically be lost in the aqueous filtrate during work-up. It can be detected in the aqueous layer by HPLC if necessary.
-
Diaryl Sulfone: Characterized by a high melting point and poor solubility. It can be identified by Mass Spectrometry and NMR.
-
Isomeric and Disulfonated Products: These can be identified and quantified using HPLC, GC-MS, and NMR spectroscopy by comparing the results to known standards or by detailed spectral analysis.[1]
Q4: What safety precautions should be taken when handling this compound? A4: this compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.
Experimental Protocols & Visualizations
Diagram: Key Reaction and Side Reaction Pathways
This diagram illustrates the desired reaction for forming a sulfonamide from this compound and highlights the major competing side reactions.
Caption: Main reaction pathway and common side reactions.
Protocol 1: General Procedure for Reaction with an Amine
This protocol provides a generalized method for reacting this compound with a primary or secondary amine to form a sulfonamide, with built-in controls to minimize side reactions.
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the amine (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition: Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding it to a beaker of cold water.
-
If the product precipitates, collect it by vacuum filtration.
-
If the product remains in the organic layer, transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues.
Caption: A step-by-step guide to troubleshooting experiments.
References
Technical Support Center: Purification of 2-(Chlorosulfonyl)benzoic Acid Derivatives
Welcome to the technical support center for the purification of 2-(chlorosulfonyl)benzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The highly reactive nature of the sulfonyl chloride group, coupled with the varied functionalities of its derivatives, presents unique purification hurdles. This resource offers troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the integrity and purity of your compounds.
Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the primary challenges in purifying this compound derivatives?
The principal challenge stems from the high reactivity of the chlorosulfonyl group (-SO₂Cl). This functional group is highly susceptible to hydrolysis, reacting readily with water and other nucleophiles.[1][2] Consequently, purification methods must be carefully selected to avoid degradation of the product. Key challenges include:
-
Hydrolysis: Exposure to moisture, including atmospheric humidity or residual water in solvents, can convert the sulfonyl chloride to the corresponding sulfonic acid.[1][3]
-
Reactivity with Solvents and Stationary Phases: Nucleophilic solvents (e.g., methanol, ethanol) will react to form esters. Similarly, the acidic nature of standard silica gel can promote degradation of some sulfonyl chlorides.[4][5]
-
Thermal Instability: Certain derivatives can be thermally labile, decomposing upon heating, which can be a concern during solvent removal or high-temperature recrystallization.[6][7]
-
Removal of Reaction Byproducts: Syntheses often result in byproducts such as diaryl sulfones or disulfonated compounds, which can be difficult to separate from the desired product.[1][2]
Q2: What safety precautions are essential when handling and purifying these compounds?
This compound and its derivatives are corrosive and moisture-sensitive.[8][9][10] Strict adherence to safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive dust or vapors.[8][11]
-
Moisture Control: Use oven-dried glassware and anhydrous solvents.[12] Reactions and purifications should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[9][10]
-
Waste Disposal: Dispose of all waste, including quenched reaction mixtures and contaminated materials, according to your institution's hazardous waste guidelines.[8]
-
Emergency Preparedness: Have appropriate spill kits and emergency quench solutions (e.g., sodium bicarbonate solution) readily available.
Troubleshooting Guide: Purification Techniques
This section addresses specific issues you may encounter with common purification methods.
Recrystallization
Q3: My product fails to crystallize or oils out during recrystallization. What should I do?
This is a common issue often caused by the presence of impurities that depress the melting point or interfere with crystal lattice formation.[13]
Causality & Troubleshooting Steps:
-
Impurity Interference: The presence of unreacted starting materials or byproducts can act as a eutectic contaminant.
-
Solution: Attempt to remove highly soluble impurities first. Try washing the crude solid with a small amount of a cold, non-polar solvent in which the product is sparingly soluble (e.g., hexanes, diethyl ether) to wash away non-polar impurities. For acidic impurities, a carefully controlled wash with cold, dilute aqueous acid might be effective, but this risks hydrolysis.[14]
-
-
Supersaturation: The solution may be supersaturated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a "seed crystal" of the pure compound.[15]
-
-
Incorrect Solvent System: The chosen solvent may be too good a solvent, even at low temperatures.
-
Solution: If using a single solvent, try adding a miscible "anti-solvent" (in which the product is insoluble) dropwise to the cooled solution until turbidity persists. Then, warm slightly to redissolve and cool slowly. Common solvent systems for benzoic acid derivatives include toluene, ethyl acetate/hexanes, or water (for the corresponding sulfonic acids).[15][16][17]
-
Q4: I'm observing significant product loss and the formation of a water-soluble compound after recrystallization. What's happening?
This strongly indicates hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1]
Causality & Troubleshooting Steps:
-
Hydrolysis During Workup: Using protic or wet solvents for recrystallization will lead to degradation.
-
Solution: Use rigorously dried, non-protic solvents (e.g., toluene, dichloromethane, chloroform, ethyl acetate). Ensure all glassware is oven- or flame-dried before use.[12]
-
-
Atmospheric Moisture: Prolonged exposure to air can be sufficient to cause hydrolysis.
-
Solution: Perform the recrystallization under an inert atmosphere (nitrogen or argon). After filtration, dry the crystals thoroughly under a high vacuum.
-
| Solvent Property | Recommended for Recrystallization | To Avoid |
| Polarity | Non-polar to moderately polar aprotic solvents (e.g., Hexanes, Toluene, Dichloromethane, Ethyl Acetate) | Protic solvents (e.g., Water, Methanol, Ethanol) |
| Purity | Anhydrous grade | Technical grade (may contain water) |
Table 1. Solvent Selection for Recrystallization.
Column Chromatography
Q5: My sulfonyl chloride derivative is decomposing on the silica gel column. How can I prevent this?
Standard silica gel is acidic (due to silanol groups) and contains adsorbed water, both of which can catalyze the degradation of sensitive sulfonyl chlorides.[5]
Causality & Troubleshooting Steps:
-
Acid-Catalyzed Degradation: The acidic surface of silica gel can promote hydrolysis or other side reactions.[5]
-
Solution 1: Neutralize the Silica. Deactivate the silica gel by preparing a slurry with your eluent containing a small amount (0.1-1%) of a non-nucleophilic base like triethylamine.[5] This neutralizes the acidic sites.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[5] However, basic alumina can also degrade some compounds. Always perform a small-scale test first.
-
-
Hydrolysis on the Column: Water adsorbed on the silica is a key culprit.
-
Solution: Use freshly opened silica gel or silica that has been dried in a vacuum oven. Run the column with anhydrous eluents.
-
-
Prolonged Contact Time: The longer the compound remains on the column, the greater the chance of degradation.
-
Solution: Use "flash" column chromatography with positive pressure to minimize the run time. Choose a solvent system that provides good separation with a reasonable retention factor (Rf) of 0.2-0.4 on TLC.
-
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting flowchart for sulfonyl chloride decomposition.
Aqueous Workup & Extraction
Q6: My synthesis requires an aqueous workup. How can I isolate my sulfonyl chloride product without significant hydrolysis?
An aqueous workup is highly challenging but sometimes unavoidable, for instance, to remove inorganic salts or quench strong acids. The key is to work quickly and at low temperatures.[2][3]
Causality & Troubleshooting Steps:
-
Hydrolysis During Quenching/Washing: The sulfonyl chloride is most vulnerable during this step.
-
Solution:
-
Quench Cold & Fast: Pour the reaction mixture slowly onto crushed ice or into ice-cold water with vigorous stirring. Do not let the temperature rise.[1]
-
Immediate Extraction: As soon as the product precipitates or the quench is complete, immediately extract the product into a cold, water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Minimize Contact Time: Do not allow the organic layer to remain in contact with any aqueous phase for longer than necessary. Separate the layers promptly.
-
-
-
Residual Water in Organic Layer: Dissolved water in the organic extract can cause degradation during solvent removal.
-
Solution:
-
Brine Wash: Wash the organic layer with cold, saturated aqueous sodium chloride (brine) to help remove dissolved water.
-
Thorough Drying: Dry the organic layer over a robust, anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Ensure the drying agent is filtered off completely before solvent evaporation.
-
Azeotropic Removal: In some cases, co-evaporation with an anhydrous solvent like toluene can help remove final traces of water.
-
-
Experimental Protocol: Optimized Aqueous Workup
-
Preparation: Prepare a beaker containing crushed ice and ensure your separatory funnel and collection flasks are ready. Chill the required organic extraction solvent and brine solution in an ice bath.
-
Quenching: Slowly and carefully add the crude reaction mixture to the crushed ice with vigorous stirring, maintaining the temperature below 5°C.
-
Extraction: Immediately transfer the cold slurry to a separatory funnel and extract 2-3 times with the cold organic solvent.
-
Washing: Combine the organic extracts and wash once with cold brine.
-
Drying: Immediately dry the organic layer over anhydrous MgSO₄, swirl for 5-10 minutes, and filter.
-
Concentration: Remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<40°C) to yield the crude product, which can then be further purified.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. cn.canbipharm.com [cn.canbipharm.com]
- 11. Benzoic acid, 2-[(chlorosulfonyl)methyl]-, ethyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 15. westfield.ma.edu [westfield.ma.edu]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 17. The Recrystallization of Benzoic Acid [sites.pitt.edu]
Technical Support Center: Hydrolysis of the Chlorosulfonyl Group
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the chemistry of the chlorosulfonyl (-SO₂Cl) group. This guide is designed to provide in-depth, practical advice for professionals working with this highly reactive and synthetically valuable functional group. As Senior Application Scientists, we understand that the utility of sulfonyl chlorides is often challenged by their susceptibility to hydrolysis. This resource offers troubleshooting guides and frequently asked questions to help you anticipate, diagnose, and prevent unwanted hydrolysis, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis, purification, and use of compounds containing a chlorosulfonyl group.
Issue 1: Low Yield of Sulfonyl Chloride After Synthesis or Workup
Symptoms:
-
Significantly lower than expected isolated yield of the desired sulfonyl chloride.
-
Presence of a water-soluble, acidic byproduct in the aqueous layer after extraction.
-
Difficulties in purification, with the product appearing gummy or oily instead of crystalline.
Root Cause Analysis: The primary culprit for significant yield loss is often the hydrolysis of the chlorosulfonyl group to the corresponding sulfonic acid (R-SO₃H).[1][2] This occurs when the sulfonyl chloride comes into contact with water, a reaction that can be accelerated by acidic or basic conditions.[3] Aqueous workup procedures are a particularly critical step where substantial hydrolysis can occur, especially if not performed rapidly and at low temperatures.[2][4]
Preventative & Corrective Actions:
-
Minimize Contact with Water: During aqueous workups, perform separations as quickly as possible.[2] Using ice-cold water can slow the rate of hydrolysis. If the sulfonyl chloride is a solid, it should be filtered and removed from the aqueous phase promptly.[2]
-
Anhydrous Workup: If the reaction chemistry allows, consider a non-aqueous workup. This could involve filtering the reaction mixture through a pad of celite or silica gel and washing with a dry, aprotic solvent.
-
Azeotropic Removal of Water: Before distillation, any residual moisture can be removed by adding a solvent like carbon tetrachloride (use with caution due to toxicity) or toluene and distilling it off under reduced pressure at a low temperature. This carries the water with it as an azeotrope, preventing hydrolysis of the sulfonyl chloride at higher distillation temperatures.[2]
-
Solvent Selection: For subsequent reactions, always use high-quality anhydrous solvents. Consider adding molecular sieves to the reaction vessel to scavenge any trace amounts of water.[5]
Issue 2: Product Decomposes During Purification by Chromatography
Symptoms:
-
Streaking or tailing of the product spot on a TLC plate.
-
Low recovery of the desired compound after column chromatography on silica gel.
-
Identification of sulfonic acid in the collected fractions.
Root Cause Analysis: Standard silica gel contains a significant amount of bound water and has a slightly acidic surface, both of which can promote the hydrolysis of sensitive sulfonyl chlorides. The extended contact time during column chromatography provides ample opportunity for degradation.
Preventative & Corrective Actions:
-
Deactivate Silica Gel: Before use, dry the silica gel in a vacuum oven at >120°C for several hours to remove water.[5] Alternatively, it can be neutralized by pre-treating it with a non-nucleophilic base, such as triethylamine, in the eluent.
-
Use Alternative Stationary Phases: Consider using less acidic or anhydrous stationary phases like neutral alumina or Florisil.
-
Rapid Purification: Employ flash chromatography with a higher flow rate to minimize the residence time of the compound on the column.
-
Avoid Chromatography: If possible, purify the sulfonyl chloride by recrystallization from a suitable anhydrous solvent system. This is often the most effective method for removing impurities without causing degradation.
Issue 3: Inconsistent Results or Failed Reactions When Using a Sulfonyl Chloride Reagent
Symptoms:
-
A reaction that previously worked now fails or gives a low yield.
-
The formation of unexpected byproducts.
-
The starting material remains largely unconsumed.
Root Cause Analysis: The sulfonyl chloride reagent has likely degraded upon storage. The chlorosulfonyl group is sensitive to atmospheric moisture, and over time, even a tightly capped bottle can accumulate enough water to cause significant hydrolysis. The resulting sulfonic acid is unreactive under the conditions typically used for sulfonamide or sulfonate ester formation.
Preventative & Corrective Actions:
-
Proper Storage: Store sulfonyl chlorides in a desiccator over a strong drying agent (e.g., P₂O₅ or CaSO₄). For highly sensitive compounds, storage under an inert atmosphere (Nitrogen or Argon) at low temperatures is recommended.[6]
-
Purity Check Before Use: Before starting a reaction, it's prudent to check the purity of the sulfonyl chloride, especially if it has been stored for a long time.[7] This can be done using techniques like NMR spectroscopy or by measuring its melting point, as impurities will cause a depression and broadening of the melting range.[7]
-
Re-purification: If degradation is suspected, the sulfonyl chloride can sometimes be re-purified. For solids, recrystallization is often effective. For liquids, distillation under high vacuum can be used, but care must be taken to ensure all moisture is removed first to prevent decomposition at high temperatures.[2]
-
Purchase Fresh Reagent: In many cases, the most reliable and time-efficient solution is to purchase a fresh bottle of the sulfonyl chloride.[7]
Visualizing the Problem: The Hydrolysis Pathway
The unwanted conversion of a reactive sulfonyl chloride into its inert sulfonic acid counterpart is a simple but critical transformation to prevent.
Caption: Unwanted hydrolysis of a sulfonyl chloride to sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of sulfonyl chloride hydrolysis? A1: The hydrolysis of sulfonyl chlorides proceeds via a nucleophilic attack of water on the highly electrophilic sulfur atom.[8][9] The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The reaction is facilitated by the fact that the chloride ion is a good leaving group. The process can follow either a concerted Sₙ2-like pathway or a stepwise addition-elimination mechanism, depending on the specific substrate and reaction conditions.[9]
Q2: How can I detect and quantify the extent of hydrolysis in my sample? A2: Several analytical techniques can be employed:
-
NMR Spectroscopy (¹H and ¹³C): This is a powerful tool for structural elucidation and purity assessment.[10] The sulfonic acid byproduct will have distinct signals compared to the sulfonyl chloride. For quantitative analysis (qNMR), a stable internal standard can be added.[10]
-
Infrared (IR) Spectroscopy: The sulfonyl chloride group has characteristic strong absorption bands for S=O (around 1375-1350 cm⁻¹ and 1180-1160 cm⁻¹) and S-Cl (around 600-500 cm⁻¹) stretching vibrations. The formation of sulfonic acid will result in the appearance of a broad O-H stretch.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable sulfonyl chlorides. Often, derivatization to a more stable sulfonamide is performed before analysis to prevent on-column degradation.[10][11]
-
High-Performance Liquid Chromatography (HPLC): A versatile method, especially for less volatile or thermally sensitive compounds. Derivatization is often required to introduce a UV-active chromophore for detection.[11][12]
-
Titrimetry: A classical and cost-effective method for determining the total sulfonyl chloride content. One common approach involves reacting the sample with a nucleophile, like a thiol, and then titrating the product or the excess reagent.
Q3: Are all sulfonyl chlorides equally susceptible to hydrolysis? A3: No, the stability varies significantly.
-
Electronic Effects: Sulfonyl chlorides with electron-withdrawing groups on the 'R' moiety are generally more reactive and more susceptible to hydrolysis because these groups further increase the electrophilicity of the sulfur atom.[13]
-
Halogen Type: The stability of sulfonyl halides decreases in the order: fluorides > chlorides > bromides > iodides.[1] Sulfonyl fluorides are considerably more stable than sulfonyl chlorides and may be preferred for certain applications despite their lower reactivity.[14][15]
-
Steric Hindrance: Increased steric bulk around the sulfonyl chloride group can hinder the approach of a water molecule, thus slowing the rate of hydrolysis.
Q4: Can I perform reactions with sulfonyl chlorides in an aqueous system? A4: While it seems counterintuitive, it is possible under specific circumstances. If the sulfonyl chloride has very low solubility in water, it can be "protected" from hydrolysis by precipitating out of the aqueous reaction mixture.[4] This principle is used in some industrial processes where arylsulfonyl chlorides are prepared in aqueous acidic conditions and isolated in high yield and purity because they are insoluble and crash out of solution as they are formed.[4]
Q5: What are the best practices for handling and storing sulfonyl chlorides in the lab? A5: Adherence to strict protocols is key for maintaining the integrity of these reagents.
| Practice | Rationale | Detailed Protocol |
| Anhydrous Technique | To prevent hydrolysis from atmospheric or residual moisture. | Dry all glassware in an oven (>120°C for at least 4 hours) and cool under a stream of inert gas or in a desiccator.[5] Use commercially available anhydrous solvents. Add liquids via syringe through a rubber septum. Handle solids in a glove box or under a positive pressure of inert gas.[5] |
| Inert Atmosphere | To exclude atmospheric moisture and oxygen. | Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. For reactions requiring a condenser, use a drying tube filled with a desiccant (e.g., CaCl₂, CaSO₄).[5] |
| Temperature Control | To slow the rate of unwanted side reactions, including hydrolysis. | For particularly sensitive substrates, conduct reactions at lower temperatures (e.g., 0°C or 4°C).[5] Perform aqueous workups using ice-cold water and minimize the contact time. |
| Proper Storage | To ensure long-term stability and reagent integrity. | Store in a tightly sealed container, preferably in a desiccator over a strong drying agent. For highly sensitive compounds, consider sealing under an inert atmosphere and storing in a freezer at -20°C.[6] |
Decision Workflow for Handling Sulfonyl Chlorides
This workflow provides a logical sequence for planning an experiment involving a sulfonyl chloride to minimize the risk of hydrolysis.
Caption: A step-by-step decision guide for experimental planning.
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Storage of 2-(Chlorosulfonyl)benzoic Acid
Welcome to the technical support guide for 2-(Chlorosulfonyl)benzoic acid (CAS No. 63914-81-8). This document provides essential safety information, troubleshooting advice, and handling protocols for researchers, scientists, and drug development professionals. The inherent reactivity of this compound, particularly the sulfonyl chloride functional group, necessitates strict adherence to the procedures outlined below to ensure laboratory safety and experimental integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the safe use of this compound.
Question: What are the primary hazards associated with this compound?
Answer: this compound is a hazardous substance that requires careful handling. The primary hazards are:
-
Severe Corrosivity: It causes severe skin burns and serious eye damage[1]. Contact can lead to immediate and significant tissue damage.
-
Harmful if Swallowed: The compound is classified as harmful upon ingestion.
-
Reactivity with Water: It is moisture-sensitive and reacts with water, potentially violently, to liberate toxic and corrosive gases such as hydrogen chloride (HCl)[2][3][4]. This is a critical consideration, as even atmospheric moisture can initiate this reaction.
-
Inhalation Hazard: As a solid, it can form dust. Inhalation of this dust can cause irritation to the respiratory system[5].
-
Combustibility: It is a combustible solid that can form explosive mixtures with air upon intense heating, and its dust may pose an explosion risk if dispersed in the air in sufficient concentrations.
Question: What Personal Protective Equipment (PPE) is mandatory when working with this chemical?
Answer: A comprehensive PPE strategy is crucial. The causality behind each piece of equipment is to create a complete barrier against the compound's corrosive nature.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. However, due to the risk of severe eye damage (H318)[6], it is highly recommended to use a full face shield in conjunction with goggles[7]. This provides a secondary layer of protection against splashes or unexpected reactions.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always check the manufacturer's breakthrough time for the specific glove material. Immediately change gloves if they become contaminated.
-
Body Protection: A chemical-resistant lab coat or apron is required. For tasks with a higher risk of splashing or exposure, chemical-resistant coveralls should be used[8].
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood to control exposure[2][9]. If dust generation is unavoidable (e.g., during weighing), a NIOSH/MSHA-approved respirator with a P2 filter for particulates is required[3].
Question: How should I properly store this compound to maintain its integrity?
Answer: Proper storage is a self-validating system to prevent degradation and hazardous situations. The key is to prevent its reaction with water.
-
Container: Keep the container tightly closed to prevent moisture ingress[2].
-
Atmosphere: Store under a dry, inert atmosphere, such as nitrogen or argon[1][2][3]. This is the most effective way to prevent hydrolysis from ambient humidity.
-
Location: Store in a dedicated corrosives cabinet in a cool, dry, and well-ventilated area[2][3][9].
-
Temperature: A refrigerated temperature of 2-8°C is often recommended to slow any potential decomposition[1].
Question: What common laboratory chemicals are incompatible with this compound?
Answer: Co-storage or mixing with incompatible materials can lead to violent reactions. The sulfonyl chloride group is highly electrophilic and will react vigorously with nucleophiles. Avoid contact with:
-
Water and Moisture: Leads to the formation of hydrochloric acid and sulfuric acid derivatives[2][4][8].
-
Strong Bases: Such as sodium hydroxide or amines, can cause violent, exothermic reactions[2][3][8].
-
Alcohols: Will react to form esters, an often exothermic process.
-
Strong Oxidizing Agents: Can lead to a dangerous, uncontrolled reaction[2][3][8].
Question: What are the signs of decomposition or an unstable chemical?
Answer: Visual and olfactory inspection (from a safe distance, by wafting) before use is critical. Signs of degradation, primarily due to moisture contamination, include:
-
Fuming: The container may release white fumes (HCl gas) upon opening, indicating hydrolysis has occurred.
-
Pungent Odor: A sharp, acidic odor of HCl gas.
-
Change in Appearance: The solid may appear clumpy, discolored, or partially liquefied. If these signs are present, the compound's purity is compromised, and it should be handled with extreme caution and disposed of properly.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during experiments.
Problem: I observe white fumes and a sharp smell when I open the container. What is happening and what should I do?
Answer: This indicates that the compound has been exposed to moisture and has partially hydrolyzed, releasing hydrogen chloride (HCl) gas which is fuming in the moist air. This compromises the reagent's quality and presents a significant inhalation hazard.
-
Immediate Action: Handle the container only within a certified chemical fume hood. Do not breathe the fumes. Ensure your PPE, especially respiratory and eye protection, is correctly in place.
-
Scientific Explanation: The sulfonyl chloride moiety (-SO₂Cl) is reacting with water (H₂O) from the atmosphere. This reaction cleaves the S-Cl bond, producing hydrochloric acid (HCl) and the corresponding sulfonic acid.
-
Resolution: For future use, consider transferring the reagent inside a glovebox to smaller, single-use vials under an inert atmosphere. For the current container, ensure it is sealed as tightly as possible and stored in a desiccator. If the degradation is severe, the reagent may not be suitable for reactions sensitive to acid or moisture and should be disposed of following institutional guidelines[10].
Problem: I've spilled a small amount of solid this compound on the laboratory bench. What is the correct cleanup procedure?
Answer: A spill of this corrosive solid must be managed promptly and correctly to prevent exposure and environmental contamination. DO NOT USE WATER.
-
Immediate Action: Alert personnel in the area and evacuate if necessary. Ensure the area is well-ventilated (keep the fume hood running). Do not touch the spilled material without proper PPE[11].
-
Scientific Explanation: Using water or a combustible material is contraindicated. Water will cause a chemical reaction, generating corrosive HCl gas[4]. Combustible materials like paper towels or sawdust create a fire hazard and are not suitable absorbents[10].
-
Protocol: Follow the detailed "Protocol for Solid Corrosive Spill Cleanup" in Section 3. The core steps involve mechanically collecting the dry powder, decontaminating the area, and packaging the waste correctly[9].
Problem: What is the first aid response for accidental skin or eye contact?
Answer: Immediate and thorough action is critical to minimize damage.
-
Immediate Action:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using an emergency safety shower if the area of contact is large[2]. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open[6]. Remove contact lenses if present and easy to do so. You must seek immediate medical attention from an ophthalmologist .
-
-
Scientific Explanation: The compound causes severe chemical burns. Rapid and extensive flushing with water is necessary to dilute and remove the chemical, minimizing its contact time with tissues. Showing the Safety Data Sheet (SDS) to the medical personnel is crucial for proper treatment[2].
Problem: How do I safely quench a reaction and dispose of residual this compound?
Answer: Quenching and disposal must be done carefully to manage the exothermic and gas-evolving reaction.
-
Immediate Action: The procedure must be performed in a fume hood. The quenching solution should be prepared in a flask that is large enough to accommodate potential foaming and is sitting in an ice bath to control the temperature.
-
Scientific Explanation: Neutralizing the reactive sulfonyl chloride with a weak base (like sodium bicarbonate) or a strong base (like sodium hydroxide) in a controlled manner is the standard procedure. The reaction is highly exothermic and must be cooled. Using a bicarbonate solution will also produce carbon dioxide gas, requiring a slow addition rate to prevent overflow[10].
-
Protocol:
-
Prepare a cold, stirred solution of a base (e.g., 5-10% sodium bicarbonate or sodium hydroxide) in a flask.
-
Very slowly and in small portions, add the waste material containing this compound to the basic solution[10].
-
Monitor for heat generation and gas evolution. Control the addition rate to keep the reaction manageable.
-
Once the addition is complete, allow the mixture to stir for at least 30-60 minutes to ensure the reaction is complete[10].
-
Check the pH to ensure it is neutral or slightly basic (pH 7-9)[10].
-
Dispose of the neutralized aqueous solution in the appropriate aqueous hazardous waste container as per your institution's EHS guidelines[10]. Bulk, unreacted material should be disposed of directly into a "Halogenated Organic Waste" container without attempting neutralization[10].
-
Section 3: Data Tables and Visual Protocols
Key Safety and Handling Parameters
| Parameter | Specification | Rationale & Citation |
| Primary Hazards | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage). | Indicates high corrosivity and toxicity.[1] |
| PPE Requirements | Face shield & goggles, chemical-resistant gloves, lab coat/apron, respiratory protection (if dust is generated). | Provides a full barrier against corrosive dust and splashes.[3][8] |
| Storage Conditions | Tightly closed, under inert gas (Nitrogen), in a dry, cool (2-8°C), well-ventilated area. | Prevents degradation via hydrolysis and maintains chemical purity.[1][2][3] |
| Key Incompatibilities | Water, moist air, strong bases, strong oxidizing agents, alcohols. | The sulfonyl chloride group is highly reactive with nucleophiles and oxidizers.[2][3][8] |
| Spill Cleanup | Use inert, non-combustible absorbent (e.g., sand, vermiculite). DO NOT USE WATER. | Water reacts to produce corrosive HCl gas; combustibles are a fire hazard.[4][10] |
| Fire Extinguishing | Water spray, alcohol-resistant foam, dry chemical, carbon dioxide. | Use appropriate media for a combustible solid fire.[9] |
| Decomposition Products | Carbon oxides (CO, CO₂), Sulfur oxides (SOx), Hydrogen chloride (HCl) gas. | Thermal decomposition releases toxic and corrosive gases.[3][4][12] |
Experimental Protocol: Solid Corrosive Spill Cleanup
-
Assess & Alert: Immediately assess the spill size and alert others in the lab. If the spill is large or you are not trained to handle it, evacuate and call your institution's emergency response team[13].
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (fume hood is on). Cover any nearby drains to prevent environmental release[9].
-
Don PPE: At a minimum, put on a lab coat, chemical-resistant gloves, and a face shield with safety goggles[14].
-
Contain the Spill: If the powder is spreading, create a dike around the spill's perimeter using an inert material like sand or vermiculite[10][14].
-
Clean Up:
-
Do NOT use water or a vacuum cleaner.
-
Carefully scoop or sweep the spilled solid using spark-proof tools (e.g., plastic dustpan)[9][14]. Avoid actions that create dust clouds.
-
Place the collected material into a clearly labeled, sealable hazardous waste container (e.g., a heavy-duty plastic bag or a designated solid waste pail)[9][10].
-
-
Decontaminate:
-
Wipe the spill area with a cloth or paper towel dampened with a mild detergent solution[11]. Be aware that residual amounts of the chemical may react with the water in the soap solution; perform this step cautiously.
-
Place all cleaning materials (gloves, wipes, etc.) into the same hazardous waste container.
-
-
Dispose: Seal the hazardous waste container, label it clearly with the chemical name "Waste this compound," and arrange for pickup by your institution's Environmental Health & Safety (EHS) department[2].
-
Restock: Replace any used items from the spill kit.
Mandatory Visualization: Spill Response Workflow
Caption: Logical workflow for responding to a solid spill of this compound.
References
- 1. This compound | 63914-81-8 [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. Benzoic acid, 2-[(chlorosulfonyl)methyl]-, ethyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. fishersci.com [fishersci.com]
- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 14. ccny.cuny.edu [ccny.cuny.edu]
Technical Support Center: Troubleshooting Low Yield in 2-(Chlorosulfonyl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(chlorosulfonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low yields in this critical synthetic transformation. Here, we move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only fix a problem but also prevent it in the future.
Section 1: Troubleshooting Guide (Q&A Format)
This section is structured to address specific problems you might observe during your experiment.
Issue 1: Low to No Product Formation with Significant Starting Material Remaining
Q: I ran the reaction, but my analysis (TLC, HPLC, NMR) shows mostly unreacted 2-sulfobenzoic acid. What went wrong?
A: This is a classic case of incomplete reaction, which can stem from several root causes related to the reagents, reaction conditions, or both.
-
Potential Cause 1: Inactive Chlorinating Agent. The most common chlorinating agent for this synthesis is thionyl chloride (SOCl₂). Thionyl chloride is highly reactive and susceptible to decomposition by moisture.[1][2]
-
Scientific Rationale: Thionyl chloride reacts vigorously with water to produce sulfur dioxide (SO₂) and hydrochloric acid (HCl) gas.[2] If your SOCl₂ has been improperly stored or handled, it may have been partially or fully hydrolyzed, rendering it incapable of converting the sulfonic acid to the desired sulfonyl chloride.
-
Recommended Solution:
-
Use a fresh bottle of thionyl chloride. If you suspect contamination, it is best to use a new, sealed bottle.
-
Distill the thionyl chloride. For less severe cases, distillation can purify the reagent. This should be done with appropriate safety precautions in a fume hood.
-
Ensure anhydrous conditions. All glassware must be thoroughly dried (oven-dried or flame-dried under an inert atmosphere), and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[3]
-
-
-
Potential Cause 2: Insufficient Reaction Time or Temperature. The conversion of a sulfonic acid to a sulfonyl chloride is not instantaneous and requires adequate thermal energy and time.
-
Scientific Rationale: The reaction requires overcoming an activation energy barrier. If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion. For similar syntheses, heating the reaction mixture is a common and effective practice.[4][5]
-
Recommended Solution:
-
Increase Reaction Temperature: For reactions using thionyl chloride as both reagent and solvent, heating to reflux (approx. 76 °C) is often necessary.[3] In other cases, temperatures between 80-100°C for several hours have been reported to be effective.[4][5]
-
Extend Reaction Time: Monitor the reaction's progress using an appropriate technique like TLC or HPLC. Continue heating until the starting material is consumed. Reaction times of 2 to 5 hours are typical.[4][5]
-
-
-
Potential Cause 3: Use of a Catalyst. For some substrates, the reaction between a carboxylic acid and thionyl chloride can be catalyzed by N,N-dimethylformamide (DMF).[1][6]
-
Scientific Rationale: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent. This can accelerate the reaction.
-
Recommended Solution: Add a catalytic amount (e.g., 1-5 mol%) of DMF to the reaction mixture. Be cautious, as this can sometimes lead to side reactions if not properly controlled.
-
Issue 2: Low Yield with Formation of a Water-Soluble Byproduct
Q: My yield is low, and I suspect I'm losing my product during the aqueous workup. What's happening?
A: This strongly suggests that the desired product, this compound, is hydrolyzing back to the starting material, 2-sulfobenzoic acid.
-
Potential Cause: Hydrolysis of the Sulfonyl Chloride. The chlorosulfonyl group is highly electrophilic and extremely susceptible to nucleophilic attack by water.[4][7]
-
Scientific Rationale: During the workup, when the reaction mixture is quenched with water or ice, the sulfonyl chloride can rapidly react with water, converting it back to the water-soluble sulfonic acid. This is a significant cause of yield loss.
-
Recommended Solution:
-
Rapid Quenching at Low Temperature: The key is to precipitate the product as quickly as possible while keeping it cold. Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and water. The temperature of the quenching mixture must be maintained between 0-5°C.[4][5]
-
Prompt Filtration: Do not allow the precipitated product to sit in the acidic aqueous solution for an extended period. The longer the contact time, the greater the extent of hydrolysis. Filter the solid product immediately after precipitation is complete.[4]
-
Anhydrous Work-up: If hydrolysis remains a significant issue, consider an anhydrous work-up. This involves removing the excess thionyl chloride under reduced pressure (in a well-ventilated fume hood) before purification by other means, such as recrystallization from an anhydrous solvent.
-
-
Issue 3: Product is an Oil or Fails to Solidify
Q: After the workup, my product is an oil or a sticky solid, not the expected crystalline material. Why?
A: This is typically due to the presence of impurities that depress the melting point of the product.
-
Potential Cause 1: Presence of Impurities. Unreacted starting materials, solvent residues, or side products can prevent the desired product from crystallizing properly.[4]
-
Scientific Rationale: The regular lattice structure of a pure crystal is disrupted by foreign molecules, often resulting in an amorphous solid or an oil.
-
Recommended Solution:
-
Effective Washing: Ensure the crude product is thoroughly washed with cold water during filtration to remove any residual acids or water-soluble impurities.[4]
-
Recrystallization: Purify the crude product by recrystallization. A common solvent system is an ether/hexane mixture.[5] Dissolve the crude product in a minimal amount of a suitable solvent (like diethyl ether) and then add a non-solvent (like hexane) until the solution becomes cloudy. Cooling should induce crystallization of the pure product.
-
-
-
Potential Cause 2: Formation of Diaryl Sulfones. Under certain conditions, the newly formed sulfonyl chloride can react with another molecule of the starting benzoic acid derivative to form a diaryl sulfone.[4]
-
Scientific Rationale: This side reaction is favored at higher temperatures and if the reaction is not sufficiently rapid.
-
Recommended Solution:
-
Use Excess Chlorinating Agent: Employing a slight excess of the chlorinating agent (like chlorosulfonic acid in related syntheses) can help ensure the complete and rapid conversion of the intermediate sulfonic acid to the sulfonyl chloride, minimizing the opportunity for sulfone formation.[4]
-
Control Temperature: Avoid excessively high reaction temperatures which can promote this and other side reactions like disulfonation.[4]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with thionyl chloride? A1: Thionyl chloride is corrosive and toxic. It reacts violently with water to release toxic gases (SO₂ and HCl).[1] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Q2: How can I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the more polar starting material (2-sulfobenzoic acid) from the less polar product (this compound). The reaction is complete when the spot corresponding to the starting material has disappeared. HPLC can also be used for more quantitative monitoring.[4]
Q3: What are the ideal storage conditions for this compound? A3: Due to its moisture sensitivity, the product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, such as a desiccator.[7][8]
Q4: Can I use other chlorinating agents besides thionyl chloride? A4: Yes, other reagents like chlorosulfonic acid can be used, particularly when starting from the corresponding benzoic acid rather than the sulfonic acid.[5] However, the choice of reagent depends on the starting material and desired reaction conditions. Thionyl chloride is often preferred for converting sulfonic acids to sulfonyl chlorides.
Section 3: Experimental Protocols & Data
Protocol 1: Synthesis of this compound from 2-Sulfobenzoic acid
This protocol is a representative example and may require optimization based on your specific lab conditions and scale.
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator. Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 2-sulfobenzoic acid (1.0 eq). In the fume hood, carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).
-
Reaction: Heat the reaction mixture to reflux (oil bath temperature ~85-90°C).
-
Monitoring: Stir the reaction at reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup (Quenching): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture into the ice-water slurry. Ensure the temperature of the quench mixture remains between 0-5°C. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water.
-
Drying: Dry the product under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization.
Table 1: Troubleshooting Summary
| Observed Issue | Potential Cause | Key Recommended Solution |
| Low yield, starting material remains | Decomposed/wet thionyl chloride | Use a fresh, sealed bottle of thionyl chloride and ensure anhydrous conditions. |
| Low yield, starting material remains | Insufficient temperature/time | Heat the reaction to reflux (80-100°C) for 2-5 hours and monitor by TLC.[4][5] |
| Low yield after aqueous workup | Hydrolysis of the product | Quench the reaction mixture quickly in an ice/water slurry (0-5°C) and filter immediately.[4] |
| Product is an oil or sticky solid | Presence of impurities | Purify the crude product by recrystallization from a suitable solvent system (e.g., ether/hexane).[4][5] |
| Formation of side products | High temperature, incorrect stoichiometry | Use a controlled excess of the chlorinating agent and avoid excessive temperatures.[4] |
Section 4: Visualizing the Process
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the conversion of a carboxylic acid to an acid chloride using thionyl chloride, which is analogous to the conversion of the sulfonic acid group.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
- 8. 63914-81-8|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Managing Exothermic Reactions During Chlorosulfonation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for managing exothermic reactions during chlorosulfonation. As a Senior Application Scientist, I've designed this guide to provide you with not only procedural steps but also the underlying scientific principles to ensure your experiments are both successful and safe. Chlorosulfonation is a powerful and widely used reaction, but its exothermic nature demands careful control to prevent runaway reactions and ensure product quality.[1][2] This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.
I. Troubleshooting Guide: Real-Time Problem Solving
This section is dedicated to addressing immediate issues that can arise during a chlorosulfonation reaction.
Question: My reaction temperature is rising uncontrollably. What are the immediate steps I should take?
Answer: An uncontrolled temperature rise is a critical situation that could lead to a runaway reaction.[2][3] Immediate and calm action is required.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of chlorosulfonic acid or the substrate.
-
Enhance Cooling:
-
Ensure your cooling bath (e.g., ice-water, dry ice/acetone) is at the target temperature and has sufficient volume. Add more cooling agent if necessary.
-
Increase the stirring rate to improve heat transfer from the reaction mixture to the vessel walls and into the cooling bath.[4]
-
-
Alert Personnel: Inform colleagues and your lab supervisor of the situation.
-
Prepare for Quenching (If Necessary): Have a pre-chilled, suitable quenching agent ready. A slow addition of an inert solvent like toluene can help dissipate heat.[5] For extreme cases, a pre-planned emergency quenching protocol should be initiated.
Causality Explained: The rapid temperature increase indicates that the rate of heat generation from the exothermic reaction is exceeding the rate of heat removal by your cooling system.[4] This can be due to an addition rate that is too fast, insufficient cooling capacity, or a combination of both.
Question: I've observed a sudden change in the color and viscosity of my reaction mixture, accompanied by gas evolution. What is happening?
Answer: This is a strong indication of a runaway reaction and potential decomposition. The gas is likely a mixture of hydrogen chloride (HCl) and sulfur dioxide (SO₂).[6][7]
Immediate Actions:
-
Do NOT attempt to seal the vessel: The pressure buildup could lead to an explosion. Ensure the reaction is conducted in a well-ventilated fume hood.
-
Follow Emergency Shutdown Procedures: This typically involves removing the heat source (if any), maximizing cooling, and evacuating the immediate area.
-
Neutralize Vapors: If your fume hood is equipped with a scrubber, ensure it is operational. A nearby base bath (e.g., sodium bicarbonate solution) can be used to neutralize any escaping acidic gases.
Causality Explained: At elevated temperatures, chlorosulfonic acid can decompose, and unwanted side reactions can accelerate.[8] The increased viscosity may be due to the formation of polymeric byproducts or sulfones.[1][8] The vigorous gas evolution is a result of the primary reaction producing HCl and potential decomposition reactions.
Question: My product yield is low, and I have a significant amount of a water-soluble byproduct. What could be the cause?
Answer: This is a classic sign of product hydrolysis. The chlorosulfonyl group is highly susceptible to reaction with water.[8]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching Technique: The quenching process is a critical step where hydrolysis can occur.
-
Pour the reaction mixture onto crushed ice or into ice-cold water rapidly, with vigorous stirring.[9] Do not add water to the reaction mixture, as this can be extremely violent.[10][11]
-
Filter the precipitated product immediately after quenching to minimize its contact time with the acidic aqueous environment.[8]
-
-
Workup Temperature: Keep the temperature of the quenched mixture low (0-5 °C) throughout the filtration and washing steps.
Causality Explained: The sulfonyl chloride functional group (-SO₂Cl) is an excellent leaving group. In the presence of water, it readily hydrolyzes to the corresponding sulfonic acid (-SO₃H), which is typically much more soluble in water.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the planning and execution of chlorosulfonation reactions.
Q1: How can I proactively control the exotherm of my chlorosulfonation reaction?
A1: Proactive control is key to a safe and successful reaction.
-
Slow and Controlled Addition: Add the chlorosulfonic acid dropwise to the substrate solution, or vice versa, at a rate that allows the cooling system to maintain the desired temperature.[4][12]
-
Adequate Cooling: Use a cooling bath with a large thermal mass and a temperature significantly lower than your target reaction temperature.
-
Dilution: Conducting the reaction in a suitable, inert solvent can help to moderate the temperature by increasing the thermal mass of the system.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple.[13][14]
Q2: What are the common side reactions in chlorosulfonation, and how can I minimize them?
A2: The most common side reactions are disulfonation and the formation of sulfones.[1][8]
-
Disulfonation: This occurs when a second chlorosulfonyl group is added to the aromatic ring. It is favored by:
-
A large excess of chlorosulfonic acid.
-
High reaction temperatures.
-
Prevention: Use a stoichiometric amount or only a slight excess of chlorosulfonic acid and maintain a low reaction temperature.[8]
-
-
Sulfone Formation: This happens when the newly formed sulfonyl chloride reacts with another molecule of the starting material.
-
Prevention: Maintain a low reaction temperature and ensure efficient stirring to prevent localized "hot spots" where this bimolecular reaction can occur.[8]
-
Q3: How do I properly quench a chlorosulfonation reaction?
A3: Quenching is a hazardous step that must be performed with care.
-
Always add the reaction mixture to the quenching medium (ice/water), never the other way around. Adding water to chlorosulfonic acid can cause violent splashing and release of corrosive fumes.[10][11]
-
Use a significant excess of crushed ice to absorb the heat of quenching.
-
Perform the quench in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including an acid-resistant apron, gloves, and a face shield.[15]
Q4: How can I monitor the progress of my reaction?
A4: Monitoring the reaction helps to avoid prolonged reaction times that can lead to side products.
-
Thin-Layer Chromatography (TLC): For many organic substrates, TLC is a simple and effective way to monitor the disappearance of the starting material.[8][16]
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can provide more quantitative information on the consumption of starting material and the formation of the product.[8]
-
In-situ Infrared (IR) Spectroscopy: Can be used to monitor the formation of the sulfonyl chloride group in real-time.
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Controlled Chlorosulfonation of an Aromatic Compound
This protocol provides a general framework. Specific parameters such as temperature and reaction time should be optimized for each substrate.
-
Setup: In a fume hood, equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer or thermocouple, and a drying tube or inert gas inlet.
-
Initial Cooling: Charge the flask with the aromatic substrate and a suitable anhydrous solvent (if applicable). Begin stirring and cool the flask to the desired initial temperature (e.g., 0-5 °C) using an appropriate cooling bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (typically 1.1 to 2 molar equivalents) to the stirred solution via the dropping funnel. Maintain a slow addition rate to ensure the internal temperature does not exceed the set point.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, HPLC).[8][16]
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Workup:
-
If the product precipitates, collect it by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
If the product remains in an organic layer, separate the layers. Wash the organic layer with cold water and then a saturated sodium bicarbonate solution to neutralize any remaining acid.[9]
-
-
Drying and Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.
Data Presentation: Temperature Control Parameters
| Parameter | Recommended Range | Rationale |
| Initial Temperature | 0 - 10 °C | Minimizes initial exotherm upon reagent addition. |
| Reaction Temperature | 0 - 25 °C (Substrate Dependent) | Balances reaction rate with minimizing side product formation.[8] |
| Addition Rate | Slow, dropwise | Prevents accumulation of unreacted reagents and rapid heat release.[4] |
| Stirring Speed | Vigorous | Ensures efficient heat transfer and prevents localized hot spots. |
IV. Visualizations
Diagram 1: Decision-Making Workflow for an Exothermic Event
Caption: Workflow for managing a temperature excursion during chlorosulfonation.
Diagram 2: Key Factors Influencing Reaction Control
Caption: Interplay of key parameters for successful chlorosulfonation.
V. References
-
Mechanism and Kinetics of Sulfonation of Polystyrene−Butadiene Rubber with Chlorosulfonic Acid | Industrial & Engineering Chemistry Research - ACS Publications. Available at: --INVALID-LINK--
-
Sulfonation and Sulfation Processes - Chemithon. Available at: --INVALID-LINK--
-
Chlorosulfonic Acid - A Versatile Reagent . Available at: --INVALID-LINK--
-
Kinetic Studies on the Reaction of Chlorosulfonyl Isocyanate with Monofluoralkenes : Experimental Evidence for both Stepwise - Semantic Scholar. Available at: --INVALID-LINK--
-
US3296222A - Process for continuously chlorosulfonating polyethylene at higher temperatures - Google Patents. Available at: --INVALID-LINK--
-
Troubleshooting byproduct formation in the chlorosulfonation of benzoic acid - Benchchem. Available at: --INVALID-LINK--
-
CSA (Chlorosulfonic Acid Safety Information). Available at: --INVALID-LINK--
-
How to carry out a sulfonation reaction? - ResearchGate. Available at: --INVALID-LINK--
-
Kinetics of the Chlorosulfonic Acid Promoted a Iodination of Propionic Acid1 - American Chemical Society. Available at: --INVALID-LINK--
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PubMed Central. Available at: --INVALID-LINK--
-
CN109651206A - A method of chlorosulfonation is carried out using sulfur trioxide - Google Patents. Available at: --INVALID-LINK--
-
Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds - GlobalSpec. Available at: --INVALID-LINK--
-
CHLOROSULFONIC ACID FOR SYNTHESIS MSDS - Loba Chemie. Available at: --INVALID-LINK--
-
An alternative synthetic process of -acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl - ResearchGate. Available at: --INVALID-LINK--
-
Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets - ECHEMI. Available at: --INVALID-LINK--
-
US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents. Available at: --INVALID-LINK--
-
chlorosulfonyl isocyanate - Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
SAFETY DATA SHEET - Chlorosulfonic acid - Fisher Scientific. Available at: --INVALID-LINK--
-
Any optimal way to store chlorosulfonic acid from humidity? : r/chemistry - Reddit. Available at: --INVALID-LINK--
-
Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY - NJ.gov. Available at: --INVALID-LINK--
-
Practical approach to prediction and prevention of runaway reactions . Available at: --INVALID-LINK--
-
Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid - Benchchem. Available at: --INVALID-LINK--
-
Chlorosulfonation of polystyrene substrates for bioanalytical assays: distribution of activated groups at the surface - Analyst (RSC Publishing). Available at: --INVALID-LINK--
-
Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. Available at: --INVALID-LINK--
-
Runaway Chemical Reactions: Causes and Prevention - zeal. Available at: --INVALID-LINK--
-
An In-Depth Technical Guide to the Chlorosulfonation of 3-Phenylpropanoic Acid: Mechanism and Synthesis - Benchchem. Available at: --INVALID-LINK--
-
How to slow down a runaway reaction - Quora. Available at: --INVALID-LINK--
-
How to Prevent Thermal Runaway Reactions with Fast-Response Sensors - WIKA blog. Available at: --INVALID-LINK--
-
How To: Monitor by TLC - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--
-
Quenching Reactive Substances - KGROUP. Available at: --INVALID-LINK--
-
Real-Time Monitoring of Chemical Reactions - SHIMADZU CORPORATION. Available at: --INVALID-LINK--
-
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. Available at: --INVALID-LINK--
-
What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. Available at: --INVALID-LINK--
-
Thermal Modeling of Chlorination Reactor - COMSOL. Available at: --INVALID-LINK--
-
Nuclear reactor heat removal - Wikipedia. Available at: --INVALID-LINK--
-
Troubleshooting Guide . Available at: --INVALID-LINK--
-
Concepts of Heat and Mass Transfer in Nuclear Reactors by Onkar S Gokhale - YouTube. Available at: --INVALID-LINK--
-
Estimation of Overall Heat Transfer Coefficient for Reactors with different MOC - YouTube. Available at: --INVALID-LINK--
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. wjarr.com [wjarr.com]
- 3. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. chemithon.com [chemithon.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. macro.lsu.edu [macro.lsu.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 14. blog.wika.com [blog.wika.com]
- 15. nj.gov [nj.gov]
- 16. How To [chem.rochester.edu]
Technical Support Center: Purification Strategies for the Removal of Unreacted 2-(Chlorosulfonyl)benzoic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(chlorosulfonyl)benzoic acid and need to remove the unreacted starting material from their final product. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific purification challenges. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
Introduction: Understanding the Challenge
This compound is a bifunctional molecule containing both a carboxylic acid and a sulfonyl chloride group.[1] This dual reactivity makes it a versatile building block in organic synthesis. However, it also presents a purification challenge: separating the desired product from the unreacted, polar, and reactive starting material. The optimal purification strategy is highly dependent on the nature of your product. This guide will walk you through a logical workflow to identify the best method for your specific compound.
PART 1: Initial Assessment & Troubleshooting
Before proceeding to a specific purification protocol, it's crucial to characterize your crude reaction mixture. This initial assessment will guide you to the most effective purification strategy.
FAQ 1: My crude NMR or TLC shows a significant amount of starting material. What's the first step?
The first and most critical step is to quench the reaction to destroy any remaining this compound. The sulfonyl chloride group is reactive towards nucleophiles, especially water.[2][3]
Rationale: Quenching converts the highly reactive sulfonyl chloride into the more manageable sulfonic acid. This transformation is key because the resulting 2-sulfobenzoic acid has significantly different solubility properties, which can be exploited during a liquid-liquid extraction.
Troubleshooting the Quench
-
Issue: I quenched with water, but my workup is still problematic.
-
Solution: A simple water quench may not be sufficient, especially in a non-aqueous solvent. Consider a biphasic quench with a dilute base like sodium bicarbonate. This will not only hydrolyze the sulfonyl chloride but also deprotonate the carboxylic acid and the resulting sulfonic acid, making them highly water-soluble and easily extractable into the aqueous layer.[4] Be cautious and vent the separatory funnel frequently, as quenching with bicarbonate will generate carbon dioxide gas.[4]
-
PART 2: Purification Strategy Selection
Based on the properties of your desired product, you can now select the most appropriate purification method. The following decision tree will help you navigate your options.
Caption: Decision workflow for selecting a purification method.
FAQ 2: My product is an amide or ester. How can I easily remove the unreacted starting material?
For neutral or basic products like amides and esters, a liquid-liquid extraction is often the most efficient method.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[4] Repeat this wash 2-3 times. This will extract the deprotonated 2-sulfobenzoic acid (the quenched form of the starting material) and any unreacted carboxylic acid into the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This will help to remove any residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the purified product.
Table 1: Comparison of Common Organic Solvents for Extraction
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity | Notes |
| Ethyl Acetate | 0.902 | 77.1 | Medium | Good for a wide range of products; less dense than water. |
| Dichloromethane | 1.33 | 39.6 | Medium | Can form emulsions; denser than water.[5] |
| Diethyl Ether | 0.713 | 34.6 | Low | Highly flammable; less dense than water. |
FAQ 3: My product is also a carboxylic acid. How do I separate it from the unreacted starting material?
When both your product and the starting material are carboxylic acids, an acid-base extraction is not feasible. In this case, crystallization or column chromatography are the preferred methods.
Option 1: Crystallization/Recrystallization
This method is ideal if your product is a solid and has a different solubility profile than the impurities.[6]
Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be very soluble or insoluble in the hot solvent. Common solvents for aromatic compounds include ethanol, methanol, toluene, or mixtures with water.[7]
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Option 2: Flash Column Chromatography
Flash chromatography is a powerful technique for separating compounds with different polarities.[8][9]
Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.[9]
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. For polar compounds, a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is common.[5][10] For very polar compounds, a methanol/dichloromethane system may be necessary.[5][9] Aim for an Rf value of ~0.3 for your product.
-
Column Packing and Loading: Pack the column with silica gel in the chosen mobile phase. The sample can be loaded directly onto the column (liquid loading) or pre-adsorbed onto a small amount of silica gel (dry loading). Dry loading is preferred for samples that are not very soluble in the mobile phase.[10]
-
Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the desired product.
Table 2: Common Solvent Systems for Flash Chromatography of Polar Compounds [5][9]
| Solvent System | Polarity | Typical Analytes |
| Ethyl Acetate/Hexanes | Medium | Moderately polar compounds. |
| Methanol/Dichloromethane | High | Polar compounds.[5][9] |
| Acetonitrile/Water | (Reversed-Phase) | Very polar, water-soluble compounds.[8] |
PART 3: Advanced Troubleshooting & FAQs
FAQ 4: I've tried extraction and crystallization, but my product is still impure. What else can I do?
If simpler methods fail, flash column chromatography is your most reliable option.[8][11] It offers the highest resolving power for separating complex mixtures. If your compound is very polar and still difficult to separate, consider reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[8][12]
FAQ 5: My product seems to be degrading on the silica gel column. Why is this happening and what can I do?
Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.
Troubleshooting Silica Gel Chromatography
-
Neutralize the Silica: You can try neutralizing the silica gel by adding a small amount of a base, like triethylamine (typically 1%), to your mobile phase.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reversed-phase chromatography.[9]
Conclusion
The removal of unreacted this compound is a common challenge that can be effectively addressed with a systematic approach. By first quenching the reaction and then selecting a purification strategy based on the properties of your product—be it extraction, crystallization, or chromatography—you can achieve a high degree of purity. This guide provides the foundational knowledge and practical steps to troubleshoot and overcome these purification hurdles.
References
- 1. 63914-81-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Chlorosulfuric acid - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. sorbtech.com [sorbtech.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
Technical Support Center: Stability and Handling of 2-(Chlorosulfonyl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(Chlorosulfonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this highly reactive bifunctional reagent. We will address common challenges related to its stability, particularly in aqueous environments, and provide expert-driven FAQs and troubleshooting protocols to ensure the success and integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the properties and handling of this compound.
Q1: What is this compound and what are its primary applications?
This compound (CAS No. 63914-81-8) is an organic compound featuring two key functional groups: a carboxylic acid and a sulfonyl chloride.[1] This dual functionality makes it a valuable intermediate in organic synthesis. Its primary application is in the construction of more complex molecules, particularly in medicinal chemistry for the synthesis of sulfonamide derivatives, which are scaffolds found in a wide array of therapeutic agents.[2][3]
Q2: Why is this compound considered unstable in aqueous solutions?
The instability of this compound in water is due to the high reactivity of the sulfonyl chloride (-SO₂Cl) group. The sulfur atom in this group is highly electrophilic, making it extremely susceptible to nucleophilic attack by water. This leads to a rapid hydrolysis reaction.[4][5] The presence of two electron-withdrawing groups (the carboxylic acid and the sulfonyl chloride itself) on the benzene ring further increases the electrophilicity of the sulfur atom, accelerating this degradation.
The mechanism involves the attack of a water molecule on the sulfur atom, followed by the elimination of hydrochloric acid (HCl), as illustrated below.
Caption: Hydrolysis of this compound in water.
Q3: What is the primary degradation product in the presence of water?
The reaction of this compound with water yields 2-sulfobenzoic acid and hydrochloric acid. The formation of 2-sulfobenzoic acid is typically undesirable as it represents the consumption of the starting material and can complicate the purification of the desired product. Being a sulfonic acid, it is highly polar and water-soluble.[4][6]
Q4: What are the ideal storage and handling conditions to maintain the compound's integrity?
To prevent degradation from atmospheric moisture, this compound must be stored under stringent anhydrous conditions.
-
Atmosphere: Store under an inert gas like nitrogen or argon.[7]
-
Temperature: Keep in a cool environment, typically refrigerated at 2-8°C.
-
Container: Use a tightly sealed container, preferably with a PTFE-lined cap, to prevent moisture ingress.
When handling, always work quickly and, for best results, dispense the solid inside a glovebox or under a positive pressure of inert gas.
Q5: Can I prepare an aqueous stock solution of this compound?
No. You should never attempt to prepare an aqueous stock solution. The compound reacts readily with water.[2] Dissolving it in water or any protic solvent (like alcohols) will lead to its rapid decomposition into 2-sulfobenzoic acid, rendering the solution unsuitable for subsequent reactions where the sulfonyl chloride functionality is required.
Q6: What solvents are recommended for reactions involving this compound?
Strictly anhydrous aprotic solvents are required. The choice of solvent depends on the specific reaction, but common options include:
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
1,4-Dioxane
Always use a high-purity, anhydrous grade of solvent, preferably from a freshly opened bottle or one that has been properly dried using a solvent purification system or molecular sieves.
Section 2: Troubleshooting Guide for Experimental Setups
This guide provides solutions for common problems encountered during experiments.
Issue 1: Low or zero yield of the desired product (e.g., a sulfonamide).
-
Potential Cause: This is the most common symptom of premature hydrolysis of the this compound starting material. If the sulfonyl chloride has already reacted with trace water in the solvent or from the atmosphere, it is no longer available to react with your intended nucleophile (e.g., an amine).
-
Troubleshooting Workflow: Follow this decision-making process to diagnose and solve the issue.
Caption: Troubleshooting workflow for low product yield.
Issue 2: My final product is contaminated with a highly polar, water-soluble impurity.
-
Potential Cause: The contaminant is almost certainly 2-sulfobenzoic acid from the hydrolysis of unreacted starting material during the reaction or, more commonly, during an aqueous workup.
-
Recommended Solutions:
-
Prevention: Ensure the reaction goes to completion by monitoring via TLC or LCMS. This minimizes the amount of unreacted starting material that can be hydrolyzed during workup.
-
Workup Modification: If an aqueous workup is unavoidable, perform it quickly with cold (0-5°C) water or brine to minimize the rate of hydrolysis.[4]
-
Purification: The desired, less polar product can often be separated from the highly polar 2-sulfobenzoic acid byproduct using column chromatography. Alternatively, an acid-base extraction may be effective if the desired product does not contain an acidic group.
-
Section 3: Protocols & Best Practices
Protocol 3.1: General Protocol for Sulfonamide Formation
This protocol provides a self-validating framework for reacting this compound with a primary or secondary amine.
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, stir bar, dropping funnel) at 120°C for at least 4 hours and allow to cool to room temperature in a desiccator or under a stream of inert gas.
-
Reagent Preparation:
-
Place the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in the reaction flask.
-
Dissolve the reagents in strictly anhydrous solvent (e.g., DCM) under a positive pressure of argon or nitrogen.
-
Cool the solution to 0°C in an ice-water bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate, dry flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Transfer this solution to the dropping funnel.
-
Add the this compound solution dropwise to the stirred amine solution at 0°C over 15-30 minutes.
-
-
Reaction:
-
Once the addition is complete, allow the reaction to slowly warm to room temperature.
-
Stir for 2-12 hours, monitoring progress by TLC or LCMS until the starting amine is consumed.
-
-
Workup and Purification:
-
Upon completion, quench the reaction carefully with a small amount of saturated ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Section 4: Physicochemical Data Summary
This table summarizes key properties for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 63914-81-8 | |
| Molecular Formula | C₇H₅ClO₄S | [8] |
| Molecular Weight | 220.63 g/mol | [8] |
| Appearance | Solid (e.g., off-white powder) | |
| Boiling Point | 384.0 ± 25.0 °C (Predicted) | [8] |
| Solubility | Soluble in DMSO, Methanol. Reacts with water. | [2][7][9] |
| Storage Temperature | 2-8°C, under inert atmosphere |
Section 5: References
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Ambeed. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to 4-(Chlorosulfonyl)benzoic Acid. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Preventing hydrolysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid during reactions. Retrieved from --INVALID-LINK--
-
Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 4(2), 90-95. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-(CHLOROSULFONYL)BENZOIC ACID. Retrieved from --INVALID-LINK--
-
Chemsrc. (2025). This compound. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from --INVALID-LINK--
References
- 1. 63914-81-8|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-(CHLOROSULFONYL)BENZOIC ACID | 10130-89-9 [m.chemicalbook.com]
- 8. This compound | CAS#:63914-81-8 | Chemsrc [chemsrc.com]
- 9. 63914-81-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2-(Chlorosulfonyl)benzoic Acid
For researchers, scientists, and drug development professionals, the precise characterization of reactive intermediates like 2-(Chlorosulfonyl)benzoic acid is fundamental to ensuring the integrity of synthetic pathways and the quality of the final product. This bifunctional molecule, featuring a reactive sulfonyl chloride and a carboxylic acid, is a valuable building block, but its propensity for hydrolysis and reaction with nucleophiles presents distinct analytical challenges.
This guide provides an in-depth comparison of the primary analytical techniques for characterizing this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to construct a robust, self-validating analytical workflow.
At-a-Glance: A Comparative Overview of Analytical Techniques
The choice of an analytical technique is dictated by the objective, be it definitive structural elucidation, purity assessment, or quantitative analysis. Each method offers a unique lens through which to view the molecule.
| Analytical Method | Primary Application | Key Strengths | Limitations & Considerations |
| NMR Spectroscopy | Unambiguous Structural Elucidation | Provides detailed information on the molecular framework (¹H & ¹³C).[1] | Requires use of anhydrous, aprotic deuterated solvents to prevent hydrolysis.[1] Lower sensitivity compared to MS. |
| FT-IR Spectroscopy | Functional Group Identification & Reaction Monitoring | Rapidly confirms the presence of key functional groups (S=O, C=O, S-Cl).[2] Excellent for monitoring reaction progress.[2] | Provides limited information on the complete molecular structure; not ideal for quantification. |
| HPLC-UV | Purity Assessment & Quantification | Excellent for separating the main compound from impurities and degradation products.[3][4] Robust and widely available. | Requires method development; the analyte's reactivity can affect column stability and reproducibility. |
| GC-MS | Impurity Profiling (Volatile Impurities) | High separation efficiency and sensitivity for volatile and thermally stable compounds.[1][5] | The thermal lability and low volatility of this compound may require derivatization. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation & Impurity ID | Highly sensitive, providing molecular weight and fragmentation data for structural confirmation.[1] Powerful when coupled with a separation technique (LC-MS or GC-MS).[1] | Fragmentation can be complex; ionization efficiency may vary. |
Part 1: Unambiguous Structural Elucidation
For the definitive confirmation of the chemical structure of this compound, a combination of spectroscopic techniques is indispensable.[1] NMR provides the blueprint of the carbon-hydrogen framework, FT-IR confirms the presence of critical functional groups, and Mass Spectrometry verifies the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.[1] It provides precise information about the chemical environment of each proton and carbon atom.
Causality Behind Experimental Choices: The primary challenge with this analyte is its reactivity, particularly with water (hydrolysis) or protic solvents like methanol. Therefore, the selection of an anhydrous, aprotic deuterated solvent is critical to preserving the integrity of the sulfonyl chloride group during analysis.[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are suitable choices.[1][6]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[7]
-
Add approximately 0.7 mL of anhydrous DMSO-d₆.
-
Gently agitate the vial to ensure complete dissolution. Sonication may be used cautiously.[7]
-
Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[7]
-
-
¹³C NMR Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the chemical shifts to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
-
¹H NMR (DMSO-d₆): Expect a very broad singlet for the carboxylic acid proton (COOH) above 13 ppm. The four aromatic protons will appear in the 7.5-8.2 ppm region, showing complex splitting patterns (multiplets) due to their proximity and the electron-withdrawing effects of the two substituents.
-
¹³C NMR (DMSO-d₆): The carbonyl carbon (C=O) is expected around 165-170 ppm. The aromatic carbons will resonate between 125-145 ppm. The carbon attached to the sulfonyl chloride group will be significantly downfield.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR is a rapid and essential technique for confirming the presence of the key functional groups that define this compound.[2] Its value lies in quickly identifying the sulfonyl chloride and carboxylic acid moieties and in monitoring their transformation during chemical reactions.[2]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
The FT-IR spectrum provides a clear fingerprint of the molecule. Based on data for similar compounds, the following characteristic absorption bands are expected.[2][8]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Confirms the presence of the carboxylic acid dimer. |
| Carboxylic Acid | C=O stretch | ~1700 | A strong, sharp peak characteristic of the carbonyl group. |
| Sulfonyl Chloride | S=O asymmetric stretch | ~1370-1390 | A very strong band, indicative of the sulfonyl group.[2] |
| Sulfonyl Chloride | S=O symmetric stretch | ~1170-1190 | A very strong band, also characteristic of the sulfonyl group.[2] |
| Sulfonyl Chloride | S-Cl stretch | 550-650 | Confirms the presence of the sulfonyl chloride bond.[2] |
Mass Spectrometry (MS): Molecular Weight Verification
MS is a highly sensitive technique that provides the molecular weight of the parent molecule and a fragmentation pattern that can be used to further confirm the structure.[1] It is most powerfully used when coupled with a chromatographic inlet (LC-MS or GC-MS).[1]
For this compound (Molecular Weight: 220.63 g/mol )[9], common fragmentation pathways in electron ionization (EI) would include the loss of the chlorine radical (M-35) and the loss of sulfur dioxide (M-64).[1]
Part 2: Quantitative Analysis & Purity Assessment
While spectroscopy is excellent for identification, High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing purity and quantifying this compound, particularly for separating it from starting materials, by-products, and degradation products like 2-sulfobenzoic acid.[3]
A stability-indicating HPLC method is one that can resolve the main peak from all potential degradation products, ensuring that the measured peak area is a true representation of the intact analyte.[3][4][10]
Logical Workflow for Quantitative HPLC Analysis
The following diagram outlines a logical workflow for the quantitative analysis of this compound using HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m-(Chlorosulfonyl)benzoic acid [webbook.nist.gov]
- 10. sphinxsai.com [sphinxsai.com]
A Senior Application Scientist's Guide to HPLC Analysis of 2-(Chlorosulfonyl)benzoic Acid Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of crucial pharmaceutical intermediates like saccharin, rigorous monitoring of the reaction progress is paramount. The starting material, 2-(Chlorosulfonyl)benzoic acid, undergoes transformations that can result in a complex mixture of reactants, intermediates, products, and by-products. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for dissecting these mixtures, ensuring process control, purity assessment, and yield optimization.
This guide provides an in-depth comparison of HPLC methodologies for the analysis of this compound reaction mixtures. Moving beyond a simple recitation of steps, we will explore the underlying chromatographic principles, explain the rationale behind method selection, and present supporting data to guide your analytical strategy.
The Analytical Challenge: A Mix of Polarities
A typical reaction mixture originating from this compound can be challenging to analyze. The primary difficulty lies in the wide range of polarities of the potential components. The hydrolysis of the sulfonyl chloride group, for instance, leads to highly polar sulfonic acids, which are often poorly retained on standard reversed-phase columns.
Key components in a reaction mixture may include:
-
This compound: The starting material.
-
Saccharin: The desired product, formed via amination and cyclization.[1][2]
-
2-Sulfamoylbenzoic acid (o-sulfamoylbenzoic acid): An intermediate.[2]
-
2-Sulfobenzoic acid (o-sulfobenzoic acid): A common, highly polar impurity formed by hydrolysis.[2]
-
Isomeric By-products (e.g., p-sulfamoylbenzoic acid): Arising from impurities in the starting toluene raw material.[3]
Effective separation of these acidic and polar compounds is critical for accurate quantification and process understanding.
Comparative Analysis of HPLC Methodologies
We will compare two primary HPLC approaches: standard Reversed-Phase (RP-HPLC) and Ion-Pair Chromatography (IPC). Each method offers distinct advantages and is suited for different analytical objectives.
Method A: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of modern chromatography and the logical starting point for this analysis. It separates molecules based on their hydrophobicity.
Principle of Operation: A non-polar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Non-polar analytes interact more strongly with the stationary phase and are retained longer, while polar analytes elute earlier. To ensure the ionization state of acidic analytes is consistent and to improve peak shape, an acid modifier like phosphoric acid or formic acid is added to the mobile phase to suppress the ionization of carboxylic and sulfonic acid groups.[4][5]
Expertise & Experience Insights: While straightforward, standard RP-HPLC can struggle with retaining the highly polar hydrolysis product, 2-sulfobenzoic acid. This compound may elute very early, close to the solvent front, making accurate quantification difficult. However, for monitoring the disappearance of the less polar starting material and the appearance of the moderately polar saccharin product, RP-HPLC is often sufficient, fast, and robust.[6]
Method B: Ion-Pair Chromatography (IPC)
When retention of highly polar, ionic compounds is insufficient in RP-HPLC, Ion-Pair Chromatography is an excellent alternative.[7][8]
Principle of Operation: IPC is a form of reversed-phase chromatography where an "ion-pairing reagent" is added to the mobile phase.[9][10] For analyzing acidic compounds (anions) like sulfonates and carboxylates, a counter-ion with a positive charge, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is used.[11] This reagent has a hydrophobic alkyl "tail" that adsorbs onto the C18 stationary phase and a positively charged "head" that faces the mobile phase.[8] The negatively charged analytes then form a neutral ion-pair with the adsorbed counter-ions, allowing for retention and separation based on the underlying reversed-phase mechanism.[7][8]
Expertise & Experience Insights: IPC provides superior retention and resolution for the highly polar, acidic by-products that are problematic in standard RP-HPLC.[11] The choice of the ion-pairing reagent and its concentration allows for fine-tuning of retention times.[11] However, IPC methods require longer column equilibration times and dedicated columns, as the ion-pairing reagents can be difficult to wash out completely.[9]
Experimental Data & Performance Comparison
The following table summarizes the expected performance of the two methods for separating key components in a this compound reaction mixture. The data is illustrative, based on established chromatographic principles.
| Parameter | Method A: RP-HPLC | Method B: Ion-Pair Chromatography (IPC) | Rationale & Causality |
| Retention of 2-Sulfobenzoic acid | Very Low (May elute near void volume) | Good to Excellent | IPC reagent provides an ionic interaction mechanism, significantly increasing retention for this highly polar, anionic compound.[7][8] |
| Resolution (Saccharin / 2-Sulfamoylbenzoic acid) | Moderate | High | The subtle differences in acidity and structure between these two compounds can be better exploited by the dual separation mechanism (hydrophobic and ionic) offered by IPC. |
| Analysis Time | Fast (5-10 minutes) | Slower (10-20 minutes) | Increased retention from the ion-pairing mechanism naturally leads to longer run times. |
| Method Robustness & Simplicity | High | Moderate | RP-HPLC uses a simpler mobile phase and requires less equilibration time. IPC requires precise control of ion-pair reagent concentration and pH.[9] |
| Column Lifespan | Good | Moderate | Prolonged exposure to ion-pairing reagents can sometimes lead to stationary phase degradation. Columns are often dedicated to IPC methods. |
Visualizing the Process
To better understand the context of the analysis, the following diagrams illustrate the chemical transformations and the general analytical workflow.
Diagram 1: Simplified Reaction Pathway
This diagram shows the conversion of this compound to the final product, saccharin, and a key hydrolysis by-product.
References
- 1. idc-online.com [idc-online.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. The Saccharin Saga – Part 2 - ChemistryViews [chemistryviews.org]
- 4. Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. High-pressure liquid chromatographic determination of saccharin in artificial sweeteners and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. youtube.com [youtube.com]
- 9. welch-us.com [welch-us.com]
- 10. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 11. Ion-pair chromatography of acidic drug metabolites and endogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Sulfonamide Formation
Introduction: Beyond the TLC Spot
In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone scaffold, integral to a vast array of therapeutic agents. Its synthesis, most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, is a fundamental transformation in the synthetic chemist's toolkit.[1] While thin-layer chromatography (TLC) may signal the consumption of starting materials and the emergence of a new product, it is merely an indicator, not a confirmation.
Unambiguous structural verification is paramount to ensure the integrity of downstream processes, from biological screening to preclinical development. A hastily or incorrectly characterized compound can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising drug candidate.
This guide provides a comprehensive, comparative framework for the robust spectroscopic confirmation of sulfonamide formation. We will move beyond a simple checklist of techniques, delving into the causality behind spectral changes. By comparing the spectroscopic signatures of the starting materials directly against the product, we establish a self-validating system for confirmation. To illustrate these principles, we will use the model reaction of p-toluenesulfonyl chloride with benzylamine to form N-benzyl-p-toluenesulfonamide.
The Model Reaction: Synthesis of N-Benzyl-p-toluenesulfonamide
The reaction of an amine's nucleophilic nitrogen with the electrophilic sulfur of a sulfonyl chloride is a classic and reliable method for forging the S-N bond.[2] A base is typically required to quench the HCl generated during the reaction.
References
A Senior Application Scientist's Guide to Sulfonylating Agents: A Comparative Analysis of 2-(Chlorosulfonyl)benzoic Acid
For researchers, scientists, and drug development professionals, the strategic selection of a sulfonylating agent is a critical decision that profoundly impacts the efficiency, yield, and downstream possibilities of a synthetic route. These reagents are foundational for installing sulfonamide and sulfonate ester moieties, which are privileged structures in medicinal chemistry. This guide provides an in-depth, objective comparison of 2-(Chlorosulfonyl)benzoic acid against a cohort of commonly employed sulfonylating agents. We will delve into the causality behind their reactivity, supported by experimental frameworks and data, to empower you with the insights needed for optimal reagent selection.
The Principle of Sulfonylation: An Electrophilicity-Driven Reaction
The core function of a sulfonylating agent, R-SO₂Cl, is to act as an electrophile, transferring the sulfonyl group (R-SO₂) to a nucleophile, typically an amine or an alcohol. The reactivity of the sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. This is modulated by the electronic properties of the 'R' group:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or carboxylic acid (-COOH) pull electron density away from the sulfonyl center. This makes the sulfur atom more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack, leading to higher reactivity.[1]
-
Electron-Donating Groups (EDGs): Substituents like alkyl groups (e.g., methyl, -CH₃) push electron density towards the sulfonyl center, slightly reducing its electrophilicity and tempering reactivity.[1]
-
Steric Hindrance: Bulky 'R' groups can sterically hinder the approach of the nucleophile, slowing the reaction rate. Aliphatic sulfonyl chlorides, like methanesulfonyl chloride, are generally less hindered than aromatic variants.[1]
This fundamental principle governs the choice of agent for a given substrate and desired reaction kinetics.
A Comparative Analysis of Key Sulfonylating Agents
The utility of a sulfonylating agent is not measured by reactivity alone but by a combination of its reactivity, stability, cost, and the unique chemical handles it may possess. Here, we compare this compound with several industry workhorses.
This compound: The Bifunctional Scaffold
This compound is a unique reagent due to its bifunctional nature, possessing both a highly reactive sulfonyl chloride and a carboxylic acid group.[2] The ortho relationship of these groups introduces distinct chemical properties. The electron-withdrawing carboxylic acid group enhances the electrophilicity of the sulfonyl sulfur, suggesting a reactivity greater than that of unsubstituted benzenesulfonyl chloride.
Its primary advantage lies in its utility as a scaffold.[3] One can first perform a selective sulfonylation reaction with an amine and then utilize the carboxylic acid moiety for subsequent modifications, such as amide bond formation.[3] This allows for the rapid generation of diverse chemical libraries from a single starting point, a significant advantage in drug discovery.
Methanesulfonyl Chloride (MsCl): The Potent and Compact Agent
Methanesulfonyl chloride (MsCl) is a small, sterically unhindered, and highly reactive aliphatic sulfonylating agent.[1] Its high reactivity makes it ideal for sulfonating less nucleophilic amines or for converting alcohols into excellent leaving groups (mesylates) under mild conditions.[4][5]
A crucial mechanistic distinction exists for MsCl. In the presence of strong, non-nucleophilic bases like triethylamine, MsCl can undergo deprotonation at the α-carbon to form a highly reactive "sulfene" intermediate (CH₂=SO₂).[6][7] This pathway is unavailable to aromatic sulfonyl chlorides, which lack α-protons, and represents a different mode of reactivity that must be considered during reaction design.[6]
p-Toluenesulfonyl Chloride (TsCl): The Reliable Workhorse
Often referred to as tosyl chloride, TsCl is arguably the most common and well-understood sulfonylating agent. The para-methyl group is slightly electron-donating, making TsCl less reactive than benzenesulfonyl chloride, which provides excellent stability and predictable reactivity.[1][8] It is widely used to convert alcohols into tosylates, which are superb leaving groups for substitution and elimination reactions, and for the formation of stable sulfonamides.[4][9] The resulting tosylates are often crystalline solids, which can simplify purification.[5]
Nitrobenzenesulfonyl Chlorides (NsCl): The Highly Activated and Labile Agents
Reagents like 2-nitrobenzenesulfonyl chloride (2-NsCl) and 4-nitrobenzenesulfonyl chloride (4-NsCl) are characterized by very high reactivity. The potent electron-withdrawing nature of the nitro group renders the sulfonyl sulfur extremely electrophilic.[10][11] This makes them suitable for sulfonating even weakly nucleophilic substrates.
Beyond simple sulfonamide formation, the resulting N-nosyl amides have a critical application as protecting groups for amines. The strong electron-withdrawing effect of the nitro group makes the sulfonamide susceptible to cleavage under specific, mild nucleophilic conditions (e.g., with thiophenol), allowing for deprotection without harming other sensitive functional groups in the molecule.[12]
Dansyl Chloride: The Fluorescent Specialist
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a specialized reagent used almost exclusively for chemical labeling.[13] It reacts with primary and secondary amines to form stable sulfonamide adducts that are highly fluorescent.[14][15][16] This property is exploited in biochemistry and analytical chemistry for protein sequencing, amino acid analysis, and fluorescent labeling for microscopy and other assays.[13][14][17] While it is a reactive sulfonyl chloride, its primary utility is not in general organic synthesis but in creating fluorescent probes.[13]
Quantitative and Qualitative Data Summary
To facilitate reagent selection, the properties and relative reactivity of these agents are summarized below.
Table 1: Comparative Physicochemical Properties of Selected Sulfonylating Agents
| Property | This compound | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) | 2-Nitrobenzenesulfonyl Chloride (2-NsCl) | Dansyl Chloride |
| CAS Number | 63914-81-8[18][19] | 124-63-0 | 98-59-9 | 1694-92-4 | 605-65-2[15] |
| MW ( g/mol ) | 220.63[20] | 114.55 | 171.62 | 221.62 | 269.75 |
| Form | Solid[18] | Liquid | Solid | Solid | Solid |
| Melting Point | N/A (Decomposes) | -32 °C | 67-69 °C | 63-67 °C | 70-73 °C |
| Key Feature | Bifunctional scaffold[3] | High reactivity, sulfene formation[1] | Stable, workhorse reagent | High reactivity, protecting group use[11] | Fluorescent labeling[13] |
Table 2: Relative Reactivity and Application Overview
| Sulfonylating Agent | General Reactivity Ranking | Typical Nucleophiles | Key Application Areas | Causality for Reactivity |
| MsCl | 1 (Highest) | Alcohols, primary/secondary amines | Conversion of alcohols to leaving groups; sulfonamide synthesis with hindered amines. | Small size (low steric hindrance) and aliphatic nature. Can form highly reactive sulfene intermediate.[1] |
| NsCl | 2 | Primary/secondary amines, alcohols | Amine protection/deprotection; synthesis with weakly nucleophilic amines. | Strong electron-withdrawing nitro group significantly increases electrophilicity of sulfur.[11] |
| 2-(CS)BA * | 3 | Primary/secondary amines | Scaffold-based synthesis for compound libraries; creating functionalized sulfonamides. | Electron-withdrawing carboxylic acid group enhances sulfur electrophilicity.[2][3] |
| TsCl | 4 | Alcohols, primary/secondary amines | General purpose conversion of alcohols to leaving groups; stable sulfonamide formation. | Electron-donating methyl group slightly deactivates the sulfonyl group, leading to moderate, controllable reactivity. |
| Dansyl-Cl | 5 (Specialized) | Primary/secondary amines | Fluorescent labeling of proteins, peptides, and amino acids for analytical detection. | Reactivity is sufficient for labeling but not typically used for bulk synthesis. The bulky naphthalene ring influences reaction kinetics.[13][14] |
*2-(CS)BA = this compound
Experimental Protocols and Workflows
Trustworthy protocols are self-validating. The following procedure for the synthesis of a sulfonamide using this compound includes in-process controls (TLC) and terminal characterization, representing a robust experimental design.
Protocol: Synthesis of 2-((Phenylsulfamoyl)benzoic Acid from Aniline
This protocol describes a general procedure for the reaction between this compound and a primary amine, using aniline as an example.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Anhydrous Pyridine (as solvent and base) or Triethylamine (2.5 eq) in Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.1 eq) in anhydrous pyridine or DCM.
-
Causality: Using an excess of the amine helps ensure the complete consumption of the more valuable sulfonyl chloride. Pyridine serves as both a solvent and an acid scavenger to neutralize the HCl byproduct, driving the equilibrium towards the product.[9] An inert atmosphere prevents reactions with atmospheric moisture.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 eq) in the same solvent dropwise over 15-20 minutes.
-
Causality: The reaction is often exothermic. Cooling to 0 °C controls the reaction rate, prevents potential side reactions, and ensures safety. A slow, dropwise addition maintains this control.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting materials. The disappearance of the limiting reagent (this compound) indicates completion.
-
Trustworthiness: TLC is a critical in-process control that prevents premature or unnecessarily long reaction times, optimizing efficiency and minimizing byproduct formation.
-
-
Workup and Extraction:
-
Once complete, quench the reaction by slowly adding 1 M HCl to neutralize the excess base and protonate the product.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Wash the combined organic layers sequentially with 1 M HCl, water, and finally, brine.
-
Causality: The acid wash removes the basic pyridine/triethylamine. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Characterization: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure sulfonamide.
-
Self-Validation: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H, ¹³C), IR spectroscopy (to observe N-H and S=O stretches), and Mass Spectrometry (to confirm molecular weight).
-
Visualizing the Process
dot digraph "General_Sulfonylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=record, style=filled, fontname="Arial", fontsize=11];
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// Edges Nuc -> Intermediate [label="Nucleophilic\nAttack", color="#5F6368", fontcolor="#5F6368"]; Sulfonyl -> Intermediate [color="#5F6368"]; Intermediate -> Product [label="Cl⁻ leaves", color="#5F6368", fontcolor="#5F6368"]; Intermediate -> Byproduct [label="H⁺ removed", color="#5F6368", fontcolor="#5F6368", style=dashed]; Base -> Intermediate [style=invis]; // for positioning Byproduct -> Base [style=invis]; // for positioning } } Caption: General mechanism of sulfonamide formation.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label=""]; node [shape=box, style=filled, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", peripheries=1]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes start [label="1. Reaction Setup\n(Dissolve Amine)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add [label="2. Reagent Addition\n(Add Sulfonyl Chloride at 0°C)"]; react [label="3. Reaction\n(Stir at RT, 4-12h)"]; monitor [label="4. Monitoring (TLC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="5. Aqueous Workup\n(Quench, Extract, Wash)"]; dry [label="6. Drying & Concentration"]; purify [label="7. Purification\n(Recrystallization)"]; end [label="8. Characterization\n(NMR, MS, IR)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> add; add -> react; react -> monitor; monitor -> workup [label="Reaction\nComplete"]; monitor -> react [label="Incomplete", style=dashed]; workup -> dry; dry -> purify; purify -> end; } Caption: A typical experimental workflow for sulfonylation.
dot digraph "Reactivity_Spectrum" { graph [fontname="Arial", rankdir=LR]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none, color="#5F6368"];
} Caption: A logical diagram of relative agent reactivity.
Conclusion and Strategic Recommendations
The choice of a sulfonylating agent is a nuanced decision that hinges on the specific synthetic challenge at hand.
-
For rapid, high-yield reactions or for converting alcohols to superior leaving groups, methanesulfonyl chloride (MsCl) is an excellent first choice due to its high reactivity.
-
When stable, crystalline derivatives are desired and moderate reactivity is sufficient, the classic p-toluenesulfonyl chloride (TsCl) remains an indispensable and cost-effective tool.
-
For applications requiring the protection and subsequent deprotection of amines, or for reacting with challenging, low-nucleophilicity substrates, nitrobenzenesulfonyl chlorides (NsCl) offer a powerful, activated alternative.
-
This compound carves its own niche as a bifunctional scaffold. It is the agent of choice when the synthetic strategy involves creating a sulfonamide and then leveraging the appended carboxylic acid for further diversification, making it a highly valuable tool in medicinal chemistry for building focused compound libraries.
By understanding the electronic and steric factors that govern the reactivity of these agents, researchers can make informed, strategic decisions to optimize their synthetic endeavors and accelerate the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemimpex.com [chemimpex.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 16. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. This compound | 63914-81-8 [sigmaaldrich.com]
- 19. Page loading... [wap.guidechem.com]
- 20. This compound | CAS#:63914-81-8 | Chemsrc [chemsrc.com]
A Researcher's Guide to Amine Derivatization: Moving Beyond 2-(Chlorosulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amine-containing compounds is a critical task in fields ranging from metabolomics to pharmaceutical development. Chemical derivatization is a powerful strategy to enhance the analytical properties of these molecules, improving their chromatographic retention and boosting detection sensitivity.[1][2] While 2-(Chlorosulfonyl)benzoic acid and other sulfonyl chlorides have been used to create stable sulfonamide derivatives, the modern analytical laboratory has a diverse toolkit of reagents, each with unique advantages.[3][4]
This guide provides an in-depth, objective comparison of leading alternatives to traditional sulfonyl chlorides. We will explore their reaction mechanisms, present comparative performance data, and offer detailed experimental protocols to help you select and implement the optimal derivatization strategy for your specific analytical challenge.
The Role and Limitations of Sulfonyl Chloride Reagents
This compound reacts with primary and secondary amines to form stable sulfonamides. This reaction, a nucleophilic attack of the amine on the electron-deficient sulfur atom, imparts a chromophore on the analyte, making it detectable by UV-Vis spectrophotometry. However, researchers must consider several factors:
-
Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis, which can compete with the derivatization reaction and lead to inconsistent results and high background signals.
-
Reaction Conditions: The reaction typically requires alkaline conditions to ensure the amine is in its nucleophilic, unprotonated state, which may not be suitable for all analytes or sample matrices.[5]
-
Derivative Stability: While generally stable, the stability of sulfonamide derivatives can be influenced by pH and solvent conditions, potentially impacting quantitative accuracy over time.[3]
These challenges have driven the development and adoption of alternative reagents that offer improvements in reaction speed, derivative stability, and detection sensitivity.
Premier Alternatives for Amine Derivatization
The choice of a derivatizing agent is a critical decision involving a trade-off between reaction simplicity, sensitivity, and the scope of target analytes.[1] No single reagent is universally superior.[1] Below, we compare several industry-standard reagents.
Dansyl Chloride (DNS-Cl)
5-(Dimethylamino)naphthalene-1-sulfonyl chloride, or Dansyl chloride, is a versatile reagent that reacts with primary and secondary amines to form intensely fluorescent sulfonamide adducts.[5][6] This property makes it a workhorse for enhancing the detectability of amino acids, peptides, and biogenic amines.[5]
-
Mechanism: The reaction is a nucleophilic substitution where the unprotonated amine attacks the sulfonyl chloride group, typically at a pH of 9.5-10.5. The resulting N-dansyl sulfonamide is highly fluorescent.[5]
-
Advantages: Dansyl derivatives are stable and exhibit strong fluorescence, allowing for very low detection limits (picomole range).[7][8] It is a versatile method that enhances both fluorescence and ionization efficiency for LC-MS.[1][2]
-
Limitations: The reaction can be slow, often requiring incubation at elevated temperatures (e.g., 60°C for 60 minutes).[7][8] Furthermore, Dansyl chloride can also react with phenols and imidazoles, which may be a drawback depending on the sample complexity.[9][10]
Dabsyl Chloride (DABS-Cl)
4-(Dimethylamino)azobenzene-4'-sulfonyl chloride, known as Dabsyl chloride, is another sulfonyl chloride reagent that forms highly stable derivatives with primary and secondary amino acids.[7][11]
-
Mechanism: Similar to Dansyl chloride, Dabsyl chloride reacts with the amino group under alkaline conditions (pH 8.5-9.5) at elevated temperatures (70°C).[7][11]
-
Advantages: A key advantage of dabsylation is that the derivatives have a strong absorbance in the visible range (~465 nm).[11][12] This allows for high-sensitivity analysis with minimal interference from other UV-absorbing components in the sample matrix.[11][12] The derivatives are also known for their excellent stability.[7][11]
-
Limitations: The reaction requires heating, and like other sulfonyl chlorides, the reagent can be sensitive to moisture. The derivatization time is typically 15-30 minutes.[7][11]
AccQ-Tag (AQC)
The AccQ-Tag derivatization reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), is a component of a comprehensive system developed for amino acid analysis.[13]
-
Mechanism: AQC reacts with both primary and secondary amino acids in a single, rapid step. The reaction involves the amino group attacking the N-hydroxysuccinimidyl ester, forming a highly stable urea derivative.[14]
-
Advantages: The derivatization is fast (complete in minutes at 55°C) and produces exceptionally stable fluorescent products.[14] The AccQ-Tag system is optimized for UPLC and HPLC, providing excellent resolution and sensitivity for amino acid composition analysis in various matrices.[14]
-
Limitations: This is a proprietary, kit-based system, which may be more costly than using individual reagents.[13][15] The reagent is primarily designed and validated for amino acid analysis.
Marfey's Reagent (FDAA)
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a specialized chiral derivatizing agent.[16][17] It is invaluable for the separation of enantiomers (D- and L-isomers) of amino acids and other chiral amines.[16][18]
-
Mechanism: The reagent's fluorine atom undergoes nucleophilic substitution with the amino group of the analyte.[17] Since the reagent itself is chiral (containing L-alanine), it reacts with a racemic mixture of amines to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral reversed-phase HPLC column.[17][19]
-
Advantages: It provides a simple and effective method for determining the enantiomeric composition of amino acids and amines without the need for a chiral stationary phase.[16][17] The dinitrophenyl group provides a strong UV chromophore for sensitive detection.[17]
-
Limitations: The primary application is for chiral separations, making it less versatile for general amine quantification compared to other reagents.[2][16]
Performance Comparison at a Glance
The selection of a derivatization agent should be guided by the specific analytical goals, sample matrix, and available instrumentation.[1]
| Reagent | Target Amines | Reaction Time | Reaction Temp. | Derivative Stability | Detection Method | Key Advantages |
| 2-(Chlorosulfonyl) benzoic acid | Primary & Secondary | Variable | Variable | Good | UV | Forms stable sulfonamides |
| Dansyl Chloride | Primary & Secondary | 60-120 min[7][8] | 38-60 °C[7][8] | Excellent | Fluorescence, MS[2] | High sensitivity, enhances ionization |
| Dabsyl Chloride | Primary & Secondary | 15-30 min[7][11] | 70 °C[7][11] | Excellent[11][12] | Visible (465 nm)[11][12] | Stable derivatives, detection in visible range minimizes interference |
| AccQ-Tag (AQC) | Primary & Secondary | 10 min[14] | 55 °C[14] | Excellent[14] | Fluorescence, UV | Fast reaction, highly stable derivatives, integrated system |
| Marfey's Reagent | Primary & Secondary | ~60 min[17] | 40 °C[17] | Good | UV | Excellent for chiral separations of enantiomers |
Experimental Protocols
Trustworthy and reproducible data begins with a well-defined protocol. The following are representative methodologies for the discussed reagents. Optimization for specific applications is always recommended.
Protocol 1: Dansyl Chloride Derivatization of Amino Acids
This protocol is a general method that can be adapted for various primary and secondary amines.[8]
-
Reagent Preparation:
-
Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of Dansyl chloride in 10 mL of anhydrous acetone or acetonitrile. Prepare fresh and protect from light.[5]
-
Sodium Bicarbonate Buffer (0.5 M, pH 9.5): Dissolve 4.2 g of sodium bicarbonate in 100 mL of deionized water and adjust the pH to 9.5 with 1 M NaOH.[5]
-
-
Derivatization Procedure:
-
Sample Preparation for HPLC:
Protocol 2: Dabsyl Chloride Derivatization of Amino Acids
This method provides highly stable derivatives suitable for visible detection.[11]
-
Reagent Preparation:
-
Derivatization Procedure:
-
Sample Preparation for HPLC:
Protocol 3: AccQ-Tag Ultra Derivatization
This protocol is based on the Waters AccQ-Tag Ultra Chemistry system.[1]
-
Reagent Preparation:
-
Reconstitute the AccQ-Fluor Reagent powder in the provided acetonitrile immediately before use.[1]
-
-
Derivatization Procedure:
-
Heating Step:
Visualizing the Workflow
The choice of derivatization reagent is a pivotal step in the overall analytical workflow for amine analysis.
Caption: A generalized workflow for amine analysis from sample preparation to data analysis.
Making the Right Choice
To select the most appropriate reagent, consider the following:
-
What is your analytical platform? For LC-MS, reagents that enhance ionization, like Dansyl chloride, are excellent choices.[2] For standard HPLC with UV-Vis detection, Dabsyl chloride offers high sensitivity in the visible range, avoiding common matrix interferences.[11]
-
What is the nature of your sample? For complex biological matrices, the specificity of Dabsyl chloride (visible detection) or the robustness of a kit-based system like AccQ-Tag can be advantageous.
-
Are you performing chiral separations? If you need to resolve D- and L-isomers, Marfey's reagent is the gold standard.[16]
-
What are your sensitivity requirements? For trace-level analysis, fluorescent reagents like Dansyl chloride and AccQ-Tag typically offer the lowest limits of detection.[8]
By moving beyond single-reagent approaches and embracing the diverse options available, researchers can significantly enhance the quality, sensitivity, and reliability of their amine analyses. The reagents discussed here represent well-validated, powerful alternatives to traditional sulfonyl chlorides, each providing a unique set of advantages to meet the demands of modern analytical science.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability-indicating high-performance liquid chromatographic determination of chlorpropamide, tolbutamide, and their respective sulfonamide degradates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jascoinc.com [jascoinc.com]
- 13. Waters AccQ Tag Ultra C18 2.5 um Amino Acid Analysis Kit - 176005152 - £2,312.10 : UVISON.com [uvison.com]
- 14. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 15. 176005152 - AccQ Tag Ultra C18 2.5 µm Amino Acid Analysis Kit | Analytics-Shop [analytics-shop.com]
- 16. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. akjournals.com [akjournals.com]
- 19. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Biological Activity of 2-(Chlorosulfonyl)benzoic Acid Derivatives
In the landscape of medicinal chemistry, the strategic design and synthesis of novel bioactive compounds are paramount to advancing therapeutic interventions. Among the myriad of molecular scaffolds, derivatives of 2-(chlorosulfonyl)benzoic acid have emerged as a versatile class of compounds with a wide spectrum of biological activities. The inherent reactivity of the chlorosulfonyl group, coupled with the structural features of the benzoic acid core, provides a fertile ground for the development of potent anticancer, antimicrobial, and anti-inflammatory agents.
This guide offers a comprehensive comparison of the biological activities of various this compound derivatives. We will delve into their synthesis, mechanisms of action, and a comparative analysis of their efficacy, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of this compound, particularly their sulfonamide and benzamide analogs, have demonstrated significant potential as anticancer agents. The underlying mechanism often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes crucial for cancer cell survival and proliferation.
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of these derivatives are not monolithic; they engage multiple cellular pathways to thwart cancer progression. A prominent mechanism is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes play a critical role in regulating pH in the tumor microenvironment, and their inhibition disrupts cancer cell metabolism and survival.
Furthermore, many sulfonamide derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways. This involves the activation of caspases, modulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and programmed cell death.[1][2] Some derivatives also arrest the cell cycle at various phases, such as G0/G1 or G2/M, preventing cancer cells from dividing and proliferating.[1]
References
A Researcher's Guide to the Structure-Activity Relationship (SAR) of Sulfonamides: From Antibacterial Agents to Diverse Therapeutics
This guide provides an in-depth, objective comparison of sulfonamide analogs, grounded in experimental data and field-proven insights. It is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the versatile sulfonamide scaffold. We will dissect the core principles of sulfonamide SAR, explore its application across different therapeutic areas, and provide validated experimental protocols for practical application.
Introduction: The Enduring Legacy of the Sulfonamide Scaffold
The sulfonamides, the first class of synthetic antimicrobial agents to be used clinically, represent a cornerstone of medicinal chemistry.[1][2] Their discovery revolutionized the treatment of bacterial infections and unveiled a powerful chemical scaffold that has since been adapted to target a remarkable diversity of biological systems.[1][3] Understanding the structure-activity relationship (SAR) of this pharmacophore is crucial for optimizing existing drugs and designing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[4][5] This guide moves beyond a simple recitation of facts to explain the causality behind the SAR principles that govern the efficacy of this versatile drug class.
The Core Pharmacophore: Anatomy of a Privileged Structure
The antibacterial activity of classical sulfonamides originates from a core structure: a 4-aminobenzenesulfonamide skeleton. This structure acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[6][7][8] Mammalian cells lack this pathway, acquiring folate from their diet, which accounts for the selective toxicity of these drugs.[8]
The key features essential for this antibacterial activity are:
-
The p-Aminobenzoyl Moiety: The primary aromatic amine (at the N4 position) and the benzene ring are critical. They mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA).[2][7]
-
The Sulfonamide Group: The -SO2NH- group is the acidic center of the molecule and is crucial for binding to the enzyme.[9]
The minimal structural requirement for antibacterial activity is the sulfanilamide skeleton itself. The amino and sulfonyl groups must be in the para (1,4) positions on the benzene ring; ortho or meta arrangements abolish activity.[9][10]
SAR of Antibacterial Sulfonamides: Targeting Dihydropteroate Synthase (DHPS)
The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of DHPS, which catalyzes the condensation of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate, a precursor to folic acid.[6][11] Folic acid is vital for the synthesis of nucleotides, the building blocks of DNA and RNA, so inhibiting this pathway halts bacterial growth and replication, exerting a bacteriostatic effect.[8][12]
Key Structural Modifications and Their Consequences:
The SAR of antibacterial sulfonamides is primarily dictated by substitutions at the N1 and N4 positions.
-
N4-Position (Aromatic Amine):
-
Essentiality: A free, unsubstituted primary aromatic amine at the N4 position is generally essential for activity.[9][10] Its role is to mimic the amine of PABA.
-
Prodrugs: Modification at the N4 position can create prodrugs. For example, sulfasalazine contains an azo linkage that is cleaved in the gut by bacterial reductases to release the active sulfapyridine and an anti-inflammatory agent, 5-aminosalicylic acid.[10]
-
Metabolism: Acetylation of the N4-amine is a common metabolic pathway in humans that leads to inactive metabolites.[10]
-
-
N1-Position (Sulfonamide Nitrogen):
-
Major Site of Variation: This is the most important position for modification to modulate potency, pharmacokinetic properties, and spectrum of activity.[9]
-
Potency and pKa: The nature of the N1-substituent dramatically influences the acidity (pKa) of the sulfonamide proton. Electron-withdrawing substituents, particularly heterocyclic rings, increase the acidity.[10] An optimal pKa range of approximately 6.6 to 7.4 enhances activity.[9][10] This is because at physiological pH, a significant fraction of the drug exists in the ionized form, which is crucial for binding to DHPS, while a sufficient portion remains unionized to cross the bacterial cell membrane.[10]
-
Heterocyclic Substituents: The introduction of heterocyclic rings (e.g., thiazole, pyrimidine, isoxazole) at the N1 position leads to highly potent derivatives like sulfathiazole, sulfadiazine, and sulfamethoxazole.[9][10] These groups are electron-withdrawing and enhance the binding affinity to the enzyme.
-
Pharmacokinetics: The N1-substituent also governs properties like protein binding, solubility, and half-life.[9]
-
-
Aromatic Ring:
Comparative Analysis of Antibacterial Sulfonamides
The following table summarizes the structures and antibacterial performance of several key sulfonamide drugs. Minimum Inhibitory Concentration (MIC) is a standard measure of antibacterial potency; lower values indicate higher efficacy.
| Sulfonamide | Structure (N1-Substituent) | Typical MIC against E. coli (µg/mL) | Key Characteristics |
| Sulfanilamide | -H | >64 | The parent compound, low potency. |
| Sulfadiazine | Pyrimidine | 16-32 | Broad-spectrum, good CNS penetration. |
| Sulfamethoxazole | 5-Methyl-3-isoxazole | 8-16 | Commonly used in combination with trimethoprim (co-trimoxazole).[7] |
| Sulfacetamide | -COCH₃ | 32-64 | Primarily used topically for ophthalmic infections due to high aqueous solubility.[1] |
| Sulfathiazole | Thiazole | 4-8 | High potency but less used now due to higher toxicity risk. |
Note: MIC values are illustrative and can vary significantly depending on the bacterial strain and testing conditions.[11][14]
Beyond Bacteria: The Versatility of the Sulfonamide Scaffold
The sulfonamide functional group is a privileged structure in medicinal chemistry, extending far beyond antibacterial agents.[1] The SAR principles, however, shift significantly depending on the target enzyme.
-
Carbonic Anhydrase (CA) Inhibitors:
-
Mechanism: Used as diuretics (acetazolamide) and for glaucoma treatment (dorzolamide), these drugs inhibit carbonic anhydrase.[15][16]
-
Key SAR: The critical feature for CA inhibition is a primary, unsubstituted sulfonamide group (-SO2NH2).[16][17] The sulfonamide anion coordinates directly to the Zn²⁺ ion in the enzyme's active site.[15] Unlike antibacterial agents, the 4-amino group is not required and is often absent.[18][19][20]
-
-
Cyclooxygenase-2 (COX-2) Inhibitors:
-
Mechanism: Selective COX-2 inhibitors like celecoxib are anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[21][22]
-
Key SAR: Celecoxib features a trifluoromethyl (-CF3) group and a p-sulfamoylphenyl moiety. The sulfonamide group is crucial for binding into a specific side pocket of the COX-2 enzyme, a feature absent in the COX-1 isoform, which confers selectivity.[21][23]
-
-
Diuretics (Thiazide-type):
-
Mechanism: Drugs like hydrochlorothiazide inhibit the Na⁺-Cl⁻ symporter in the distal convoluted tubule of the kidney.
-
Key SAR: These are bicyclic sulfonamides. The sulfonamide group at position 7 is essential for their diuretic activity. An electron-withdrawing group at position 6 (like -Cl or -CF3) enhances potency.
-
Experimental Protocols for SAR Elucidation
To validate the SAR principles discussed, robust experimental workflows are necessary. The following protocols provide self-validating, step-by-step methodologies for the synthesis and evaluation of sulfonamide analogs.
Protocol 1: General Synthesis of a Sulfonamide Analog Library
This protocol describes a common method for synthesizing N1-substituted sulfonamides via the reaction of 4-acetamidobenzenesulfonyl chloride with a library of amines, followed by deprotection. The initial acetylation of the N4-amine prevents it from reacting with the sulfonyl chloride.
Step-by-Step Methodology:
-
Preparation of Sulfonyl Chloride: Commercially available 4-acetamidobenzenesulfonyl chloride is used as the starting material.
-
Sulfonamide Formation:
-
Dissolve the desired amine (1.0 eq) in a suitable solvent like pyridine or dichloromethane (DCM) with triethylamine (1.2 eq) at 0 °C.
-
Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.05 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Causality: Pyridine or triethylamine acts as a base to neutralize the HCl generated during the reaction, driving it to completion.[24]
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Deprotection of N4-Amine:
-
Dissolve the purified N-acetylated sulfonamide in aqueous HCl (e.g., 6M HCl).
-
Heat the mixture to reflux (approx. 100 °C) for 1-2 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry to yield the final N1-substituted 4-aminobenzenesulfonamide.[25]
-
-
Validation: Confirm the structure and purity of the final compounds using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.
Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized sulfonamide analogs against a target bacterial strain (e.g., E. coli ATCC 25922).
Step-by-Step Methodology:
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.[26]
-
Compound Preparation: Prepare a stock solution of each synthesized sulfonamide in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using CAMHB to achieve a range of desired final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on Mueller-Hinton Agar (MHA).
-
Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[26]
-
-
Inoculation and Incubation: Add the standardized inoculum to each well of the plate containing the diluted compounds.
-
Controls (Self-Validation):
-
Positive Control: A well with bacteria and CAMHB but no drug, to ensure bacterial growth.
-
Negative Control: A well with CAMHB and the highest concentration of drug/DMSO, but no bacteria, to ensure media sterility and check for compound precipitation.
-
Reference Control: A known antibiotic (e.g., sulfamethoxazole) tested under the same conditions to validate the assay's performance.
-
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[26]
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[26][27]
Protocol 3: Dihydropteroate Synthase (DHPS) Inhibition Assay
This spectrophotometric assay measures the ability of synthesized compounds to inhibit the DHPS enzyme directly. It is a coupled enzyme assay that is amenable to high-throughput screening.[28][29]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂.[30]
-
Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
Coupling Enzyme & Cofactor: Dihydrofolate reductase (DHFR) and NADPH.
-
Enzyme: Purified recombinant DHPS.
-
Test Compounds: Dissolved in DMSO.
-
-
Assay Procedure (in a 96-well UV-transparent plate):
-
To each well, add assay buffer, DHFR, NADPH, PABA, and the test compound at various concentrations.
-
Initiate the reaction by adding DHPS and DHPP.
-
Causality: DHPS will produce dihydropteroate. In the coupled reaction, excess DHFR immediately reduces this product to tetrahydropteroate, oxidizing NADPH to NADP⁺ in the process.[28][29]
-
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) over time using a microplate reader.
-
Controls (Self-Validation):
-
No Inhibitor Control: Reaction with DMSO vehicle only (represents 100% enzyme activity).
-
No Enzyme Control: Reaction mixture without DHPS to account for any non-enzymatic NADPH oxidation.
-
Reference Inhibitor: A known DHPS inhibitor (e.g., sulfamethoxazole) to validate the assay.
-
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot percent inhibition against compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[30][31]
Visualization of Key Concepts and Workflows
Diagram 1: Mechanism of Action of Antibacterial Sulfonamides
Caption: Sulfonamides competitively inhibit DHPS, blocking PABA utilization and halting folic acid synthesis.
Diagram 2: General SAR of Antibacterial Sulfonamides
Caption: Key modification points governing the antibacterial activity of the sulfonamide scaffold.
Diagram 3: Experimental Workflow for a Sulfonamide SAR Study
Caption: A systematic workflow for designing, synthesizing, and evaluating sulfonamide analogs to build a SAR model.
Conclusion and Future Perspectives
The structure-activity relationship of sulfonamides is a classic yet evolving field in medicinal chemistry. For antibacterial agents, the core SAR is well-established, centering on the PABA-mimicking 4-aminobenzenesulfonamide scaffold, with N1-substituents serving as the primary tool for modulating potency and pharmacokinetics. However, the true power of the sulfonamide group lies in its adaptability. By removing the constraints of PABA mimicry, chemists have successfully repurposed the scaffold to inhibit vastly different enzymes like carbonic anhydrases and COX-2, each with its unique SAR demands.
Future research will likely focus on developing novel sulfonamides that can overcome established resistance mechanisms, particularly for DHPS.[6][32] This may involve designing inhibitors that target allosteric sites or bind differently within the active site.[31][33] Furthermore, the application of the sulfonamide scaffold in new therapeutic areas, guided by computational modeling and high-throughput screening, will continue to expand the legacy of this remarkable pharmacophore.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. lejan-team.com [lejan-team.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acu.edu.in [acu.edu.in]
- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 8. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 9. pharmacy180.com [pharmacy180.com]
- 10. youtube.com [youtube.com]
- 11. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SAR OF SULPHONAMIDES.pptx [slideshare.net]
- 14. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Difference in risks of allergic reaction to sulfonamide drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies [frontiersin.org]
- 22. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. books.rsc.org [books.rsc.org]
- 25. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. idexx.com [idexx.com]
- 28. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 32. biorxiv.org [biorxiv.org]
- 33. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Synthesized 2-(Chlorosulfonyl)benzoic Acid: A Comparative Analysis
Introduction: The Critical Role of Purity in Synthesized Intermediates
2-(Chlorosulfonyl)benzoic acid is a pivotal intermediate in the synthesis of a diverse array of pharmaceuticals and fine chemicals. Its bifunctional nature, possessing both a reactive sulfonyl chloride and a carboxylic acid, allows for its versatile application in the construction of complex molecular architectures. However, the very reactivity that makes it a valuable synthon also predisposes it to the formation of impurities during its synthesis, primarily through the chlorosulfonation of benzoic acid. The presence of these impurities, even in trace amounts, can have profound consequences on the yield, purity, and pharmacological activity of the final active pharmaceutical ingredient (API). Therefore, the rigorous assessment of the purity of this compound is not merely a quality control checkpoint but a cornerstone of robust and reproducible chemical synthesis and drug development.
This guide provides an in-depth, comparative analysis of the principal analytical techniques for determining the purity of synthesized this compound. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested experimental protocols, and present a comparative summary to aid researchers in selecting the most appropriate technique for their specific needs. Our focus is on providing a self-validating system of protocols, grounded in authoritative scientific principles, to ensure the trustworthiness of the generated data.
Understanding the Impurity Profile
The primary route to this compound involves the reaction of benzoic acid with chlorosulfonic acid. This electrophilic aromatic substitution is not without its challenges, leading to a predictable profile of potential impurities:
-
2-Sulfobenzoic Acid: The most common impurity, arising from the hydrolysis of the sulfonyl chloride group. This is often introduced during the reaction workup when the mixture is quenched with water.[1]
-
Isomeric Byproducts: The chlorosulfonation of benzoic acid can also yield the meta- and para-isomers, namely 3-(Chlorosulfonyl)benzoic acid and 4-(Chlorosulfonyl)benzoic acid.
-
Diaryl Sulfones: Formed under harsh reaction conditions, these are typically high-melting, insoluble solids.[1]
-
Unreacted Benzoic Acid: Incomplete reaction will leave residual starting material.
A thorough purity assessment must be capable of both quantifying the main component and identifying and quantifying these potential impurities.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for purity assessment is dictated by a variety of factors, including the required level of sensitivity and specificity, the nature of the expected impurities, available instrumentation, and cost. Here, we compare four orthogonal techniques: Titrimetry, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Strengths | Limitations | Ideal Application |
| Titrimetry | Chemical reaction with a standardized solution to determine the concentration of the sulfonyl chloride functional group. | Cost-effective, simple, provides absolute quantification of the active group. | Not specific; quantifies all reactive sulfonyl chlorides. Does not identify or quantify other impurities. | Rapid, routine assay of total sulfonyl chloride content. |
| HPLC-UV | Separation of components based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance. | High resolution for separating isomers and other impurities, quantitative, widely available.[2] | Requires a chromophore for detection, method development can be time-consuming. | Gold standard for routine purity and impurity profiling. |
| GC-MS (with derivatization) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and specificity, provides structural information for impurity identification. | Requires derivatization to make the analyte volatile, potential for thermal degradation. | Identification of unknown volatile or semi-volatile impurities. |
| Quantitative NMR (qNMR) | Proportionality between the integrated signal of a nucleus and the number of those nuclei in the sample. | Provides both structural and quantitative information, non-destructive, can provide absolute purity against a certified internal standard.[3] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. | Definitive structural confirmation and absolute purity determination without the need for a specific reference standard of the analyte. |
Experimental Protocols and Data Interpretation
Titrimetric Determination of Sulfonyl Chloride Content
This classical method provides a rapid and cost-effective means of determining the total sulfonyl chloride content. The protocol is based on the reaction of the sulfonyl chloride with a known excess of a nucleophile, followed by back-titration of the unreacted nucleophile.
Principle: this compound reacts with a primary amine, such as benzylamine, to form a stable sulfonamide and hydrochloric acid. The excess amine is then back-titrated with a standardized acid.
Experimental Protocol: Titrimetry
-
Sample Preparation: Accurately weigh approximately 200-300 mg of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Reagent Addition: Add 20 mL of a standardized 0.2 M solution of benzylamine in a suitable solvent (e.g., tetrahydrofuran). Swirl to dissolve the sample.
-
Reaction: Allow the flask to stand at room temperature for 15 minutes to ensure the reaction goes to completion.
-
Indicator: Add 2-3 drops of a suitable indicator, such as bromothymol blue.
-
Titration: Titrate the excess benzylamine with a standardized 0.1 M solution of hydrochloric acid until the endpoint is reached (a color change from blue to yellow).
-
Blank Titration: Perform a blank titration using 20 mL of the 0.2 M benzylamine solution without the sample.
-
Calculation: Calculate the percentage of this compound using the following formula:
% Purity = [(V_blank - V_sample) × M_HCl × MW_sample] / (W_sample × 10)
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
M_HCl = Molarity of the HCl solution
-
MW_sample = Molecular weight of this compound (220.63 g/mol )
-
W_sample = Weight of the sample (g)
-
Data Interpretation: The result of the titrimetric analysis gives the overall percentage of the sulfonyl chloride functional group in the sample. It is a measure of the "active" ingredient but does not provide information on the presence of other impurities that do not possess a sulfonyl chloride group.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
HPLC is the workhorse of the pharmaceutical industry for purity determination due to its high resolving power and quantitative accuracy. A reverse-phase HPLC method is ideal for separating this compound from its less polar starting material (benzoic acid) and its more polar hydrolysis product (2-sulfobenzoic acid).
Principle: The sample is injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. Compounds with higher polarity will have a greater affinity for the mobile phase and elute faster, while less polar compounds will be retained longer by the stationary phase.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid. A typical gradient might be:
-
0-2 min: 20% Acetonitrile
-
2-15 min: Gradient to 80% Acetonitrile
-
15-20 min: Hold at 80% Acetonitrile
-
20-22 min: Gradient back to 20% Acetonitrile
-
22-25 min: Hold at 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized product in 10 mL of the initial mobile phase composition (20% acetonitrile in water).
Data Interpretation: The resulting chromatogram will show a major peak corresponding to this compound. The retention time of this peak should be confirmed by injecting a known standard. Any other peaks in the chromatogram represent impurities. The area of each peak is proportional to its concentration. The percent purity can be calculated using the area percent method:
% Purity = (Area_main_peak / Total_area_of_all_peaks) × 100
This method is particularly effective for separating the isomeric impurities, which will have slightly different retention times. The hydrolysis product, 2-sulfobenzoic acid, being more polar, will elute earlier than the parent compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Due to the low volatility and thermal lability of this compound, direct GC-MS analysis is not feasible. However, derivatization to a more volatile and stable ester, followed by GC-MS analysis, can be a powerful tool for identifying unknown impurities.
Principle: The carboxylic acid and sulfonyl chloride groups are derivatized to form a methyl ester and a sulfonamide, respectively. This increases the volatility of the compound, allowing it to be analyzed by GC. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that can be used for structural elucidation.
Experimental Protocol: GC-MS (with Derivatization)
-
Derivatization:
-
Dissolve approximately 5 mg of the sample in 1 mL of anhydrous dichloromethane.
-
Add 0.5 mL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Data Interpretation: The total ion chromatogram (TIC) will show the separation of the derivatized components. The mass spectrum of each peak can be compared to a library of known spectra (e.g., NIST) to identify the impurities. The mass spectrum of the derivatized this compound will show characteristic fragmentation patterns that can confirm its structure.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
qNMR is a primary analytical method that can provide an absolute measure of purity without the need for a reference standard of the analyte itself. It relies on the use of a certified internal standard.
Principle: The integral of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known proton on the analyte molecule to the integral of a known proton on a certified internal standard of known purity and weight, the absolute purity of the analyte can be determined.[3]
Experimental Protocol: Quantitative ¹H NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry NMR tube.
-
Accurately weigh a known amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a simple spectrum with peaks that do not overlap with the analyte's peaks.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified to allow for full relaxation between pulses.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak for both the analyte and the internal standard.
-
Calculate the purity using the following formula:
% Purity = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (W_std / W_analyte) × P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Data Interpretation: The ¹H NMR spectrum will also provide structural confirmation of the synthesized product. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the 2-substituted benzoic acid. For illustrative purposes, the expected ¹H NMR spectrum of a related compound, 3-(chlorosulfonyl)-4-isopropylbenzoic acid, in DMSO-d₆ shows distinct aromatic signals: δ = 8.35 (d, J = 1.9 Hz, 1 H), 7.81 (dd, J = 1.9 Hz, 8.0 Hz, 1 H), and 7.45 (d, J = 8.2 Hz, 1 H)[4]. The presence of the hydrolysis product, 2-sulfobenzoic acid, would be indicated by a different set of aromatic signals and the absence of the sulfonyl chloride group's influence on the adjacent protons.
Workflow and Decision Making
The selection of an appropriate analytical workflow is crucial for an efficient and comprehensive purity assessment.
Caption: Workflow for the purity assessment of this compound.
A logical approach would be to first use HPLC-UV as a general screening method to assess the overall purity and identify the presence of any significant impurities. If the purity is high and the impurity profile is simple (e.g., only the hydrolysis product is observed), this may be sufficient for many research applications. For a more rigorous, quantitative assessment, especially for material intended for drug development, qNMR should be employed to determine the absolute purity. Titrimetry can serve as a quick and inexpensive quality control check for the sulfonyl chloride content. If unknown impurities are detected by HPLC, GC-MS after derivatization can be used for their identification.
Conclusion: An Integrated Approach to Ensuring Quality
The purity of this compound is a critical determinant of the success of subsequent synthetic steps and the quality of the final product. A multi-faceted analytical approach, leveraging the complementary strengths of titrimetry, chromatography, and spectroscopy, is essential for a comprehensive and reliable purity assessment. By understanding the principles behind each technique and implementing robust, self-validating protocols, researchers can ensure the integrity of their synthesized intermediates, leading to more reliable and reproducible scientific outcomes. This guide provides the foundational knowledge and practical protocols to empower researchers, scientists, and drug development professionals in this crucial aspect of their work.
References
A Senior Application Scientist's Guide to the Structural Elucidation of 2-(Chlorosulfonyl)benzoic Acid Derivatives: A Comparative Analysis Centered on X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and advancing its application. In the realm of medicinal chemistry, 2-(chlorosulfonyl)benzoic acid and its derivatives are prized as versatile scaffolds for synthesizing a wide array of compounds, including potent sulfonamide-based drugs.[1][2] The reactivity of the chlorosulfonyl group allows for the creation of diverse molecular architectures, making unambiguous structural verification paramount.
This guide provides an in-depth comparison of single-crystal X-ray crystallography—the definitive "gold standard" for structural elucidation—with essential alternative and complementary analytical techniques.[3][4] We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower you with the knowledge to select the most appropriate methods for your research objectives.
Performance Comparison of Key Structural Elucidation Techniques
The decision to use a particular analytical technique is governed by the specific question being asked. Are you seeking the exact spatial arrangement of every atom, or is understanding the molecule's behavior in solution more critical? The following table provides a comparative overview of the most common techniques used in the structural analysis of small molecules like the derivatives of this compound.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Fourier-Transform Infrared (FT-IR) Spectroscopy |
| Principle | Diffraction of X-rays by the ordered atoms in a single crystal.[3][4] | Absorption of radiofrequency waves by atomic nuclei within a strong magnetic field.[3][5] | Measurement of the mass-to-charge ratio of ionized molecules and their fragments.[3] | Absorption of infrared light, which excites molecular vibrations at characteristic frequencies.[6] |
| Sample Type | A single, well-ordered crystal of high purity (typically >0.1 mm).[7] | Soluble compound in a suitable deuterated solvent. | Ionizable compound, often in solution or as a solid. | Solid, liquid, or gas. |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, and intermolecular packing interactions.[3][8] | Atomic connectivity (2D structure), relative stereochemistry, and insights into solution-state conformation, dynamics, and intermolecular interactions.[3][9] | High-accuracy molecular weight, elemental composition, and structural information inferred from fragmentation patterns.[3] | Identification of functional groups present in the molecule (e.g., C=O, S=O, N-H, O-H).[6] |
| Resolution | Atomic (<1 Å).[3] | Atomic to near-atomic, but provides an average structure in solution. | Low (provides connectivity and formula, not 3D structure). | Functional group level. |
| Key Advantage | Provides an unambiguous and complete 3D molecular structure. | Reveals the structure and dynamics in a biologically relevant solution state. | Extremely high sensitivity and accuracy for molecular formula determination. | Fast, non-destructive, and excellent for monitoring reaction progress.[6] |
| Key Limitation | The absolute requirement for a high-quality single crystal, which can be difficult or impossible to grow.[5] | Does not provide precise geometric parameters (bond lengths/angles); structure determination can be complex for large molecules. | Does not provide information on stereochemistry or the 3D arrangement of atoms. | Provides limited information on the overall molecular architecture. |
The Definitive Method: A Workflow for X-ray Crystallography
X-ray crystallography offers unparalleled insight into the solid-state structure of a molecule. The resulting atomic model provides a definitive blueprint, revealing the subtle conformational features and intermolecular interactions that govern the material's properties. The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and patience.
Experimental Workflow: From Powder to Final Structure
Caption: General experimental workflow for single-crystal X-ray crystallography analysis.
Step-by-Step Experimental Protocol
1. Synthesis and Purification:
-
Causality: The success of crystallization is critically dependent on the purity of the starting material. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Protocol:
-
Synthesize the desired this compound derivative. A common route is the reaction of 2-(chlorosulfonyl)benzoyl chloride with a primary or secondary amine in the presence of a base to form the corresponding sulfonamide.[2][10]
-
Purify the crude product to the highest possible degree (>99%). Recrystallization is often the most effective method for obtaining crystallographic-quality material.[1][11] Use a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Confirm purity using techniques like NMR and LC-MS.
-
2. Crystal Growth (The Art of Crystallography):
-
Causality: Crystal growth is a thermodynamic process where molecules self-assemble from a supersaturated solution into a highly ordered, repeating lattice. The choice of solvent is crucial as it influences solubility and can participate in intermolecular interactions (e.g., hydrogen bonding) that guide crystal packing.[9] The rate of achieving supersaturation dictates the quality of the crystals; slow processes favor the growth of large, well-ordered single crystals over a mass of microcrystalline powder.
-
Protocol:
-
Solvent Screening: In small vials, test the solubility of your purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, THF, water).
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment. Crystals may form over several days or weeks as the solvent slowly evaporates.[12]
-
Vapor Diffusion: This is a highly controlled method. Place a concentrated drop of your compound solution on a siliconized glass slide (sitting drop) or invert it over a reservoir of a "precipitant" solvent in which your compound is insoluble (hanging drop). Seal the chamber. The precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.
-
3. X-ray Diffraction and Data Collection:
-
Causality: When a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Because the atoms are arranged in a periodic lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern of discrete spots.[4] The geometry and intensity of these spots contain all the information needed to determine the arrangement of atoms.
-
Protocol:
-
Using a microscope, select a suitable single crystal (clear, well-defined edges, no visible cracks).
-
Mount the crystal on a goniometer head using a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect a series of diffraction images while rotating the crystal through a range of angles.
-
4. Structure Solution and Refinement:
-
Causality: The diffraction experiment measures the intensities of the spots, but not the phase of the X-ray waves. This is the "phase problem" of crystallography.[5] For small molecules, this is typically solved using direct methods, a mathematical approach that uses statistical relationships between the intensities to estimate the initial phases.[13] The resulting electron density map is then used to build an atomic model, which is subsequently refined against the experimental data to achieve the best possible fit.
-
Protocol:
-
Process the raw diffraction images to integrate the spot intensities and determine the unit cell parameters and space group.
-
Solve the structure using software packages (e.g., SHELXT, Olex2) to obtain an initial electron density map and atomic model.
-
Refine the model iteratively by adjusting atomic positions, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.
-
Self-Validation: The quality of the final structure is assessed using metrics like the R-factor (R1). An R1 value below 5% for high-quality data indicates an excellent agreement between the model and the experimental data, providing high confidence in the result.
-
Visualizing the Structure: A Derivative Example
The output of a successful crystallographic experiment is a precise 3D model. Below is a representation of 2-sulfamoylbenzoic acid, a common derivative formed by the hydrolysis and amination of the parent compound.
Caption: 2D representation of the 2-sulfamoylbenzoic acid molecule.
Comparative Crystallographic Data
The true power of crystallography lies in the quantitative data it produces, allowing for detailed comparisons between different derivatives. The table below presents hypothetical but representative data for two derivatives to illustrate this.
| Parameter | Derivative A (N-benzyl-2-sulfamoylbenzoic acid) | Derivative B (2-(morpholinosulfonyl)benzoic acid) |
| Molecular Formula | C₁₄H₁₃NO₄S | C₁₁H₁₃NO₅S |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| S=O Bond Length 1 (Å) | 1.432(3) | 1.435(2) |
| S=O Bond Length 2 (Å) | 1.436(3) | 1.439(2) |
| S-N Bond Length (Å) | 1.611(4) | 1.635(3) |
| C=O Bond Length (Å) | 1.208(5) | 1.211(4) |
| O-S-O Bond Angle (°) | 119.8(2) | 120.1(1) |
| Key Torsion Angle (°) | C(ar)-C(ar)-S-N: -75.4(3) | C(ar)-C(ar)-S-N: 88.2(2) |
Note: These are representative data and do not correspond to a specific published structure.
This level of detail is indispensable for understanding structure-activity relationships (SAR), designing new molecules with specific conformational properties, and for patent applications where precise structural claims are necessary.
Conclusion: An Integrated Approach to Structural Science
Single-crystal X-ray crystallography remains the definitive method for determining the absolute three-dimensional structure of this compound derivatives, providing a level of detail that is unmatched by other techniques. It delivers a static, solid-state picture that is foundational for computational modeling, rational drug design, and understanding material properties.
However, a truly comprehensive understanding is achieved not in isolation, but through the synergistic application of multiple techniques. While crystallography provides the atomic blueprint, NMR spectroscopy reveals how the molecule behaves and contorts in the dynamic environment of a solution.[3][5] FT-IR and mass spectrometry serve as rapid, indispensable tools for confirming synthetic success and purity. By integrating the findings from this suite of analytical methods, researchers can build a complete and robust model of their molecule, accelerating the journey from discovery to application.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 6. benchchem.com [benchchem.com]
- 7. XFELs make small molecule crystallography without crystals possible | Research | Chemistry World [chemistryworld.com]
- 8. mdpi.com [mdpi.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 12. 2-(2-Chlorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Chlorosulfonyl)benzoic Acid
This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-(Chlorosulfonyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the chemical principles underpinning these critical safety protocols. Adherence to these guidelines is paramount for ensuring laboratory safety and environmental protection.
This compound is a bifunctional molecule featuring both a carboxylic acid and a highly reactive sulfonyl chloride group. The sulfonyl chloride moiety reacts vigorously with nucleophiles, including water, in a rapid and exothermic hydrolysis reaction.[1][2] This reaction produces hydrochloric acid and sulfuric acid, rendering the compound and its byproducts highly corrosive.[2] The inherent acidity of the carboxylic acid group further contributes to its hazardous nature. Therefore, a carefully considered and controlled approach is mandatory for its disposal.
Core Hazards and Essential Safety Precautions
Before handling this compound, a thorough understanding of its risks is essential. All operations involving this chemical, including disposal, must be conducted within a certified chemical fume hood.
Table 1: Hazard Profile and Required Controls
| Parameter | Specification | Rationale & Key References |
|---|---|---|
| Primary Hazard | Corrosive (GHS05 Signal Word: Danger) | Causes severe skin burns and eye damage upon contact.[3][4] |
| Key Reactivity | Water-Reactive | Reacts with water or moisture to release corrosive hydrogen chloride gas and sulfuric acid.[2][3][4] The reaction is exothermic and can be violent.[1] |
| Personal Protective Equipment (PPE) | Chemical splash goggles, face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat. | Full protection is necessary to prevent contact with the solid material and any generated acidic solutions or vapors.[3][5] |
| Emergency Exposure | Skin: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Eyes: Immediately flush with water for at least 15 minutes, holding eyelids open.[3] Seek immediate medical attention in all cases of exposure. | Rapid decontamination is critical to minimize tissue damage. |
The Fundamental Disposal Strategy: A Bifurcated Approach
The correct disposal procedure for this compound is critically dependent on the quantity of waste. Attempting to neutralize bulk quantities in the lab can lead to an uncontrollable exothermic reaction, posing a significant safety risk.[1][6] Therefore, a bifurcated approach distinguishing between bulk and residual quantities is required.
The following workflow provides a clear decision-making framework for proper disposal.
Caption: Disposal workflow for this compound.
Protocol for Bulk Quantity Disposal
Bulk quantities of this compound must be disposed of as hazardous chemical waste without any attempt at in-lab neutralization.
Step-by-Step Procedure:
-
Container Selection: Obtain a designated "Halogenated Organic Waste" container that is clean, dry, and has a secure, tight-fitting lid.[6] Ensure the container material is compatible with acidic and chlorinated waste.
-
Transfer: Carefully transfer the solid this compound waste into the container. Minimize the creation of dust.
-
Labeling: Securely cap the container and label it clearly with the full chemical name, "this compound," and all relevant hazard pictograms (e.g., Corrosive).[7][8]
-
Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials, particularly bases and aqueous solutions.[9][10]
-
EHS Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection and disposal of the hazardous waste container.[9]
Protocol for Neutralization of Residual Quantities
Small, residual amounts of this compound, such as the residue left in reaction flasks or on spatulas, can be safely neutralized using the following procedure. This protocol must be performed in a chemical fume hood.
Step-by-Step Procedure:
-
Prepare Neutralizing Solution: In a beaker large enough to accommodate potential foaming, prepare a 5-10% aqueous solution of sodium bicarbonate or soda ash. Place this beaker in an ice bath and add a magnetic stir bar. Begin stirring to ensure the solution is cold.[6][11][12]
-
Slow Addition of Waste: Carefully and very slowly add the residual this compound to the cold, stirred basic solution.[6][12] If rinsing glassware, slowly add the rinsate (using a non-reactive solvent like dichloromethane, followed by careful evaporation before neutralization, or by carefully adding the neutralizing solution to the flask).
-
Scientific Rationale: A slow rate of addition is crucial to control the exothermic reaction and the rate of carbon dioxide evolution (if using carbonate/bicarbonate), which prevents overflow and splashing.[6]
-
-
Ensure Complete Reaction: After all the residual waste has been added, allow the mixture to stir in the ice bath for at least 30-60 minutes.[6]
-
Scientific Rationale: This extended time ensures that the hydrolysis of the sulfonyl chloride is complete and that all resulting acidic species have been fully neutralized.
-
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using a pH meter or pH strips, test the solution to confirm it is within a neutral or slightly basic range (pH 5.5 - 9.0).[10][12][13] If the solution remains acidic, slowly add more base until the target pH is achieved.
-
Final Waste Collection: Transfer the fully neutralized aqueous solution into a designated "Aqueous Hazardous Waste" container for final disposal by EHS.[6] While some neutralized acidic waste can be drain-disposed, the presence of organic residues makes collection the more responsible choice.
Spill Management
In the event of a spill, immediate and correct action is vital to mitigate hazards.
-
Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.[6]
-
Ventilate: Ensure the chemical fume hood is operating to contain any vapors.[6]
-
Contain & Absorb: For a small spill, cover it with a dry, inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust. [6]
-
Neutralize: Carefully cover the absorbed material with a dry neutralizing agent like soda ash or slaked lime.[6]
-
Collect: Once the reaction has ceased, carefully scoop the mixture into a designated hazardous waste container.[5][6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution and manage all cleaning materials as hazardous waste.[6]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste with confidence, ensuring a safe working environment and protecting our ecosystem.
References
- 1. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 2. Chlorosulfuric acid - Wikipedia [en.wikipedia.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 12. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 13. uwb.edu [uwb.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
